Nurr1 inverse agonist-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C16H14N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 1-methyl-5-pyridin-3-ylindole-3-carboxylate |
InChI |
InChI=1S/C16H14N2O2/c1-18-10-14(16(19)20-2)13-8-11(5-6-15(13)18)12-4-3-7-17-9-12/h3-10H,1-2H3 |
InChI Key |
CPJVLZDDECEONQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)C3=CN=CC=C3)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Nurr1 Inverse Agonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear receptor related-1 protein (Nurr1, also known as NR4A2) is a member of the nuclear receptor superfamily that plays a critical role in the development, maintenance, and survival of dopaminergic neurons.[1][2][3] Dysregulation of Nurr1 activity has been implicated in a range of pathologies, including neurodegenerative diseases like Parkinson's and Alzheimer's, as well as certain cancers and autoimmune disorders.[1][4][5][6] Unlike typical nuclear receptors, Nurr1 is an orphan receptor, meaning it lacks a known endogenous ligand and exhibits constitutive transcriptional activity.[2][7][8] This constitutive activity makes the development of inverse agonists—molecules that suppress this basal activity—a compelling therapeutic strategy. This technical guide delineates the core mechanism of action of Nurr1 inverse agonists, supported by quantitative data, experimental protocols, and signaling pathway visualizations.
Nurr1 Structure and Function
Nurr1, like other nuclear receptors, possesses a modular structure consisting of an N-terminal domain (NTD), a DNA-binding domain (DBD), and a C-terminal ligand-binding domain (LBD).[9] It can regulate gene expression by binding to specific DNA sequences as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR).[1][7] The crystal structure of the Nurr1 LBD reveals a unique conformation where the space typically occupied by a ligand is filled with bulky hydrophobic amino acid side chains, explaining its constitutive activity.[8]
The Mechanism of Nurr1 Inverse Agonism
Nurr1 inverse agonists function by directly binding to the Nurr1 protein, inducing a conformational change that leads to the suppression of its basal transcriptional activity. Recent studies have identified compounds, such as K-strophanthoside and oxaprozin (B1677843) derivatives, that exhibit Nurr1 inverse agonist properties.[5][10]
The core mechanism involves the following key steps:
-
Direct Binding to the Ligand-Binding Domain (LBD): Despite its "ligandless" nature, studies have shown that small molecules can bind to the LBD of Nurr1.[5][11] For instance, K-strophanthoside has been shown to directly bind to the LBD, with key interactions involving amino acid residues such as Glu445, Glu514, Arg515, and His516.[5][11]
-
Conformational Change and Co-repressor Recruitment: The binding of an inverse agonist is hypothesized to induce a conformational change in the Nurr1 LBD. This altered conformation facilitates the recruitment of co-repressor proteins, such as SMRT (Silencing Mediator for Retinoid and Thyroid-hormone receptors), which in turn recruit histone deacetylases (HDACs).[12] This co-repressor complex leads to chromatin condensation and transcriptional repression of Nurr1 target genes.
-
Suppression of Transcriptional Activity: By promoting a repressive state, inverse agonists effectively mimic the effects of Nurr1 knockdown or silencing.[5][10] This leads to a decrease in the expression of genes regulated by Nurr1.
The following diagram illustrates the proposed mechanism of action for a Nurr1 inverse agonist.
Caption: Mechanism of Nurr1 Inverse Agonism.
Quantitative Data on Nurr1 Inverse Agonists
The following table summarizes key quantitative data for identified Nurr1 inverse agonists.
| Compound | Assay Type | Target | IC50 Value | Reference |
| K-strophanthoside | Luciferase Reporter Assay | Nurr1 | ~10 µM | [5] |
| Oxaprozin Derivative (5) | Gal4-Hybrid Reporter Assay | Nurr1 | 2.3 µM | [10] |
| Nurr1 inverse agonist 31 | Not Specified | Nurr1 | 2.3 uM | [13] |
Experimental Protocols
Luciferase Reporter Gene Assay for Nurr1 Transcriptional Activity
This assay is a cornerstone for identifying and characterizing Nurr1 modulators.
Objective: To quantify the transcriptional activity of Nurr1 in response to a test compound.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates.
-
After 24 hours, cells are co-transfected with:
-
An expression plasmid for full-length human Nurr1.
-
A reporter plasmid containing a luciferase gene driven by a promoter with Nurr1 response elements (e.g., NBRE).[5]
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing the test compound (e.g., Nurr1 inverse agonist-1) at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
-
Luciferase Activity Measurement:
-
After 16-24 hours of incubation with the compound, cells are lysed.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The ratio of Firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.
-
The results are expressed as a percentage of the vehicle control.
-
IC50 values are determined by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
The following diagram outlines the workflow for the luciferase reporter gene assay.
Caption: Luciferase Reporter Assay Workflow.
Gal4-Hybrid Reporter Gene Assay
This assay is used to confirm direct interaction of the compound with the Nurr1 LBD.
Objective: To determine if a compound's activity is mediated through the ligand-binding domain of Nurr1.
Methodology:
-
Plasmid Constructs:
-
A chimeric receptor is created by fusing the Gal4 DNA-binding domain to the ligand-binding domain of Nurr1 (Gal4-Nurr1-LBD).
-
A reporter plasmid contains a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
-
-
Transfection and Treatment:
-
Cells are co-transfected with the Gal4-Nurr1-LBD construct and the UAS-luciferase reporter plasmid.
-
Transfected cells are then treated with the test compound.
-
-
Luciferase Measurement and Analysis:
-
Luciferase activity is measured as described in the previous protocol. A decrease in luciferase activity indicates that the compound acts as an inverse agonist by directly interacting with the Nurr1 LBD.
-
Nurr1 Signaling Pathways
Nurr1 activity is modulated by various upstream signaling pathways, and it, in turn, regulates a number of downstream genes. Understanding these pathways is crucial for contextualizing the effects of Nurr1 inverse agonists.
Upstream Regulation: The transcriptional activity of Nurr1 can be influenced by post-translational modifications such as phosphorylation by kinases like ERK2 and ERK5.[4][14][15]
Downstream Targets: Nurr1 regulates the expression of genes crucial for dopaminergic neuron function, including tyrosine hydroxylase (TH), the dopamine (B1211576) transporter (DAT), and vesicular monoamine transporter 2 (VMAT2).[9][16]
The following diagram provides a simplified overview of the Nurr1 signaling pathway.
References
- 1. Mechanisms of NURR1 Regulation: Consequences for Its Biological Activity and Involvement in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nurr1, an orphan nuclear receptor with essential functions in developing dopamine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The function and mechanisms of Nurr1 action in midbrain dopaminergic neurons, from development and maintenance to survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Nurr1 in Carcinogenesis and Tumor Immunology: A State of the Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and function of Nurr1 identifies a class of ligand-independent nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Collection - Identification and Validation of Inverse Agonists for Nuclear Receptor Subfamily 4 Group A Member 2 - ACS Omega - Figshare [figshare.com]
- 12. mdpi.com [mdpi.com]
- 13. NURR1 (NR4A2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 14. Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 | Semantic Scholar [semanticscholar.org]
- 16. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
The Reversal of Nurr1: A Deep Dive into the Structure-Activity Relationship of its Inverse Agonists
For Immediate Release
Frankfurt, Germany – December 10, 2025 – In the intricate world of neuropharmacology, the nuclear receptor related 1 (Nurr1), a key transcription factor in the development, maintenance, and survival of dopaminergic neurons, has emerged as a promising therapeutic target. While much focus has been placed on developing agonists to enhance its neuroprotective functions, a growing body of research is now shedding light on the therapeutic potential and research utility of Nurr1 inverse agonists. These molecules, which suppress the constitutive activity of Nurr1, are proving invaluable for dissecting the receptor's role in various physiological and pathological processes, including neuroinflammation and cancer.[1][2][3]
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of recently developed Nurr1 inverse agonists, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this burgeoning field.
Indole-Based Inverse Agonists: A Systematic Exploration
A seminal study in the development of Nurr1 inverse agonists focused on an indole-based scaffold.[4] Through systematic optimization, researchers have elucidated the key structural features that govern the inverse agonist activity of this chemical series. The core findings of these SAR studies are summarized below.
Table 1: SAR of Substitutions on the Indole (B1671886) Scaffold of a Lead Compound
| Compound | R¹ (1-position) | R² (5-position) | R³ (7-position) | Inverse Agonist Potency (IC₅₀, µM) | Remaining Nurr1 Activity (%) |
| 4 | H | H | H | >10 | ~70 |
| 15 | CH₃ | H | H | 5.2 | ~50 |
| 16 | CH₂CH₃ | H | H | >10 | ~60 |
| 17 | Phenyl | H | H | Inactive (Agonist) | >100 |
| 18 | Benzyl (B1604629) | H | H | Inactive | ~100 |
| 9 | H | Br | H | 3.5 | ~40 |
| 10 | H | Cl | H | 4.1 | ~45 |
| 26 | H | OCH₃ | H | 3.8 | ~40 |
| 31 | H | Phenyl | H | 2.3 | <10 |
| 40 | H | Pyridin-3-yl | H | 2.5 | <10 |
| 27 | H | H | OCH₃ | Inactive | ~90 |
Data compiled from Heering, J., et al. (2021). Journal of Medicinal Chemistry.[4]
The data clearly indicates that substitutions at the 5-position of the indole ring have the most significant impact on inverse agonist activity.[4] Small electron-withdrawing groups (Br, Cl) and a methoxy (B1213986) group at this position enhance potency.[4] Most notably, the introduction of a phenyl or a 3-pyridyl group at the 5-position led to the most potent inverse agonists, 31 and 40 , which reduced Nurr1 activity by over 90%.[4]
In contrast, modifications at the 1-position (indole nitrogen) showed a modest effect, with a methyl group slightly improving potency, while larger substituents like ethyl, phenyl, or benzyl were detrimental to or even inverted the activity to agonism.[4] The 7-position was found to be largely intolerant to substitution.[4]
Oxaprozin Derivatives and Other Scaffolds
Beyond the indole-based compounds, research has explored other chemical scaffolds. A comprehensive SAR study of oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), identified it as a moderately potent and non-selective inverse Nurr1 agonist.[5] This work has paved the way for developing more selective and potent inverse agonists from this scaffold.[5]
Furthermore, a high-throughput screening effort identified K-strophanthoside, a cardiac glycoside, as a novel Nurr1 inverse agonist.[6][7] This discovery highlights the potential for identifying structurally diverse Nurr1 modulators from existing compound libraries.
Experimental Protocols: Unraveling Inverse Agonism
The characterization of Nurr1 inverse agonists relies on a suite of robust cellular and cell-free assays. A detailed understanding of these methodologies is crucial for interpreting SAR data and advancing drug discovery programs.
Cellular Gal4 Hybrid Reporter Gene Assay
This is a primary assay used to quantify the activity of Nurr1 modulators in a cellular context.
Principle: The Nurr1 ligand-binding domain (LBD) is fused to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. This chimeric protein is co-expressed in a host cell line (e.g., HEK293T) with a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS). Binding of a ligand to the Nurr1-LBD modulates its transcriptional activity, leading to a corresponding change in luciferase expression, which is measured as a luminescent signal. Inverse agonists will decrease the basal luciferase signal.
Workflow:
-
Cell Culture and Transfection: HEK293T cells are cultured under standard conditions. Cells are then co-transfected with the Gal4-Nurr1-LBD expression vector and the UAS-luciferase reporter vector.
-
Compound Treatment: Following transfection, cells are treated with the test compounds at various concentrations. A vehicle control (e.g., DMSO) is used to determine the basal activity.
-
Lysis and Luciferase Assay: After an incubation period (typically 24 hours), cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The luminescence signal for each compound concentration is normalized to the vehicle control. IC₅₀ values are calculated from the resulting dose-response curves.
Co-regulator Interaction Assays
These assays investigate the ability of inverse agonists to modulate the interaction of Nurr1 with co-repressor proteins, a key mechanism of action for nuclear receptor inverse agonists.
Principle: Techniques such as AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) or FRET (Förster Resonance Energy Transfer) can be used to quantify the interaction between the Nurr1-LBD and co-repressor peptides (e.g., from NCoR). Inverse agonists are expected to enhance the binding of co-repressors to Nurr1.
Signaling Pathways and Mechanism of Action
Nurr1 can function as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR).[7] These different forms bind to specific DNA response elements—NBRE (Nurr1 binding response element), NurRE (Nurr1 response element), and DR5 (direct repeat 5), respectively—to regulate gene expression.[7]
The developed indole-based inverse agonists have been shown to preferentially inhibit Nurr1 monomer activity on the NBRE response element.[4] Mechanistically, these compounds have been found to disrupt Nurr1 homodimerization and displace the NCoR co-repressor from the receptor.[1][2][3][4]
Future Directions and Conclusion
The systematic elucidation of the SAR for Nurr1 inverse agonists has yielded potent and selective tool compounds. These molecules are crucial for further probing the roles of Nurr1 in neuroinflammation, cancer, and other diseases.[1][2] The detailed experimental protocols and understanding of their mechanism of action provide a solid foundation for the development of the next generation of Nurr1 modulators. The continued exploration of diverse chemical scaffolds will undoubtedly expand the chemical toolbox for targeting this important nuclear receptor, ultimately paving the way for novel therapeutic strategies.
References
- 1. Development and Profiling of Inverse Agonist Tools for the Neuroprotective Transcription Factor Nurr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Identification and Validation of Inverse Agonists for Nuclear Receptor Subfamily 4 Group A Member 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Unveiling the Biological Function of Nurr1 Inverse Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological functions of Nurr1 inverse agonists, compounds that suppress the basal or constitutive activity of the nuclear receptor Nurr1 (Nuclear receptor related 1 protein). Nurr1 is a critical transcription factor involved in the development and maintenance of dopaminergic neurons, and it also plays a significant role in inflammation and cellular proliferation. While agonists of Nurr1 have been investigated for their neuroprotective potential, inverse agonists are emerging as valuable tools to probe the physiological roles of Nurr1's constitutive activity and as potential therapeutic agents in contexts where Nurr1 activity is pathologically elevated, such as in certain cancers and inflammatory conditions.
This guide will focus on the mechanisms of action and biological effects of recently identified Nurr1 inverse agonists, including the cardiac glycoside K-strophanthoside and synthetic derivatives of the non-steroidal anti-inflammatory drug (NSAID) oxaprozin. We will present key quantitative data, detailed experimental protocols, and illustrative signaling pathways and workflows to provide a comprehensive resource for the scientific community.
The Nurr1 Signaling Axis: A Target for Inverse Agonism
Nurr1, a member of the NR4A subfamily of nuclear receptors, functions as a ligand-independent transcription factor. It can bind to DNA response elements as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR). The specific DNA element it binds to dictates the set of genes it regulates. These target genes are involved in a wide array of cellular processes, including dopaminergic neuron function, inflammation, and cell cycle control.
Inverse agonists of Nurr1 are small molecules that bind to the receptor and promote a conformational change that leads to the dissociation of co-activators and/or the recruitment of co-repressors to the Nurr1 transcriptional complex. This action effectively silences the receptor's basal transcriptional activity, leading to a decrease in the expression of its target genes.
Figure 1: Simplified Nurr1 signaling pathway and the mechanism of inverse agonism.
Quantitative Analysis of Nurr1 Inverse Agonist Activity
The activity of Nurr1 inverse agonists is quantified through various in vitro and cellular assays. Key parameters include binding affinity (Kd), the concentration required for 50% inhibition of activity (IC50), and the extent of target gene modulation.
Binding Affinity and Potency
The direct interaction of inverse agonists with the Nurr1 protein is a prerequisite for their function. Techniques such as surface plasmon resonance (SPR) are employed to determine the binding kinetics and affinity. The potency of these compounds is typically assessed using luciferase reporter assays where the expression of a reporter gene is driven by a Nurr1-responsive promoter.
| Compound Class | Specific Compound | Assay Type | Parameter | Value | Reference |
| Cardiac Glycoside | K-strophanthoside | Surface Plasmon Resonance (SPR) | Kd | 1.8 µM | |
| Luciferase Reporter Assay (NBRE) | IC50 | ~25 µM | |||
| Oxaprozin Derivative | Compound 53 | Luciferase Reporter Assay (Gal4-Nurr1) | IC50 | 4.8 µM | |
| Luciferase Reporter Assay (Gal4-Nurr1) | % Remaining Activity | 20% |
Table 1: Binding Affinity and Potency of Select Nurr1 Inverse Agonists. NBRE: NGFI-B response element.
Modulation of Nurr1-Mediated Transcription
A crucial functional outcome of Nurr1 inverse agonism is the suppression of its target gene expression. This is often evaluated by quantifying mRNA levels of known Nurr1-regulated genes, such as those involved in dopamine (B1211576) synthesis (e.g., Tyrosine Hydroxylase, TH) or inflammation.
| Compound | Cell Line | Target Gene | Concentration | Fold Change in mRNA Expression (vs. Control) | Reference |
| K-strophanthoside | Neuro-2a | Tyrosine Hydroxylase (TH) | 30 µM | ↓ ~0.5-fold | |
| Neuro-2a | Aromatic L-amino acid decarboxylase (AADC) | 30 µM | ↓ ~0.6-fold | ||
| Oxaprozin Derivative (Compound 53) | T98G (human glioblastoma) | Interleukin-6 (IL-6) - LPS-stimulated | 10 µM | ↓ ~0.4-fold |
Table 2: Modulation of Nurr1 Target Gene Expression by Inverse Agonists.
Biological Effects of Nurr1 Inverse Agonism
The suppression of Nurr1's constitutive activity by inverse agonists can lead to a range of biological effects, depending on the cellular context. These effects are often investigated to understand the physiological roles of Nurr1 and to explore the therapeutic potential of its inhibition.
Regulation of Inflammatory Responses
Nurr1 has a complex role in regulating inflammation. In some contexts, it can be anti-inflammatory, while in others, its sustained expression can contribute to chronic inflammation. Inverse agonists are valuable tools to dissect these roles. For instance, in lipopolysaccharide (LPS)-stimulated astrocytes, Nurr1 inverse agonists have been shown to mimic the effects of Nurr1 silencing by reducing the release of pro-inflammatory cytokines like interleukin-6 (IL-6).
Effects on Cell Proliferation and Viability
Dysregulation of Nurr1 has been implicated in the growth and survival of certain cancer cells. Pharmacological inhibition of Nurr1 with inverse agonists can thus be explored as a potential anti-cancer strategy. Studies have shown that some Nurr1 inverse agonists can reduce the proliferation of neural cells.
Experimental Protocols
To ensure the reproducibility and standardization of research in this field, detailed experimental protocols are essential. Below are representative protocols for key assays used to characterize Nurr1 inverse agonists.
Nurr1 Luciferase Reporter Gene Assay
This assay is fundamental for quantifying the activity of Nurr1 modulators. It relies on the transfection of cells with a plasmid containing a luciferase reporter gene under the control of a Nurr1-responsive promoter (e.g., containing NBRE, NurRE, or DR5 elements) and a plasmid expressing Nurr1.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000
-
pCMV-hNurr1 expression vector
-
pGL3-NBRE-Luc, pGL3-NurRE-Luc, or pGL3-DR5-Luc reporter plasmid
-
pRL-TK (Renilla luciferase control) plasmid
-
Nurr1 inverse agonist compounds
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well and incubate for 24 hours.
-
Transfection:
-
For each well, prepare a DNA mixture in Opti-MEM containing 50 ng of the Nurr1 expression vector, 100 ng of the reporter plasmid, and 10 ng of the pRL-TK control plasmid.
-
In a separate tube, dilute Lipofectamine 2000 in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and Lipofectamine 2000 mixtures and incubate for 20 minutes at room temperature.
-
Add the transfection complex to the cells.
-
-
Compound Treatment: After 6 hours of transfection, replace the medium with fresh DMEM containing the Nurr1 inverse agonist at various concentrations. Include a vehicle control (e.g., DMSO).
-
Luciferase Assay: After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of inhibition relative to the vehicle control.
Figure 2: Experimental workflow for a Nurr1 luciferase reporter gene assay.
RNA Sequencing (RNA-Seq) for Target Gene Discovery
RNA-Seq is a powerful technique to identify the global changes in gene expression induced by a Nurr1 inverse agonist. This allows for an unbiased discovery of novel Nurr1 target genes and affected cellular pathways.
Materials:
-
Neuro-2a cells (or other relevant cell line)
-
Nurr1 inverse agonist compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
RNA quality assessment instrument (e.g., Agilent Bioanalyzer)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
-
Bioinformatics software for data analysis
Procedure:
-
Cell Culture and Treatment: Culture Neuro-2a cells and treat with the Nurr1 inverse agonist or vehicle control for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quality and integrity of the extracted RNA using a Bioanalyzer. High-quality RNA (RIN > 8) is recommended.
-
Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on an NGS platform to generate sequencing reads.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated in the inverse agonist-treated group compared to the control group.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes and pathways affected by the treatment.
-
Conclusion and Future Directions
Nurr1 inverse agonists represent a burgeoning area of research with significant potential. The compounds and methodologies described in this guide provide a solid foundation for further investigation into the multifaceted roles of Nurr1 in health and disease. Future research will likely focus on the development of more potent and selective inverse agonists, the elucidation of their in vivo efficacy and safety profiles, and the exploration of their therapeutic potential in a broader range of pathological conditions. The continued use of these chemical tools will undoubtedly deepen our understanding of Nurr1 biology and may pave the way for novel therapeutic interventions.
The Role of Nurr1 Inverse Agonist-1 in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The nuclear receptor related-1 (Nurr1), also known as NR4A2, is a critical transcription factor in the central nervous system, playing a pivotal role in the development, maintenance, and survival of dopaminergic neurons. Emerging evidence has highlighted its significant anti-inflammatory functions, particularly within microglia and astrocytes. Consequently, Nurr1 has become an attractive therapeutic target for neurodegenerative diseases characterized by a neuroinflammatory component, such as Parkinson's and Alzheimer's disease. While much research has focused on Nurr1 agonists, the study of its inverse agonists is providing valuable tools to dissect the receptor's function and to explore therapeutic strategies for conditions where Nurr1 activity may be dysregulated. This technical guide provides an in-depth overview of the role of Nurr1 inverse agonist-1, a representative indole-based tool compound, in neuroinflammation, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction to Nurr1 and its Role in Neuroinflammation
Nurr1 is a member of the nuclear receptor subfamily 4 group A and functions as a ligand-activated transcription factor. It is considered an orphan nuclear receptor, though recent studies have identified potential endogenous ligands.[1] In the context of neuroinflammation, Nurr1 acts as a key regulator, primarily by suppressing the expression of pro-inflammatory genes in glial cells.[2] A reduction in Nurr1 expression has been linked to exaggerated inflammatory responses in microglia, leading to the production of neurotoxic factors.[2]
The anti-inflammatory effects of Nurr1 are largely mediated through its interaction with the NF-κB signaling pathway. Nurr1 can bind to the p65 subunit of NF-κB on the promoters of inflammatory genes. This interaction leads to the recruitment of the CoREST corepressor complex, which in turn results in the clearance of NF-κB p65 and transcriptional repression of target genes like inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and various interleukins.[2]
This compound: A Tool for Probing Neuroinflammation
"this compound" is a term for a tool compound, specifically an indole-based derivative, designed to inhibit the constitutive activity of the Nurr1 receptor.[3][4] Research by Zaienne et al. (2021) led to the development and characterization of a series of such inverse agonists.[3] These compounds have proven invaluable in studying the consequences of Nurr1 inhibition and for validating Nurr1 as a therapeutic target. Optimized analogues in this series have been shown to decrease Nurr1's intrinsic transcriptional activity by over 90%.[3]
Mechanism of Action
This compound and related compounds exert their effects by:
-
Directly binding to Nurr1: Though the exact binding site may differ from agonists, these compounds interact with the Nurr1 protein.
-
Inhibiting Transcriptional Activity: They reduce the basal transcriptional activity of Nurr1, showing a preference for inhibiting its monomeric activity.[3]
-
Modulating Co-regulator Interactions: A key mechanism of these inverse agonists is the displacement of nuclear receptor corepressors (NCoRs).[5]
-
Disrupting Dimerization: These compounds can also disrupt the formation of Nurr1 homodimers.[5]
Quantitative Data on the Effects of a Representative Nurr1 Inverse Agonist
The following tables summarize the quantitative effects of a representative indole-based Nurr1 inverse agonist, based on the findings from Zaienne et al. (2021).[3][5]
| Table 1: Inhibition of Nurr1 Transcriptional Activity | |
| Parameter | Value |
| Compound | Optimized Indole-based Inverse Agonist |
| Assay | Gal4-Nurr1 Luciferase Reporter Assay |
| Cell Line | HEK293T |
| IC50 | Low micromolar range |
| Maximum Inhibition | >90% |
| Table 2: Effect on Nurr1-Regulated Gene Expression in T98G Cells | |
| Gene Target | Effect of Inverse Agonist Treatment |
| Tyrosine Hydroxylase (TH) | Reduced mRNA expression |
| Vesicular Monoamine Transporter 2 (VMAT2) | Reduced mRNA expression |
| Table 3: Impact on Pro-inflammatory Cytokine Release | |
| Assay | Interleukin-6 (IL-6) release from LPS-stimulated human astrocytes |
| Cell Line | Primary human astrocytes |
| Stimulus | Lipopolysaccharide (LPS) |
| Effect of Inverse Agonist | Mimics the effect of Nurr1 silencing, leading to an increase in IL-6 release |
Experimental Protocols
Luciferase Reporter Assay for Nurr1 Transcriptional Activity
This protocol is adapted from methodologies used to assess the activity of Nurr1 modulators.[6][7]
Objective: To quantify the inverse agonist effect of a test compound on Nurr1 transcriptional activity.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin/Streptomycin
-
Opti-MEM
-
Lipofectamine 2000
-
pCMV-hNurr1 (expression plasmid for full-length human Nurr1)
-
pGL3-Basic-NBRE (luciferase reporter plasmid with Nurr1 binding response element)
-
pRL-TK (Renilla luciferase control plasmid)
-
Test compound (this compound)
-
Dual-Glo Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Transfect the cells with the pCMV-hNurr1, pGL3-Basic-NBRE, and pRL-TK plasmids using Lipofectamine 2000 in Opti-MEM according to the manufacturer's instructions.
-
Compound Treatment: After 5-6 hours of transfection, replace the medium with fresh DMEM containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 hours.
-
Luciferase Assay: Perform the Dual-Glo Luciferase Assay according to the manufacturer's protocol. Measure both Firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the vehicle control.
LPS-Induced Neuroinflammation Model in Mice
This protocol provides a general framework for inducing neuroinflammation in vivo to test the effects of a Nurr1 inverse agonist.[4][5][8]
Objective: To evaluate the in vivo effects of a Nurr1 inverse agonist on neuroinflammatory markers.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Test compound (this compound) formulated for in vivo administration
-
Anesthesia
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Equipment for tissue processing (cryostat or microtome)
-
Antibodies for immunohistochemistry (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes, anti-TNF-α, anti-IL-1β)
-
qRT-PCR reagents for gene expression analysis
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Compound Administration: Administer the this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) for a predetermined period.
-
LPS Injection: Induce neuroinflammation by a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg).
-
Tissue Collection: At a specified time point after LPS injection (e.g., 24 hours), euthanize the mice under deep anesthesia.
-
Perfusion and Brain Extraction: Perfuse the mice transcardially with ice-cold PBS followed by 4% paraformaldehyde. Carefully extract the brains.
-
Tissue Processing: Post-fix the brains in 4% paraformaldehyde overnight, then transfer to a sucrose (B13894) solution for cryoprotection. Section the brains using a cryostat.
-
Immunohistochemistry: Perform immunohistochemical staining on brain sections for markers of microglial activation (Iba1), astrogliosis (GFAP), and pro-inflammatory cytokines.
-
Gene Expression Analysis: For a separate cohort of animals, collect brain tissue at the time of euthanasia, isolate RNA, and perform qRT-PCR to quantify the mRNA levels of inflammatory genes.
-
Data Analysis: Quantify the immunohistochemical staining and gene expression data to compare the effects of the inverse agonist treatment to the vehicle control in the context of LPS-induced neuroinflammation.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is a generalized procedure to investigate the binding of Nurr1 to the promoter regions of its target genes.[9]
Objective: To determine if the this compound alters the association of Nurr1 with the promoters of inflammatory genes.
Materials:
-
Microglial or astrocytic cell line (e.g., BV-2, T98G)
-
Glycine
-
Lysis buffers
-
Sonicator
-
Anti-Nurr1 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification and qPCR
Procedure:
-
Cell Treatment: Treat cells with the this compound or vehicle control, followed by stimulation with an inflammatory agent (e.g., LPS) if required.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium and incubating for 10 minutes at room temperature.
-
Quenching: Quench the cross-linking reaction by adding glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-Nurr1 antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
qPCR Analysis: Perform qPCR using primers specific for the promoter regions of Nurr1 target genes (e.g., TNF-α, iNOS).
-
Data Analysis: Analyze the qPCR data to determine the relative enrichment of Nurr1 at specific gene promoters in the presence and absence of the inverse agonist.
Visualizations
Signaling Pathway of Nurr1 in Neuroinflammation
Caption: Nurr1 signaling pathway in neuroinflammation and the inhibitory action of an inverse agonist.
Experimental Workflow for Testing a Nurr1 Inverse Agonist in vitro
References
- 1. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Nurr1/CoREST pathway in microglia and astrocytes protects dopaminergic neurons from inflammation-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Profiling of Inverse Agonist Tools for the Neuroprotective Transcription Factor Nurr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of Isoxazolo-Pyridinone 7e, a Potent Activator of the Nurr1 Signaling Pathway, on Experimental Autoimmune Encep… [ouci.dntb.gov.ua]
The Therapeutic Potential of Nurr1 Inverse Agonism in Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear receptor related-1 (Nurr1), a key transcription factor in the development and maintenance of dopaminergic neurons, has emerged as a promising therapeutic target for Parkinson's disease (PD). While much of the research has focused on Nurr1 agonists to enhance its neuroprotective functions, the therapeutic potential of Nurr1 inverse agonists is a growing area of investigation. This technical guide provides an in-depth analysis of the core concepts surrounding Nurr1 inverse agonism in the context of PD. It summarizes quantitative data on identified Nurr1 inverse agonists, details key experimental protocols for their evaluation, and visualizes the intricate signaling pathways involving Nurr1. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to exploring novel therapeutic strategies for Parkinson's disease.
Introduction: Nurr1 in Parkinson's Disease
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Nurr1 plays a critical role in the survival and function of these neurons.[2][3] Its expression is often reduced in the brains of PD patients, suggesting that modulation of Nurr1 activity could be a viable therapeutic approach.[1] While agonists aim to boost Nurr1's neuroprotective and anti-inflammatory effects, inverse agonists are being explored for their potential to modulate Nurr1 activity in specific pathological contexts, such as neuroinflammation where aberrant Nurr1 activity might contribute to the disease process.[2][4]
The Rationale for Nurr1 Inverse Agonism
While Nurr1 is generally considered neuroprotective, its continuous upregulation in chronic inflammatory states, such as those observed in some neurodegenerative diseases, could potentially have detrimental effects.[5] In certain cellular contexts, inverse agonists could serve to dampen excessive or prolonged Nurr1 activity, thereby restoring cellular homeostasis. Research into Nurr1 inverse agonists is still in its early stages, but initial studies have identified compounds that can effectively suppress Nurr1's intrinsic transcriptional activity.[5]
Identified Nurr1 Inverse Agonists: Quantitative Data
Several studies have focused on the identification and characterization of Nurr1 inverse agonists. The following tables summarize the quantitative data for some of these compounds.
| Compound | Assay Type | Target | Metric | Value | Reference |
| K-strophanthoside | Luciferase Reporter Gene Assay | Nurr1 | % Inhibition | up to 51% | [5] |
| Compound 9 | Luciferase Reporter Gene Assay | Nurr1 | % Inhibition | up to 18% | [5] |
| Oxaprozin Derivatives | Gal4-hybrid Reporter Gene Assay | Nurr1 | IC50 | Low µM range | [6] |
Table 1: In vitro efficacy of identified Nurr1 inverse agonists.
| Compound | Assay Type | Cell Line | Target Gene(s) | Effect | Reference |
| K-strophanthoside | Gene Expression Analysis | - | Genes involved in polyamine biosynthesis, cytochrome c release, reactive oxygen species metabolism, apoptosis, MAPK cascade, transcription, and amino acid metabolism. | Regulation of expression | [5] |
| Indole-based Inverse Agonist | Gene Expression Analysis | T98G | Nurr1 target genes | Mimicked neuroinflammation caused by Nurr1 deficiency | [5] |
Table 2: Effects of Nurr1 inverse agonists on target gene expression.
Key Experimental Protocols
The identification and characterization of Nurr1 inverse agonists rely on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Luciferase Reporter Gene Assay for Nurr1 Transcriptional Activity
This assay is fundamental for screening and characterizing Nurr1 modulators.
Objective: To measure the effect of a compound on the transcriptional activity of Nurr1.
Principle: A reporter plasmid containing a luciferase gene under the control of a Nurr1-responsive element (e.g., NBRE, NurRE, or DR5) is co-transfected with a Nurr1 expression plasmid into a suitable cell line (e.g., HEK293T).[5] If the test compound is an inverse agonist, it will bind to Nurr1 and decrease the expression of the luciferase gene, leading to a reduction in luminescence.
Protocol:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a Nurr1 expression plasmid, a luciferase reporter plasmid containing a Nurr1 response element, and a Renilla luciferase plasmid (for normalization).
-
Compound Treatment: After transfection, cells are treated with the test compound at various concentrations.
-
Luciferase Assay: Following incubation, the activity of both firefly and Renilla luciferase is measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition is calculated relative to a vehicle control. IC50 values are determined by fitting the dose-response data to a suitable model.[6]
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity of a compound to the Nurr1 protein.
Objective: To determine the binding affinity (Kd) of a test compound to the Nurr1 ligand-binding domain (LBD).
Principle: ITC measures the heat change that occurs when a ligand binds to a protein. By titrating the ligand into a solution containing the protein, a binding isotherm can be generated, from which the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH) can be determined.
Protocol:
-
Protein and Ligand Preparation: Recombinant Nurr1-LBD is purified and dialyzed against a suitable buffer. The test compound is dissolved in the same buffer.
-
ITC Measurement: The Nurr1-LBD solution is placed in the sample cell of the ITC instrument, and the ligand solution is loaded into the injection syringe. A series of small injections of the ligand are made into the protein solution.
-
Data Analysis: The heat changes associated with each injection are measured and integrated. The resulting data are fitted to a binding model to determine the thermodynamic parameters of the interaction.[7]
Nurr1 Signaling Pathways
Nurr1 functions within a complex network of signaling pathways to regulate the expression of genes crucial for dopaminergic neuron function and survival. Understanding these pathways is essential for developing targeted therapies.
Caption: Nurr1 signaling in dopaminergic neurons and glia.
Caption: Workflow for Nurr1 inverse agonist discovery and development.
Conclusion and Future Directions
The exploration of Nurr1 inverse agonists represents a novel and potentially transformative approach to Parkinson's disease therapy. While the field is still nascent, the identification of initial lead compounds provides a foundation for further drug discovery and development efforts. Future research should focus on elucidating the precise contexts in which Nurr1 inverse agonism would be most beneficial, optimizing the potency and selectivity of existing compounds, and rigorously evaluating their efficacy and safety in preclinical models of Parkinson's disease. A deeper understanding of the nuanced roles of Nurr1 in both health and disease will be paramount to successfully translating this promising therapeutic strategy into clinical reality.
References
- 1. Nurr1 in Parkinson’s disease and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in NURR1-Regulated Neuroinflammation Associated with Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PMC [pmc.ncbi.nlm.nih.gov]
Nurr1 Inverse Agonist-1: A Technical Guide on its Impact on Dopaminergic Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear receptor related-1 (Nurr1), an orphan nuclear receptor encoded by the NR4A2 gene, is a critical transcription factor in the development, maintenance, and survival of midbrain dopaminergic (mDA) neurons. Its dysregulation is strongly implicated in the pathogenesis of Parkinson's disease (PD). While much research has focused on Nurr1 agonists to enhance its neuroprotective functions, the study of Nurr1 inverse agonists offers a valuable pharmacological tool to probe the receptor's intrinsic activity and its role in various cellular processes. This technical guide provides an in-depth overview of a representative Nurr1 inverse agonist, K-strophanthoside, and its effects on dopaminergic neurons. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize the associated signaling pathways.
Introduction to Nurr1 in Dopaminergic Neurons
Nurr1 is a ligand-activated transcription factor that plays a pivotal role in the lifecycle of dopaminergic neurons.[1][2] It regulates the expression of a suite of genes essential for the dopaminergic phenotype, including tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine (B1211576) synthesis, as well as the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2), which are crucial for dopamine uptake and storage.[2][3] Furthermore, Nurr1 is involved in neuroprotection by suppressing neuroinflammation in microglia and astrocytes.[4] Given its central role, modulating Nurr1 activity has emerged as a promising therapeutic strategy for neurodegenerative diseases like Parkinson's disease.
While agonists aim to boost Nurr1's beneficial effects, inverse agonists are molecules that bind to the same receptor and inhibit its constitutive activity. The identification of Nurr1 inverse agonists, such as K-strophanthoside, provides a powerful means to dissect the baseline functions of Nurr1 and to explore its potential as a therapeutic target in other contexts, such as certain cancers where its expression is upregulated.[5]
Mechanism of Action of a Nurr1 Inverse Agonist: K-strophanthoside
K-strophanthoside has been identified as a novel inverse agonist of Nurr1.[5][6] Its mechanism of action involves direct binding to the ligand-binding domain (LBD) of Nurr1, thereby suppressing its intrinsic transcriptional activity.[5][6] As a transcription factor, Nurr1 can function as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR).[5] K-strophanthoside appears to preferentially modulate the transcriptional activity of the Nurr1 monomer.[5]
By inhibiting Nurr1's constitutive activity, K-strophanthoside effectively mimics the effects of Nurr1 knockdown.[5] This leads to a downregulation of Nurr1 target genes involved in dopamine synthesis and homeostasis.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the Nurr1 inverse agonist K-strophanthoside.
Table 1: Binding Affinity and Transcriptional Activity of K-strophanthoside
| Parameter | Value | Cell Line/System | Reference |
| Binding to Nurr1 | Concentration-dependent | Surface Plasmon Resonance (SPR) | [5] |
| Inverse Agonism on NBRE (Nurr1 monomer) | 49% inhibition at 100 µM | HEK293T cells | [7] |
| Inverse Agonism on NurRE (Nurr1 homodimer) | 22% inhibition at 100 µM | HEK293T cells | [7] |
| Inverse Agonism on DR5 (Nurr1/RXR heterodimer) | 10% inhibition at 100 µM | HEK293T cells | [7] |
Table 2: Effect of K-strophanthoside on Dopaminergic Gene Expression
| Gene | Change in Expression | Concentration | Cell Line | Reference |
| Tyrosine Hydroxylase (TH) | Downregulated to 47% | 30 µM | Neuro-2a cells | [7] |
| L-aromatic amino acid decarboxylase (AADC) | Downregulated to 35% | 30 µM | Neuro-2a cells | [7] |
Detailed Experimental Protocols
Primary Dopaminergic Neuron Culture
This protocol is adapted from established methods for isolating and culturing primary mesencephalic dopaminergic neurons from embryonic rodent brains.[8][9][10]
Materials:
-
Timed-pregnant mouse (E12.5) or rat (E14.5)
-
Hanks' Balanced Salt Solution (HBSS)
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
Poly-L-ornithine and laminin (B1169045) for coating culture plates
-
Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
DNase I
-
Fire-polished Pasteur pipettes
Procedure:
-
Dissection: Euthanize the pregnant animal according to approved protocols. Dissect the embryos and isolate the ventral mesencephalon under a dissecting microscope.
-
Dissociation: Transfer the tissue to a tube containing pre-warmed 0.05% trypsin-EDTA and incubate for 10-15 minutes at 37°C.
-
Trituration: Stop the trypsinization by adding medium containing 10% FBS. Gently triturate the tissue using a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Plating: Count the viable cells using a hemocytometer and plate them at a desired density on culture plates pre-coated with poly-L-ornithine and laminin.
-
Culture and Maintenance: Culture the neurons at 37°C in a 5% CO2 incubator. The neurons are typically mature and ready for treatment after 5-7 days in vitro.
Luciferase Reporter Gene Assay for Nurr1 Activity
This assay is used to quantify the transcriptional activity of Nurr1 in response to treatment with an inverse agonist.[4][7][11]
Materials:
-
HEK293T or a suitable neuronal cell line
-
Lipofectamine or other transfection reagent
-
Nurr1 expression vector (e.g., pCMV-Nurr1)
-
Luciferase reporter plasmid containing Nurr1 response elements (NBRE, NurRE, or DR5) upstream of the luciferase gene (e.g., pGL3-NBRE)
-
Renilla luciferase vector for normalization (e.g., pRL-TK)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the Nurr1 expression vector, the luciferase reporter plasmid, and the Renilla luciferase vector using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of the Nurr1 inverse agonist or vehicle control.
-
Cell Lysis: After the desired treatment period (e.g., 24 hours), wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if the Nurr1 inverse agonist affects the binding of Nurr1 to the promoter regions of its target genes.[12][13]
Materials:
-
Primary dopaminergic neurons or a suitable cell line
-
Formaldehyde (B43269) for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffer
-
Sonciator or micrococcal nuclease for chromatin shearing
-
Nurr1-specific antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Primers for qPCR targeting the promoter regions of Nurr1 target genes (e.g., TH, DAT)
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with a Nurr1-specific antibody overnight. Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
qPCR Analysis: Quantify the amount of precipitated DNA corresponding to specific gene promoters using qPCR.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving Nurr1 and the workflows of the experimental protocols described above.
Caption: Nurr1 Inverse Agonist Signaling Pathway.
Caption: Luciferase Reporter Assay Workflow.
Caption: Chromatin Immunoprecipitation (ChIP) Workflow.
Conclusion
The study of Nurr1 inverse agonists, exemplified by K-strophanthoside, provides invaluable insights into the fundamental role of Nurr1 in dopaminergic neuron function. By inhibiting the constitutive activity of Nurr1, these molecules serve as powerful tools to dissect its transcriptional network and to understand the consequences of its downregulation. The methodologies and data presented in this guide offer a comprehensive resource for researchers in neurobiology and drug discovery, facilitating further investigation into the therapeutic potential of modulating Nurr1 activity in Parkinson's disease and other neurological disorders. Continued research into the structure-activity relationships of Nurr1 inverse agonists will be crucial for the development of more potent and selective pharmacological probes.
References
- 1. Mechanisms of NURR1 Regulation: Consequences for Its Biological Activity and Involvement in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Nurr1 in the development of dopaminergic neurons and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nurr1 regulates Top IIβ and functions in axon genesis of mesencephalic dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Primary Culture of Mouse Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Primary Cultured Dopaminergic Neurons from Mouse Brain | Springer Nature Experiments [experiments.springernature.com]
- 10. Isolation, Culture and Long-Term Maintenance of Primary Mesencephalic Dopaminergic Neurons From Embryonic Rodent Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
Nurr1 Inverse Agonist-1: A Chemical Probe for Deciphering Nurr1 Biology
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear receptor related-1 (Nurr1, also known as NR4A2) is an orphan nuclear receptor that plays a critical role in the development, maintenance, and survival of dopaminergic neurons.[1] Its constitutive activity and association with neurodegenerative diseases and inflammation have made it a compelling target for therapeutic intervention. While much effort has been focused on developing agonists to enhance its neuroprotective functions, the study of inverse agonists provides a crucial pharmacological tool to probe the physiological and pathological roles of basal Nurr1 activity. This technical guide focuses on Nurr1 inverse agonist-1, an indole-based small molecule, as a chemical probe to dissect the biology of Nurr1.
Chemical Properties and Data Presentation
This compound is a tool compound designed for the scientific exploration of the neuroprotective transcription factor Nurr1.[2] The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄N₂O₂ | [2] |
| Molecular Weight | 266.29 g/mol | [2] |
| CAS Number | 2758673-07-1 | [2] |
| Purity | 99.79% | [2] |
| Appearance | Solid powder | [2] |
| Solubility | DMSO: 100 mg/mL (375.53 mM) | [3] |
The biological activity of this compound and its analogs has been characterized in various assays. The following table summarizes key quantitative data from the primary literature, highlighting the potency of these indole-based inverse agonists.
| Compound | Assay Type | Cell Line | IC₅₀ (µM) | Efficacy (% Inhibition) | Reference |
| Nurr1 inverse agonist 31 | Gal4-Nurr1 Reporter | HEK293T | 2.3 | >90% | [4][5] |
| Methyl 1H-indole-3-carboxylate | Gal4-Nurr1 Reporter | HEK293T | 48 | Not specified | [6] |
| Compound 12 | Gal4-Nurr1 Reporter | HEK293T | 2.3 | Not specified | [6] |
| Compound 13 | Gal4-Nurr1 Reporter | HEK293T | 3.8 | Stronger than 12 | [6] |
Mechanism of Action
This compound and its analogs function by directly binding to the Nurr1 protein and reducing its basal transcriptional activity.[5] The molecular mechanism involves the displacement of nuclear receptor corepressors (NCoRs) and the disruption of Nurr1 homodimerization, which are essential for its constitutive activity.[5] This leads to a decrease in the expression of Nurr1-regulated genes.[5]
Caption: Mechanism of action of this compound.
Signaling Pathways
Nurr1 is a key regulator of various cellular processes, and its activity is modulated by multiple signaling pathways. An inverse agonist like this compound can be used to probe the role of basal Nurr1 activity within these pathways. For instance, in astrocytes, lipopolysaccharide (LPS) stimulation leads to the release of interleukin-6 (IL-6), an inflammatory cytokine. Treatment with a Nurr1 inverse agonist can mimic the effect of Nurr1 silencing, leading to an altered IL-6 release, thereby implicating Nurr1 in the regulation of neuroinflammation.[5][7]
Caption: Role of Nurr1 in LPS-induced IL-6 release in astrocytes.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the characterization of this compound and related compounds.
Gal4 Hybrid Reporter Gene Assay
This assay is used to determine the functional activity of the inverse agonist on the ligand-binding domain (LBD) of Nurr1.
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Cells are seeded in 96-well plates and co-transfected with a Gal4-Nurr1-LBD expression vector and a luciferase reporter plasmid containing a Gal4 response element.
-
Compound Treatment: After 24 hours, the medium is replaced with a fresh medium containing the this compound at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Luciferase Activity Measurement: Following a 24-hour incubation period, luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency. The IC₅₀ values are calculated from the dose-response curves using non-linear regression analysis.
Caption: Workflow for the Gal4 hybrid reporter gene assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the direct binding of the inverse agonist to Nurr1 in a cellular context.
-
Cell Treatment: T98G cells are treated with either the this compound or a vehicle control.
-
Cell Lysis and Heating: After incubation, cells are harvested and lysed. The cell lysates are then heated to a range of temperatures.
-
Protein Separation and Detection: The heated lysates are centrifuged to separate aggregated proteins from the soluble fraction. The amount of soluble Nurr1 in the supernatant is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting temperature of Nurr1 in the presence of the inverse agonist compared to the vehicle control indicates direct binding.
Gene Expression Analysis
To assess the impact of the inverse agonist on the transcriptional regulation of Nurr1 target genes, quantitative real-time PCR (qRT-PCR) is performed.
-
Cell Culture and Treatment: T98G cells or primary human astrocytes are treated with the this compound for a specified period.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are determined. The RNA is then reverse-transcribed into cDNA.
-
qRT-PCR: The expression levels of Nurr1 target genes (e.g., those involved in inflammation or dopamine (B1211576) homeostasis) are quantified using specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR system.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene used for normalization.
Conclusion
This compound and its analogs are invaluable chemical probes for elucidating the multifaceted roles of Nurr1. This guide provides a comprehensive overview of their properties, mechanism of action, and the experimental methodologies used for their characterization. By employing these tools, researchers can further unravel the complexities of Nurr1 biology and its implications in health and disease, paving the way for the development of novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. NURR1 (NR4A2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. Development and Profiling of Inverse Agonist Tools for the Neuroprotective Transcription Factor Nurr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nurr1 Modulation Mediates Neuroprotective Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Transcriptional Repression: A Technical Guide to Nurr1 Inverse Agonist-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nurr1 (Nuclear receptor related 1), also known as NR4A2, is an orphan nuclear receptor that plays a critical role in the development, maintenance, and survival of dopaminergic neurons. Its constitutive transcriptional activity is essential for regulating a suite of genes involved in dopamine (B1211576) synthesis and neuroprotection. However, dysregulation of Nurr1 activity has been implicated in various neurological and inflammatory disorders. The discovery of ligands that can modulate Nurr1 function, particularly inverse agonists that suppress its basal activity, has opened new avenues for therapeutic intervention and for dissecting the receptor's complex signaling pathways. This technical guide provides an in-depth exploration of the transcriptional repression mediated by Nurr1 inverse agonist-1, a representative of a novel class of indole-based Nurr1 modulators. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization.
Core Concept: Transcriptional Repression by this compound
Nurr1, even in the absence of a known endogenous ligand, constitutively activates gene expression. This is achieved through its unique structural conformation and its interaction with coactivator proteins. Transcriptional repression by a Nurr1 inverse agonist involves the binding of the small molecule to the Nurr1 ligand-binding domain (LBD). This binding event induces a conformational change in the receptor, which disrupts the interaction with coactivators and promotes the recruitment of corepressor complexes, such as those containing Nuclear Receptor Corepressor 1 (NCoR1) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). These corepressor complexes then recruit histone deacetylases (HDACs) and other chromatin-modifying enzymes to the promoter regions of Nurr1 target genes, leading to a condensed chromatin state and the suppression of gene transcription.[1]
The indole-based this compound has been shown to effectively reduce the intrinsic transcriptional activity of Nurr1 by more than 90%, with a preference for inhibiting the receptor's monomeric activity.[1] Mechanistic studies have revealed that its mode of action includes the displacement of NCoRs and the disruption of Nurr1 homodimerization.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds from the seminal study by Zaienne et al. (2021).[1]
Table 1: In Vitro Activity of Indole-Based Nurr1 Inverse Agonists [1]
| Compound | IC50 (µM) for Gal4-Nurr1 LBD | Maximum Inhibition (%) |
| This compound (Optimized Analogue) | 2.3 | >90% |
| Initial Hit Compound | 48 | ~70% |
Table 2: Effect of this compound on Nurr1-Regulated Gene Expression in T98G cells [1]
| Target Gene | Fold Change in mRNA Expression (vs. Vehicle) |
| Tyrosine Hydroxylase (TH) | Decreased |
| Vesicular Monoamine Transporter 2 (VMAT2) | Decreased |
Table 3: Impact of this compound on Cytokine Release in LPS-Stimulated Human Astrocytes [1]
| Cytokine | Effect of this compound |
| Interleukin-6 (IL-6) | Mimicked the effect of Nurr1 silencing (increased release) |
Key Signaling and Experimental Workflow Visualizations
To elucidate the complex biological processes and experimental procedures involved in the study of this compound, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound Signaling Pathway.
Caption: Luciferase Reporter Assay Workflow.
Caption: Co-Immunoprecipitation Workflow.
Detailed Experimental Protocols
Luciferase Reporter Gene Assay for Nurr1 Transcriptional Activity
This assay is fundamental for quantifying the inverse agonist activity of a compound on Nurr1.
a. Cell Culture and Transfection:
-
Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Seed cells in 96-well plates at a suitable density to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells using a suitable transfection reagent with the following plasmids:
-
An expression vector for a fusion protein of the Gal4 DNA-binding domain and the Nurr1 ligand-binding domain (Gal4-Nurr1-LBD).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with upstream activating sequences (UAS) for Gal4.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
b. Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of the this compound or vehicle control (e.g., DMSO).
c. Luciferase Activity Measurement:
-
After 24 hours of incubation with the compound, lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities sequentially in the same lysate using a dual-luciferase reporter assay system and a luminometer.
d. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition of Nurr1 transcriptional activity for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software.
Co-Immunoprecipitation (Co-IP) for Nurr1-Corepressor Interaction
This protocol is used to assess whether the inverse agonist promotes the interaction between Nurr1 and a corepressor like CoREST.
a. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., human microglial cells) and treat them with the this compound or vehicle for a specified time.
b. Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable Co-IP lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
c. Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an anti-Nurr1 antibody or a control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the immune complexes.
d. Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
e. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nurr1 and the corepressor of interest (e.g., CoREST).
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. An increased amount of co-immunoprecipitated CoREST in the presence of the inverse agonist would indicate a stabilized interaction with Nurr1.[2]
Chromatin Immunoprecipitation (ChIP) Assay for Target Gene Repression
ChIP is used to determine if the inverse agonist-induced recruitment of the Nurr1/corepressor complex leads to changes in the chromatin state at specific gene promoters.
a. Cell Cross-linking and Chromatin Preparation:
-
Treat cells with this compound or vehicle.
-
Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
b. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against Nurr1 or a control IgG overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
c. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the protein-DNA cross-links by incubating at 65°C in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
d. DNA Purification and Analysis:
-
Purify the immunoprecipitated DNA using a DNA purification kit.
-
Perform quantitative PCR (qPCR) using primers specific for the promoter regions of known Nurr1 target genes (e.g., TH, VMAT2).
-
A decrease in the amount of immunoprecipitated promoter DNA in the presence of the inverse agonist would suggest displacement of Nurr1 from the promoter or a conformational change that masks the antibody epitope, consistent with transcriptional repression.
Conclusion
This compound represents a valuable chemical tool for probing the intricate mechanisms of Nurr1-mediated transcriptional regulation. Its ability to potently and selectively suppress the constitutive activity of Nurr1 provides a powerful means to investigate the physiological and pathological consequences of reduced Nurr1 signaling. The data and protocols presented in this guide offer a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of Nurr1 inverse agonism in a variety of disease contexts. Further studies utilizing these methodologies will undoubtedly continue to unravel the complexities of Nurr1 biology and pave the way for novel therapeutic strategies.
References
- 1. Development and Profiling of Inverse Agonist Tools for the Neuroprotective Transcription Factor Nurr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recruitment of the CoREST transcription repressor complexes by Nerve Growth factor IB-like receptor (Nurr1/NR4A2) mediates silencing of HIV in microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Nurr1 Inverse Agonist-1 - Target Engagement and Binding Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nurr1 inverse agonist-1, a tool compound for studying the nuclear receptor Nurr1 (NR4A2). It covers target engagement, binding site information, and detailed experimental protocols relevant to its characterization.
Introduction
Nurr1 is an orphan nuclear receptor that plays a critical role in the development, maintenance, and survival of dopaminergic neurons. Its constitutive activity makes it a compelling therapeutic target for neurodegenerative diseases, such as Parkinson's disease. Small molecule inverse agonists that can modulate this activity are invaluable tools for target validation and mechanistic studies. This compound (MedChemExpress catalog number HY-132909; CAS 2758673-07-1) is an indole-based compound identified as a tool for probing Nurr1 function. The primary research characterizing this and related compounds was published by Zaienne D, et al. in the Journal of Medicinal Chemistry in 2021.[1][2][3] This guide synthesizes the available information on this compound and the methodologies used for its evaluation.
Quantitative Data
While the primary publication by Zaienne et al. (2021) describes the optimization of a series of indole-based inverse agonists and states that optimized analogues can decrease Nurr1's intrinsic transcriptional activity by over 90%, specific quantitative data for "this compound" (HY-132909) such as IC50 or binding affinity (Kd) values are not explicitly detailed in the publicly available abstracts and summaries.[1] The following table structure is provided for the presentation of such data when it becomes available through full-text access or further publications.
Table 1: Functional Potency of this compound
| Assay Type | Cell Line | Response Element | IC50 (µM) | Max Inhibition (%) |
| Gal4-Nurr1 Reporter Assay | HEK293T | Gal4 UAS | Data not available | Data not available |
| Full-Length Nurr1 Reporter | HEK293T | NBRE | Data not available | Data not available |
Table 2: Binding Affinity and Co-regulator Interaction
| Assay Type | Method | Binding Constant (Kd/Ki) | Effect on Co-regulator Interaction |
| Direct Binding | e.g., SPR, ITC | Data not available | Data not available |
| Co-regulator Displacement | HTRF | Data not available | Displacement of NCoR/SMRT |
Mechanism of Action and Binding Site
The research on the indole-based series of which this compound is a part indicates that these compounds exert their effects through direct interaction with the Nurr1 ligand-binding domain (LBD).[1] Unlike classical nuclear receptors, Nurr1's LBD has a tightly packed hydrophobic core, suggesting that ligands may bind to allosteric sites on the surface.
The proposed mechanism of action for this class of inverse agonists involves:
-
Displacement of Co-repressors: These compounds are suggested to modulate the interaction of Nurr1 with co-regulator proteins. Specifically, they may enhance the binding of co-repressors like NCoR (Nuclear Receptor Co-repressor) and SMRT (Silencing Mediator for Retinoid and Thyroid-hormone Receptors), leading to the repression of target gene transcription.[1][2]
-
Disruption of Homodimerization: The inverse agonism may also stem from the ability of the compound to disrupt the formation of Nurr1 homodimers, which are transcriptionally active.[1]
The precise binding site for this compound has not been publicly elucidated through co-crystallography. However, studies on other Nurr1 modulators suggest the existence of a novel co-regulator interface on the LBD, potentially involving a groove between helices 11 and 12, which serves as a binding patch for co-repressor peptides.[4]
Signaling Pathway
The following diagram illustrates a simplified Nurr1 signaling pathway and the putative points of intervention for an inverse agonist.
Caption: Nurr1 Signaling Pathway and Inverse Agonist Action.
Experimental Protocols
The characterization of Nurr1 inverse agonists typically involves a combination of cellular and cell-free assays to determine their potency, efficacy, and mechanism of action.
Gal4-Nurr1 Hybrid Reporter Gene Assay
This assay is used to assess the ability of a compound to modulate the transcriptional activity of the Nurr1 Ligand-Binding Domain (LBD) in a cellular context.
-
Principle: A chimeric receptor is constructed by fusing the Nurr1 LBD to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. This construct is co-transfected into a suitable cell line (e.g., HEK293T) with a reporter plasmid containing multiple copies of the Gal4 Upstream Activating Sequence (UAS) driving the expression of a reporter gene, typically firefly luciferase. A second plasmid expressing a control reporter (e.g., Renilla luciferase under a constitutive promoter) is also co-transfected to normalize for transfection efficiency and cell viability. An inverse agonist will reduce the constitutive activity of the Gal4-Nurr1 fusion protein, leading to a decrease in firefly luciferase expression.[5][6][7]
-
Protocol Outline:
-
Cell Culture and Transfection: HEK293T cells are seeded in 96-well plates. The following day, cells are co-transfected with the Gal4-Nurr1 expression plasmid, the Gal4 UAS-luciferase reporter plasmid, and the constitutive Renilla luciferase control plasmid using a suitable transfection reagent (e.g., Lipofectamine).
-
Compound Treatment: After an incubation period (e.g., 4-6 hours), the transfection medium is replaced with fresh medium containing the test compound at various concentrations or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24 hours).
-
Lysis and Luminescence Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The percentage of inhibition relative to the vehicle control is calculated for each compound concentration, and an IC50 value is determined by non-linear regression analysis.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Co-regulator Interaction Assay
This cell-free assay is used to determine if a compound modulates the interaction between the Nurr1 LBD and co-regulator peptides (either co-activators or co-repressors).
-
Principle: This assay is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., d2 or fluorescein). The Nurr1 LBD protein is labeled with the donor, and a peptide corresponding to the nuclear receptor interaction domain of a co-regulator (e.g., NCoR or SMRT) is labeled with the acceptor. When the LBD and the peptide interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation of the donor. An inverse agonist that enhances the interaction with a co-repressor will increase the FRET signal.[2][8][9]
-
Protocol Outline:
-
Reagent Preparation: Recombinant, purified Nurr1 LBD labeled with a FRET donor (e.g., via an anti-tag antibody conjugated to the donor) and a synthetic co-regulator peptide labeled with a FRET acceptor are prepared in an appropriate assay buffer.
-
Assay Plate Preparation: The test compound is serially diluted in the assay buffer and added to a low-volume 384-well plate.
-
Reaction Incubation: The donor-labeled Nurr1 LBD and the acceptor-labeled co-regulator peptide are added to the wells containing the compound. The plate is incubated at room temperature for a defined period (e.g., 1-4 hours) to allow the interaction to reach equilibrium.
-
Signal Detection: The HTRF signal is read on a compatible plate reader, measuring the emission at two wavelengths (one for the acceptor, one for the donor).
-
Data Analysis: The ratio of the acceptor to donor emission signals is calculated. These ratios are then used to determine the effect of the compound on the protein-protein interaction. For enhanced co-repressor binding, EC50 values can be calculated. For displacement, IC50 values are determined.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a Nurr1 inverse agonist.
Caption: Workflow for Nurr1 Inverse Agonist Characterization.
Conclusion
This compound represents a valuable chemical tool for investigating the complex biology of Nurr1. While specific quantitative data for this particular compound require access to the full primary literature, the methodologies for its characterization are well-established. The indole-based scaffold demonstrates a clear mechanism of action involving the modulation of co-repressor interactions and dimer disruption. This technical guide provides researchers with the foundational knowledge and experimental frameworks necessary to utilize and further investigate Nurr1 inverse agonists in the context of neurodegenerative disease research and drug discovery.
References
- 1. Development and Profiling of Inverse Agonist Tools for the Neuroprotective Transcription Factor Nurr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of a novel co-regulator interaction surface on the ligand binding domain of Nurr1 using NMR footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
Initial Characterization of Novel Nurr1 Inverse Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear receptor related-1 protein (Nurr1, also known as NR4A2) is a member of the nuclear receptor superfamily that plays a critical role in the development, maintenance, and survival of dopaminergic neurons.[1][2] Unlike typical nuclear receptors, Nurr1 is an "orphan" receptor with no known endogenous ligand that classically activates it. However, it exhibits constitutive transcriptional activity, making it a compelling therapeutic target for neurodegenerative diseases such as Parkinson's disease. The modulation of Nurr1 activity with small molecules, particularly inverse agonists that can reduce its basal activity, is a promising strategy for therapeutic intervention. This guide provides a comprehensive overview of the initial characterization of novel Nurr1 inverse agonists, detailing experimental protocols and data presentation for key assays.
Nurr1 Signaling Pathway
Nurr1 functions as a transcription factor that can regulate gene expression in several ways. It can bind to DNA as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR). As a monomer, Nurr1 binds to the NGFI-B response element (NBRE). The Nurr1 homodimer recognizes the Nur response element (NurRE), and the Nurr1-RXR heterodimer binds to the DR5 response element. Upon binding to these response elements, Nurr1 modulates the transcription of target genes involved in crucial cellular processes. Inverse agonists of Nurr1 are thought to bind to the ligand-binding domain (LBD) of the receptor, inducing a conformational change that leads to the repression of its constitutive transcriptional activity.
References
The Impact of Nurr1 Inverse Agonist-1 on Microglial Activation: A Technical Guide
Executive Summary
The nuclear receptor Nurr1 (NR4A2) is a critical regulator of anti-inflammatory responses within the central nervous system, particularly in glial cells such as microglia and astrocytes. It functions by repressing the transcriptional activity of pro-inflammatory genes, primarily through interaction with the NF-κB signaling pathway. The development of pharmacological tools to modulate Nurr1 activity is of significant interest for studying neuroinflammatory processes. This technical guide focuses on Nurr1 inverse agonist-1, an indole-based compound designed to inhibit the constitutive activity of Nurr1. While direct quantitative data on its effects in microglia is emerging, this document synthesizes the foundational mechanism of Nurr1, the specific inhibitory data of the agonist from its primary study, and detailed experimental protocols to enable researchers to investigate its impact on microglial activation.
Introduction: Nurr1 in Microglial Function
Microglia are the resident immune cells of the central nervous system (CNS). Their activation is a hallmark of neuroinflammation, a process implicated in various neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.[1] When activated by stimuli such as lipopolysaccharide (LPS), microglia release a cascade of pro-inflammatory mediators, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[2][3]
Nurr1, an orphan nuclear receptor, plays a pivotal role in suppressing this inflammatory response.[4][5][6] It does not act like a classical nuclear receptor but instead exerts its anti-inflammatory effects through a mechanism of transrepression.[4][5] In activated microglia, Nurr1 binds to the p65 subunit of the nuclear factor-κB (NF-κB) complex on the promoters of inflammatory genes.[2][4][7] This binding event recruits a corepressor complex, including the CoREST, which ultimately blocks the transcription of these pro-inflammatory genes, thereby dampening the neurotoxic inflammatory response.[4][5][7]
Given this protective role, compounds that modulate Nurr1 activity are invaluable research tools. While agonists that enhance Nurr1's function are being explored for therapeutic potential[3][8][9], inverse agonists that block its basal activity are crucial for elucidating its fundamental biological roles and mimicking a state of Nurr1 deficiency.
This compound: A Profile
This compound is a chemical probe developed to inhibit the constitutive transcriptional activity of the Nurr1 receptor. This compound belongs to an indole-based series systematically optimized for this function, as described by Zaienne D, et al. in 2021.[10] In this primary study, the optimized compounds are referred to by number; "this compound" is understood to be a key compound from this series, such as compound 16 .[11]
These inverse agonists were found to decrease the intrinsic activity of the Nurr1 monomer by over 90% and function by displacing nuclear receptor corepressors (NCoRs) and disrupting Nurr1 homodimerization.[10][11]
Data Presentation
The following tables summarize the available quantitative data for the indole-based inverse agonist series from which this compound originates.
Table 1: Pharmacological Profile of Indole-Based Nurr1 Inverse Agonists Data sourced from Zaienne D, et al. (2021) as presented in research abstracts.[10][11]
| Compound | Description | Assay Type | IC50 (µM) | Max Inhibition (%) |
| 15 | Initial Fragment Hit | Gal4-Nurr1 Reporter | 48 | 69% |
| 16 | Optimized Inverse Agonist | Gal4-Nurr1 Reporter | 2.3 | >90% |
| 17 | Optimized Inverse Agonist | Gal4-Nurr1 Reporter | 3.8 | >90% |
Table 2: Functional Impact of Nurr1 Inverse Agonist on Glial Inflammatory Response The primary study demonstrated the compound's effect in LPS-stimulated human astrocytes. The expected analogous impact on microglia is detailed below.[10][11]
| Cell Type | Stimulant | Key Experiment | Observed/Expected Outcome with Inverse Agonist |
| Human Astrocytes | LPS | IL-6 Release Assay | Mimicked the effect of Nurr1 gene silencing, leading to increased IL-6 release. |
| Microglia (Expected) | LPS | Cytokine/Gene Expression Assays | Inhibition of Nurr1's transrepression of NF-κB, leading to increased expression and release of pro-inflammatory mediators (TNF-α, IL-1β, iNOS, etc.). |
Signaling Pathways and Mechanism of Action
The primary mechanism by which a Nurr1 inverse agonist impacts microglial activation is by inhibiting Nurr1's ability to suppress NF-κB-driven inflammation.
Caption: Nurr1-mediated transrepression of the NF-κB pathway in microglia.
The inverse agonist intervenes in the repressive steps (7-9), preventing Nurr1 from binding p65 and recruiting the CoREST complex. This action "releases the brake" on inflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Nurr1/CoREST transrepression pathway attenuates neurotoxic inflammation in activated microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Nurr1/CoREST pathway in microglia and astrocytes protects dopaminergic neurons from inflammation-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NURR1 Deficiency Is Associated to Altered Microglial Phenotype in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of NURR1 Regulation: Consequences for Its Biological Activity and Involvement in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and Profiling of Inverse Agonist Tools for the Neuroprotective Transcription Factor Nurr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
foundational research on Nurr1 signaling pathways
An In-Depth Technical Guide on the Core Foundational Research of Nurr1 Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Nuclear receptor-related 1 protein (Nurr1), also known as NR4A2, is a member of the NR4A subfamily of orphan nuclear receptors, which also includes Nur77 (NR4A1) and Nor-1 (NR4A3).[1][2] As an orphan receptor, Nurr1 does not have a known endogenous ligand that binds to its ligand-binding domain in the canonical fashion of nuclear receptors.[1] Nurr1 is a critical transcription factor involved in the development, maintenance, and survival of midbrain dopaminergic neurons.[3][4][5] Its dysregulation has been implicated in the pathophysiology of several neurological and psychiatric disorders, most notably Parkinson's disease.[3][4] Furthermore, emerging evidence highlights the crucial role of Nurr1 in modulating neuroinflammation and immune responses within the central nervous system.[1][2] This guide provides a comprehensive overview of the , focusing on its regulation, molecular interactions, and downstream effects.
Nurr1 Structure and Transcriptional Regulation
Nurr1, like other nuclear receptors, possesses a modular domain structure consisting of an N-terminal Activation Function-1 (AF-1) domain, a central DNA-Binding Domain (DBD), and a C-terminal Ligand-Binding Domain (LBD) which also contains the Activation Function-2 (AF-2) domain.[5] The AF-1 domain is involved in ligand-independent transactivation.[5][6] The highly conserved DBD allows Nurr1 to recognize and bind to specific DNA sequences in the promoter regions of its target genes.[5]
The expression of Nurr1 is induced by a variety of stimuli, including growth factors and inflammatory signals.[1] Key upstream regulators of Nurr1 transcription include the cAMP-responsive element-binding protein (CREB) and the Wnt/β-catenin signaling pathway.
Upstream Regulation and Post-Translational Modifications
The transcriptional activity of Nurr1 is intricately regulated by multiple signaling pathways and post-translational modifications (PTMs). These modifications can influence Nurr1's stability, subcellular localization, and interaction with other proteins.[3][4][5] Key PTMs include phosphorylation and SUMOylation.[3][4][5][7] For instance, phosphorylation by kinases such as ERK1/2 and GSK-3β can either enhance or mark Nurr1 for degradation via the ubiquitin-proteasome system.[4][5]
Caption: Upstream signaling pathways regulating Nurr1 expression and activity.
Nurr1 Signaling Mechanisms: Monomers, Homodimers, and Heterodimers
Nurr1 can regulate gene expression by binding to DNA as a monomer, a homodimer, or a heterodimer with other nuclear receptors.[3] As a monomer, Nurr1 binds to the NGFI-B response element (NBRE).[8] As a homodimer, it recognizes the Nur response element (NurRE).[3]
A critical mode of Nurr1 action is through heterodimerization with the Retinoid X Receptor (RXR), primarily RXRα and RXRγ.[3][9] The Nurr1-RXR heterodimer binds to DR5 (direct repeat separated by 5 nucleotides) elements in the promoters of target genes.[3] While Nurr1 activity is ligand-independent, the Nurr1-RXR heterodimer can be activated by RXR-specific ligands (rexinoids), adding another layer of regulatory control.[3][10]
Caption: Dimerization states of Nurr1 and their respective DNA response elements.
Downstream Target Genes and Cellular Functions
Nurr1 regulates a wide array of target genes involved in distinct biological processes. Its best-characterized role is in the regulation of genes essential for the dopaminergic phenotype.
-
Dopaminergic Neuron Function: Nurr1 is a master regulator of genes involved in dopamine (B1211576) synthesis, transport, and storage, including Tyrosine Hydroxylase (TH), Dopamine Transporter (DAT), and Vesicular Monoamine Transporter 2 (VMAT2).[11][12] It also regulates the expression of the GDNF receptor c-Ret, which is crucial for the survival of dopaminergic neurons.[3]
-
Neuroinflammation: Nurr1 exerts potent anti-inflammatory effects in the central nervous system, particularly in microglia and astrocytes.[1][2] It can inhibit the expression of pro-inflammatory genes by transrepressing the activity of NF-κB.[1] One mechanism involves the direct interaction of Nurr1 with the p65 subunit of NF-κB.[1] Additionally, Nurr1 has been shown to regulate the expression of RasGRP1 as part of its anti-inflammatory function.[13]
-
Neuroprotection and Plasticity: Nurr1 also regulates the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), contributing to neuronal survival and synaptic plasticity.[14][15]
Caption: Key downstream target genes and cellular functions regulated by Nurr1.
Quantitative Data Summary
The following tables summarize key quantitative data related to Nurr1 pharmacology and protein interactions.
Table 1: Nurr1 Agonists and Their Potency
| Compound | Type | EC50 | Target | Reference |
| SA00025 | Synthetic Agonist | 2.5 nM | Nurr1 | [16][17] |
| Benzimidazole Compounds | Synthetic Agonists | 8 - 70 nM | Nurr1 | [16] |
| Imidazopyridines | Synthetic Agonists | ~1 nM | Nurr1 on NBRE | [11] |
| Amodiaquine | Agonist | ~20 µM | Nurr1-LBD | [17][18] |
| C-DIM12 | Activator | Not specified | Nurr1 | [17] |
| BRF110 | Nurr1-RXRα Agonist | 900 nM | Nurr1-RXRα | [17] |
| Bexarotene | RXR Agonist | 50 nM | Nurr1-RXRα on IR5 | [8] |
| Nurr1 agonist 13 | Synthetic Agonist | 0.06 µM | Nurr1 | [18] |
| Nurr1 agonist 14 | Synthetic Agonist | 0.09 µM | Nurr1 | [18] |
| Nurr1 agonist 10 | Synthetic Agonist | 40 nM | Nurr1 | [18] |
Table 2: Experimentally Verified Nurr1 Interacting Proteins
| Interacting Protein | Function/Role in Interaction | Cell Type/Context | Reference |
| RXRα, RXRγ | Heterodimerization partner | Midbrain dopaminergic neurons | [3][10] |
| p57Kip2 | Heterodimerization, inhibits Nurr1 activity | Dopaminergic neuron development | [3] |
| PITX3 | Co-activator, essential for Nurr1 transcriptional activity | Midbrain dopaminergic neurons | [3][4] |
| Sin3A | Co-repressor | General | [3] |
| NF-κB (p65) | Transrepression, Nurr1 inhibits NF-κB activity | Macrophages, microglia | [1][3] |
| RUNX1 | Co-regulation of gene expression | CD4+ T cells | [3] |
| FHL2 | Inhibits Nurr1 activity | General | [3] |
| NuIP | Positively regulates Nurr1 activity | Midbrain dopaminergic neurons | [19] |
| ERK2, ERK5 | Kinases, enhance Nurr1 transcriptional activity | Mesencephalic neurons | [6][20] |
| LIM Kinase 1 | Inhibits Nurr1 transcriptional activity | Mesencephalic neurons | [6] |
| β-catenin | Co-activator, enhances Nurr1 activity | General |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of Nurr1 signaling. Below are overviews of key experimental protocols.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Nurr1
ChIP-Seq is used to identify the genome-wide binding sites of Nurr1.
Logical Workflow:
Caption: A generalized workflow for performing a ChIP-Seq experiment for Nurr1.
Detailed Steps:
-
Cell Culture and Cross-linking: Cells (e.g., BV2 microglial cells, primary neurons) are grown to confluency.[13] Cross-linking is performed by adding formaldehyde directly to the culture medium, followed by quenching with glycine.
-
Chromatin Preparation: Cells are lysed, and nuclei are isolated. Chromatin is sheared into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is pre-cleared and then incubated overnight with a specific anti-Nurr1 antibody. Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.
-
Washing and Elution: The beads are washed extensively to remove non-specific binding. The chromatin is then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: Cross-links are reversed by heating in the presence of proteinase K. DNA is then purified using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: The purified DNA fragments are converted into a sequencing library and sequenced using a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome. Peak-calling algorithms are used to identify regions of significant enrichment, representing Nurr1 binding sites.[21]
Luciferase Reporter Assay for Nurr1 Transcriptional Activity
This assay is used to quantify the ability of Nurr1 to activate transcription from a specific promoter or response element.
Methodology:
-
Plasmid Constructs:
-
Reporter Plasmid: A luciferase reporter gene (e.g., Firefly luciferase) is placed under the control of a minimal promoter and multiple copies of a Nurr1 response element (e.g., NBRE, NurRE, or DR5).[16][22]
-
Expression Plasmid: A plasmid encoding the full-length Nurr1 protein.
-
Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) is co-transfected to normalize for transfection efficiency.[23]
-
-
Cell Transfection: A suitable cell line (e.g., HEK293, SK-N-BE(2)C) is co-transfected with the reporter, expression, and control plasmids.[23][24]
-
Treatment: After transfection, cells are treated with compounds of interest (e.g., potential Nurr1 agonists or antagonists) for a defined period (e.g., 24 hours).
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the activities of both Firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity. The fold change in transcriptional activity is calculated relative to a control (e.g., cells transfected with an empty expression vector or treated with vehicle).
Co-Immunoprecipitation (Co-IP) for Nurr1 Protein Interactions
Co-IP is used to identify and confirm protein-protein interactions with Nurr1 in vivo.
Methodology:
-
Cell Lysis: Cells expressing the proteins of interest are harvested and lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to Nurr1 (the "bait" protein). The antibody-Nurr1-interacting protein complexes are then captured using Protein A/G beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the suspected interacting protein (the "prey" protein). The presence of a band for the prey protein in the Nurr1 immunoprecipitate confirms the interaction.[25]
Conclusion
Nurr1 is a multifaceted transcription factor that stands at the crossroads of critical cellular processes, including dopaminergic neuron development and maintenance, and the regulation of neuroinflammation. Its complex regulation through various signaling pathways, post-translational modifications, and dimerization partners offers multiple avenues for therapeutic intervention. The methodologies outlined in this guide provide a robust framework for further elucidating the intricacies of Nurr1 signaling. A deeper understanding of these pathways is paramount for the development of novel therapeutic strategies for neurodegenerative disorders such as Parkinson's disease.
References
- 1. The Critical Role of Nurr1 as a Mediator and Therapeutic Target in Alzheimer’s Disease-related Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in NURR1-Regulated Neuroinflammation Associated with Parkinson’s Disease [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of NURR1 Regulation: Consequences for Its Biological Activity and Involvement in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Requirements for heterodimerization between the orphan nuclear receptor Nurr1 and retinoid X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nurr1:RXRα heterodimer activation as monotherapy for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent synthetic and endogenous ligands for the adopted orphan nuclear receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-nuclei RNA sequencing uncovers heterogenous transcriptional signatures in Parkinson’s disease associated with nuclear receptor-related factor 1 defect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nurr1 performs its anti-inflammatory function by regulating RasGRP1 expression in neuro-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bdnf gene is a downstream target of Nurr1 transcription factor in rat midbrain neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NURR1 (NR4A2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. The function and mechanisms of Nurr1 action in midbrain dopaminergic neurons, from development and maintenance to survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 | Semantic Scholar [semanticscholar.org]
- 21. dspace.library.uu.nl [dspace.library.uu.nl]
- 22. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Genome-Wide Analysis Identifies NURR1-Controlled Network of New Synapse Formation and Cell Cycle Arrest in Human Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Heterodimerization between Members of the Nur Subfamily of Orphan Nuclear Receptors as a Novel Mechanism for Gene Activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nurr1 Inverse Agonist-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the characterization of Nurr1 inverse agonist-1 in cell culture systems. The protocols outlined below are synthesized from established methodologies in the field of nuclear receptor biology.
Introduction
Nuclear receptor related-1 (Nurr1, also known as NR4A2) is an orphan nuclear receptor that plays a critical role in the development, maintenance, and survival of dopaminergic neurons.[1][2][3] Dysregulation of Nurr1 activity has been implicated in various neurological and inflammatory disorders.[4][5] Unlike classical nuclear receptors, Nurr1 functions as a constitutively active transcription factor in the absence of a known endogenous ligand.[6][7] Inverse agonists of Nurr1 are valuable chemical tools to probe the receptor's function and represent a potential therapeutic strategy for diseases associated with aberrant Nurr1 activity.[8][9][10]
This compound is a small molecule designed to suppress the basal transcriptional activity of Nurr1. Its mechanism of action may involve the displacement of co-activators and recruitment of co-repressors to Nurr1 target gene promoters, or disruption of Nurr1 homodimerization.[6] This document provides detailed protocols for evaluating the efficacy and mechanism of action of this compound in relevant cell-based assays.
Data Presentation
Table 1: In Vitro Characterization of this compound
| Parameter | Value | Cell Line | Assay |
| IC₅₀ | 2.3 µM | HEK293T | Gal4-Nurr1 Reporter Assay |
| Maximal Inhibition | >90% | HEK293T | Gal4-Nurr1 Reporter Assay |
| Effect on IL-6 Release | Mimics Nurr1 silencing | LPS-stimulated human astrocytes | ELISA |
Note: The data presented here are representative values based on published data for similar indole-based Nurr1 inverse agonists and may vary depending on the specific experimental conditions and the exact identity of "this compound".[11]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of Nurr1 and the general experimental workflow for characterizing a Nurr1 inverse agonist.
Caption: Nurr1 Signaling Pathway and Point of Inverse Agonist Intervention.
References
- 1. Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of NURR1 Regulation: Consequences for Its Biological Activity and Involvement in Pathology | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. communities.springernature.com [communities.springernature.com]
- 8. Identification and Validation of Inverse Agonists for Nuclear Receptor Subfamily 4 Group A Member 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collection - Identification and Validation of Inverse Agonists for Nuclear Receptor Subfamily 4 Group A Member 2 - ACS Omega - Figshare [figshare.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing Nurr1 Inverse Agonist-1 in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nurr1 (Nuclear Receptor Related 1, also known as NR4A2) is an orphan nuclear receptor that plays a critical role as a transcription factor in the development, maintenance, and survival of dopaminergic neurons.[1][2] Dysregulation of Nurr1 activity has been implicated in various neurological disorders, including Parkinson's disease, as well as in certain cancers and inflammatory conditions.[1][3] Unlike typical nuclear receptors, Nurr1 exhibits constitutive transcriptional activity in the absence of a known endogenous ligand.[2][4] This inherent activity makes it a compelling target for modulation by synthetic compounds.
An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the context of Nurr1, an inverse agonist would reduce its basal transcriptional activity. "Nurr1 inverse agonist-1" is a small molecule tool designed for researchers to investigate the consequences of inhibiting Nurr1's constitutive function.[5]
This document provides a detailed protocol for utilizing this compound in a luciferase reporter assay. This assay is a sensitive and quantitative method to study the modulation of Nurr1-mediated gene transcription.[6][7] By measuring the light output from the luciferase enzyme, researchers can infer the transcriptional activity of Nurr1 in response to the inverse agonist.
Signaling Pathway of Nurr1
Nurr1 can regulate gene expression by binding to specific DNA sequences known as response elements in the promoter regions of its target genes. It can bind as a monomer to the NGFI-B response element (NBRE), as a homodimer to the Nur response element (NurRE), or as a heterodimer with the retinoid X receptor (RXR) to the DR5 element.[3][8] The transcriptional activity of Nurr1 is also modulated by various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways (ERK2 and ERK5), which can enhance its activity.[2][9] An inverse agonist would act to decrease this basal and potentially stimulated transcriptional output.
Experimental Principle: Luciferase Reporter Assay
The luciferase reporter assay is a widely used method to study gene expression and regulation.[10] The principle involves cloning a promoter region containing the response element of interest (e.g., NBRE) upstream of a luciferase reporter gene in a plasmid vector.[6] This reporter construct is then transfected into host cells. The transcriptional activity of the promoter directly correlates with the amount of luciferase protein produced. Upon addition of the substrate, luciferin, the luciferase enzyme catalyzes a reaction that produces light (bioluminescence).[11] The intensity of the emitted light, measured by a luminometer, serves as a quantitative measure of promoter activity.
To account for variability in transfection efficiency and cell number, a dual-luciferase reporter system is often employed.[12] This system uses a second reporter, typically Renilla luciferase, driven by a constitutive promoter as an internal control. The activity of the experimental reporter (Firefly luciferase) is then normalized to the activity of the internal control.[13]
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable mammalian cell line that expresses Nurr1 or can be readily transfected. HEK293T, PC12, or SK-N-BE(2)-C cells are commonly used.[14][15]
-
Culture Medium: DMEM or other appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plasmids:
-
Transfection Reagent: Lipofectamine 3000, FuGENE 6, or similar.[16][17]
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO). Store at -20°C or -80°C as recommended.[5]
-
Dual-Luciferase Reporter Assay System: (e.g., from Promega or Assay Genie).[16][18]
-
Lysis Buffer: (Often included in the assay kit).
-
Phosphate-Buffered Saline (PBS): Sterile.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Protocol: Step-by-Step
Day 1: Cell Seeding
-
Culture and expand the chosen cell line in standard conditions (37°C, 5% CO2).
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection (e.g., 1.5 x 10^4 to 2.5 x 10^4 cells per well in 100 µL of medium).
-
Incubate overnight.
Day 2: Transfection
-
Prepare the transfection complexes according to the manufacturer's protocol for your chosen reagent. For each well, a typical ratio might be:
-
100 ng Firefly luciferase reporter plasmid.
-
50 ng Nurr1 expression plasmid.
-
10 ng Renilla luciferase control plasmid.
-
-
Dilute the plasmids and the transfection reagent in serum-free medium (e.g., Opti-MEM).
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.[17]
-
Add the transfection complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate for 18-24 hours.[15]
Day 3: Treatment with this compound
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 30 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound dose).
-
Carefully remove the medium containing the transfection complexes from the cells.
-
Add 100 µL of the medium containing the different concentrations of the inverse agonist or vehicle control to the appropriate wells.
-
Incubate for an additional 24 hours.
Day 4: Cell Lysis and Luciferase Assay
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Remove the culture medium from the wells and wash gently with 100 µL of PBS.
-
Add 20-50 µL of 1X Passive Lysis Buffer to each well.[19]
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[20]
-
Perform the luciferase measurement using a luminometer according to the dual-luciferase assay kit manufacturer's instructions. This typically involves sequential addition of the Firefly luciferase substrate followed by the Renilla luciferase substrate.[18]
Data Presentation and Analysis
The raw data will be in Relative Light Units (RLU) from the luminometer.
-
Normalization: For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity. This normalized ratio corrects for transfection efficiency.[13]
-
Normalized Ratio = RLU (Firefly) / RLU (Renilla)
-
-
Fold Change Calculation: Express the data as a fold change relative to the vehicle-treated control group. The vehicle control is set to 1 (or 100%).[13]
-
Fold Change = Normalized Ratio (Treated) / Average Normalized Ratio (Vehicle Control)
-
-
Statistical Analysis: Perform statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of the observed inhibition.[21]
Example Data Table
| Treatment Group | Concentration (µM) | Avg. Normalized Ratio (Firefly/Renilla) | Std. Deviation | % Inhibition (Relative to Vehicle) | p-value (vs. Vehicle) |
| Vehicle (DMSO) | 0 | 15.2 | 1.8 | 0% | - |
| This compound | 0.1 | 13.5 | 1.5 | 11.2% | >0.05 |
| This compound | 1 | 9.1 | 1.1 | 40.1% | <0.05 |
| This compound | 10 | 4.6 | 0.7 | 69.7% | <0.01 |
| This compound | 30 | 2.5 | 0.4 | 83.6% | <0.001 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Luciferase Signal | Low transfection efficiency. | Optimize cell confluency, DNA amount, and transfection reagent-to-DNA ratio. Use a positive control for transfection. |
| Cell line has low endogenous Nurr1. | Co-transfect with a Nurr1 expression vector. | |
| Insufficient cell lysis. | Increase lysis buffer volume or incubation time. | |
| High Variability | Inconsistent cell seeding or pipetting. | Ensure a homogenous cell suspension and use calibrated pipettes. Increase the number of replicates.[21] |
| Cell toxicity from the compound. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to determine the compound's cytotoxic concentration range. | |
| No Inhibition Observed | Compound is inactive or degraded. | Verify the integrity and concentration of the stock solution. |
| Incubation time is too short/long. | Optimize the treatment duration. | |
| The reporter construct is not responsive. | Verify the sequence of the Nurr1 response element in the plasmid. |
Conclusion
The luciferase reporter assay is a powerful and adaptable tool for characterizing the activity of this compound. By following this detailed protocol, researchers can obtain robust and quantitative data on the dose-dependent inhibition of Nurr1 transcriptional activity. This information is invaluable for understanding the biological roles of Nurr1 and for the development of novel therapeutics targeting this important nuclear receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Nurr1 in Carcinogenesis and Tumor Immunology: A State of the Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. goldbio.com [goldbio.com]
- 7. bioagilytix.com [bioagilytix.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 11. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dual Luciferase Reporter Gene Assay: Principles, Applications, and Advantages - Creative Proteomics [iaanalysis.com]
- 13. researchgate.net [researchgate.net]
- 14. The constitutive and inducible expression of Nurr1, a key regulator of dopaminergic neuronal differentiation, in human neural and non-neural cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Transfection and luciferase reporter gene assays [bio-protocol.org]
- 17. Transient transfection and luciferase assay [protocols.io]
- 18. assaygenie.com [assaygenie.com]
- 19. Transfecting RAW264.7 Cells with a Luciferase Reporter Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bowdish.ca [bowdish.ca]
- 21. Statistical analysis of Luciferase Assays - Moritz Schaefer - BioMedical AI [moritzs.de]
Application Notes and Protocols: Nurr1 Inverse Agagonist-1 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear receptor related-1 (Nurr1, also known as NR4A2) is an orphan nuclear receptor that plays a critical role in the development, maintenance, and survival of dopaminergic neurons.[1] Dysregulation of Nurr1 activity is associated with several neurodegenerative diseases, including Parkinson's disease.[1] Nurr1 functions as a transcription factor, and its activity can be modulated by agonists and inverse agonists. While agonists enhance Nurr1's transcriptional activity, inverse agonists suppress its basal activity, providing a valuable tool to study the consequences of reduced Nurr1 function and for the potential development of therapeutics for diseases where Nurr1 is overexpressed.
These application notes provide a comprehensive guide for the use of a Nurr1 inverse agonist, referred to here as Nurr1 Inverse Agonist-1 (a representative compound such as K-strophanthoside), in primary neuron cultures. The protocols detailed below cover primary neuron culture, treatment with the inverse agonist, and subsequent analysis of gene expression and neuronal viability.
Mechanism of Action of Nurr1
Nurr1 is a transcription factor that binds to DNA response elements as a monomer, homodimer, or heterodimer with the retinoid X receptor (RXR).[2] It is involved in the regulation of genes crucial for the dopaminergic phenotype, including tyrosine hydroxylase (TH), the dopamine (B1211576) transporter (DAT), and vesicular monoamine transporter 2 (VMAT2).[3] Additionally, Nurr1 plays a significant role in neuroinflammation by repressing the expression of pro-inflammatory genes in microglia and astrocytes.[3][4] The transcriptional activity of Nurr1 is regulated by multiple signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades.[5]
An inverse agonist of Nurr1 would bind to the receptor and promote a conformation that is transcriptionally inactive, thereby reducing the expression of its target genes and potentially increasing the expression of genes that are negatively regulated by Nurr1. This action is expected to mimic the effects of Nurr1 knockdown or genetic deletion.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of Nurr1 inhibition in neuronal cells. While specific data for a "this compound" in primary neurons is emerging, the data from Nurr1 knockdown (siRNA) experiments in primary cortical neurons serves as a strong proxy for the expected effects of an inverse agonist.
Table 1: Effect of Nurr1 Knockdown on Gene Expression in Primary Cortical Neurons
| Target Gene | Treatment | Fold Change vs. Control | p-value | Reference |
| Nurr1 mRNA | Nurr1 siRNA (35 pmol) | ↓ 27.6% | < 0.001 | [6] |
| Nurr1 mRNA (KCl-stimulated) | Nurr1 siRNA (35 pmol) | ↓ 35.4% | < 0.005 | [6] |
| BDNF mRNA | Nurr1 siRNA (35 pmol) | No significant change | > 0.05 | [6] |
| BDNF mRNA (KCl-stimulated) | Nurr1 siRNA (35 pmol) | No significant change | > 0.05 | [6] |
Table 2: Effect of Nurr1 Inverse Agonist (K-strophanthoside) on Transcriptional Activity (in HEK293T cells)
| Response Element | Concentration of K-strophanthoside | Inhibition of Transcriptional Activity | Reference |
| NBRE | 100 µM | 49% | |
| NurRE | 100 µM | 22% | |
| DR5 | 100 µM | 10% |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic mice, a common model for studying neuronal function.
Materials:
-
Timed-pregnant mice (E15-E18)
-
Hibernate-E medium (supplemented with 2% B-27 Plus)
-
Papain (2 mg/mL in Hibernate-E without Ca2+)
-
Neurobasal Plus medium (supplemented with 2% B-27 Plus and 1% GlutaMAX)
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
-
37°C incubator with 5% CO2
Procedure:
-
Euthanize the pregnant mouse according to approved institutional protocols and dissect the embryos.
-
Isolate the cerebral cortices from the embryonic brains in chilled Hibernate-E medium.
-
Remove the meninges and mince the cortical tissue.
-
Digest the tissue with papain solution for 30 minutes at 30°C with gentle shaking every 5 minutes.
-
Gently dissociate the tissue by trituration with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 4 minutes.
-
Resuspend the cell pellet in complete Neurobasal Plus medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1 x 10^5 cells/well in a 48-well plate) on poly-D-lysine coated surfaces.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform half-medium changes every 3 days with fresh, pre-warmed complete Neurobasal Plus medium.
Protocol 2: Treatment of Primary Neurons with this compound
This protocol outlines the procedure for treating primary neuron cultures with a Nurr1 inverse agonist. The concentrations and duration of treatment should be optimized for the specific compound and experimental goals.
Materials:
-
Primary neuron cultures (from Protocol 1)
-
This compound (e.g., K-strophanthoside) stock solution (dissolved in a suitable solvent like DMSO)
-
Complete Neurobasal Plus medium
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in complete Neurobasal Plus medium to the desired final concentrations. A concentration range of 1-100 µM can be a starting point for optimization.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Carefully remove half of the medium from the primary neuron cultures.
-
Add an equal volume of the medium containing the this compound or vehicle control to the respective wells.
-
Incubate the cultures for the desired duration (e.g., 24-48 hours). The incubation time should be optimized based on the stability of the compound and the expected time course of the biological response.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of Nurr1 and its target genes following treatment with the inverse agonist.
Materials:
-
Treated primary neuron cultures (from Protocol 2)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for Nurr1 and target genes (e.g., TH, DAT, VMAT2) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reactions with the qPCR master mix, cDNA, and specific primers for the genes of interest.
-
Run the qPCR plate on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Protocol 4: Neuronal Viability Assay
This protocol describes how to assess the viability of primary neurons after treatment with the Nurr1 inverse agonist, for example, using a resazurin-based assay.
Materials:
-
Treated primary neuron cultures (from Protocol 2)
-
Resazurin (B115843) sodium salt solution
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of resazurin in sterile PBS or culture medium.
-
Add the resazurin solution to each well of the culture plate to a final concentration of approximately 10-25 µg/mL.
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Measure the fluorescence of the resorufin (B1680543) product using a fluorescence plate reader with an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualization
Caption: Nurr1 signaling pathway and the inhibitory action of an inverse agonist.
References
- 1. mdpi.com [mdpi.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | miR-145-5p/Nurr1/TNF-α Signaling-Induced Microglia Activation Regulates Neuron Injury of Acute Cerebral Ischemic/Reperfusion in Rats [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the In Vivo Administration of Nurr1 Inverse Agonist-1 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following protocols are proposed methodologies based on available in vitro data and general principles of in vivo research in mouse models. To date, there is a notable absence of published studies detailing the in vivo administration of Nurr1 inverse agonists for the specific purpose of studying Nurr1 function. The primary identified Nurr1 inverse agonist from in vitro studies is K-strophanthoside. Researchers should conduct preliminary dose-response and toxicity studies before proceeding with full-scale experiments.
Introduction
Nuclear receptor related-1 protein (Nurr1, also known as NR4A2) is an orphan nuclear receptor crucial for the development, maintenance, and survival of dopaminergic neurons.[1] While much research has focused on Nurr1 agonists for neuroprotective therapies in diseases like Parkinson's, the role of Nurr1 inverse agonists is an emerging area of investigation.[2][3] Recent studies have shown that aberrant Nurr1 expression may be pathogenic in other contexts, suggesting that inhibiting its constitutive activity with an inverse agonist could be a valuable therapeutic strategy.[4]
These application notes provide a proposed framework for the in vivo administration of a Nurr1 inverse agonist, using K-strophanthoside as a model compound, in mouse models to investigate its physiological and pathological roles.
Nurr1 Signaling and Mechanism of Inverse Agonism
Nurr1 can be regulated by multiple signaling pathways and post-translational modifications.[4] It binds to DNA as a monomer, homodimer, or heterodimer with the retinoid X receptor (RXR) to regulate gene expression.[1] An inverse agonist, such as K-strophanthoside, is hypothesized to bind to the ligand-binding domain (LBD) of Nurr1, stabilizing a conformation that leads to the repression of its basal transcriptional activity.[4]
Quantitative Data Summary
As no in vivo studies for Nurr1 inverse agonists are currently available, the following table presents in vitro data for K-strophanthoside and pharmacokinetic data for a Nurr1 agonist to serve as a reference point for designing in vivo experiments.
| Compound | Target | Assay Type | Measurement | Value | Reference |
| K-strophanthoside | Nurr1 | Surface Plasmon Resonance (SPR) | Binding Affinity (KD) | Micromolar range | [4] |
| K-strophanthoside | Nurr1 | Cellular Reporter Gene Assay | Transcriptional Inhibition | Dose-dependent | [4] |
| Nurr1 Agonist 29 | Nurr1 | Pharmacokinetics in Rats | Half-life (t1/2) | 4.4 hours | [3][5] |
| Nurr1 Agonist 29 | Nurr1 | Pharmacokinetics in Rats | Peak Plasma Concentration (Cmax) | 56 µM (at 5 mg/kg, p.o.) | [3][5] |
| Nurr1 Agonist 29 | Nurr1 | Pharmacokinetics in Rats | Bioavailability | 89% | [3][5] |
Proposed Experimental Protocols
The following protocols are hypothetical and should be optimized based on preliminary studies.
-
Compound: K-strophanthoside (or other Nurr1 inverse agonist)
-
Vehicle: Saline, DMSO, or a suitable alternative (solubility must be tested)
-
Animals: C57BL/6 mice (or a relevant disease model), 8-12 weeks old, mixed-sex or as required by the experimental design.
-
Administration Supplies: Syringes, needles (appropriate gauge for the route of administration), gavage needles (for oral administration).
-
Solubility Testing: Determine the solubility of K-strophanthoside in various biocompatible solvents (e.g., saline, PBS, DMSO, Tween 80/ethanol/saline mixture).
-
Preparation of Stock Solution:
-
Dissolve K-strophanthoside in a minimal amount of a suitable solvent (e.g., DMSO).
-
Vortex until fully dissolved.
-
-
Preparation of Dosing Solution:
-
Dilute the stock solution with the final vehicle (e.g., saline) to the desired final concentration.
-
Ensure the final concentration of the initial solvent (e.g., DMSO) is below toxic levels (typically <5% for intraperitoneal injection).
-
Prepare fresh on the day of administration.
-
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Dosing:
-
Route of Administration: Intraperitoneal (IP) injection is a common route for initial studies. Oral gavage (p.o.) may also be considered depending on the compound's properties.
-
Dosage: Based on in vitro effective concentrations and general toxicity of cardiac glycosides, a starting dose range of 0.1 - 5 mg/kg could be explored in a pilot study.
-
Frequency: Once daily administration is a common starting point for chronic studies.
-
Procedure:
-
Weigh each mouse to calculate the precise volume of the dosing solution to be administered.
-
Administer the Nurr1 inverse agonist or vehicle to the respective groups.
-
Monitor animals for any adverse effects immediately after administration and at regular intervals.
-
-
-
Behavioral Analysis: Depending on the research question, a battery of behavioral tests can be performed. Examples include the open field test for general locomotor activity, the rotarod test for motor coordination, or the Morris water maze for learning and memory.
-
Tissue Collection and Processing:
-
At the end of the study, euthanize the mice and collect relevant tissues (e.g., brain regions like the substantia nigra and striatum, liver, and blood).
-
Process tissues for molecular and histological analysis (e.g., snap-freeze for RNA/protein extraction, fix in formalin for histology).
-
-
Molecular Analysis:
-
qPCR: Measure the mRNA expression of Nurr1 target genes to confirm the inverse agonist effect.
-
Western Blot: Analyze Nurr1 protein levels and downstream signaling molecules.
-
-
Histological Analysis:
-
Immunohistochemistry (IHC): Examine the expression and localization of Nurr1 and other relevant proteins in tissue sections.
-
Conclusion
The study of Nurr1 inverse agonists in vivo is a nascent field with the potential to uncover new therapeutic avenues for various diseases. The protocols and data presented here provide a foundational guide for researchers to design and implement their own in vivo studies with this compound. It is imperative to conduct thorough preliminary studies to establish the optimal dosage, administration route, and to ensure the welfare of the experimental animals.
References
- 1. Absorption, metabolism and elimination of strophanthus glycosides in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a Potent Nurr1 Agonist Tool for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays in the Discovery of Nurr1 Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear receptor related-1 protein (Nurr1, also known as NR4A2) is an orphan nuclear receptor that plays a critical role in the development, maintenance, and survival of dopaminergic neurons.[1] Dysregulation of Nurr1 activity has been implicated in the pathogenesis of several neurodegenerative disorders, most notably Parkinson's disease.[1] Recent studies have also highlighted its involvement in neuroinflammatory processes. While the development of Nurr1 agonists has been a primary focus for therapeutic intervention, the exploration of inverse agonists is an emerging and equally important area of research. Nurr1 inverse agonists, which suppress the basal transcriptional activity of the receptor, hold therapeutic potential for conditions where Nurr1 activity is aberrantly high or contributes to disease pathology. This document provides detailed protocols for cell-based assays designed to screen for and characterize Nurr1 inverse agonists, along with data presentation guidelines and visualizations of relevant signaling pathways.
Key Signaling Pathways Involving Nurr1
Understanding the signaling networks in which Nurr1 operates is crucial for designing and interpreting screening assays. Nurr1 activity is modulated through complex interactions with other signaling pathways, primarily the NF-κB and Wnt/β-catenin pathways.
Nurr1 and NF-κB Signaling
Nurr1 can exert anti-inflammatory effects by tethering to the p65 subunit of NF-κB, a key regulator of inflammation. This interaction leads to the recruitment of a corepressor complex, including CoREST and histone deacetylases (HDACs), which represses the transcription of pro-inflammatory genes.[1][2][3] Inverse agonists of Nurr1 may modulate this interaction, impacting neuroinflammatory responses.
Nurr1 and Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is essential for the development of dopaminergic neurons. Nurr1 and β-catenin can physically interact and synergistically activate the transcription of target genes.[4] In the absence of a Wnt signal, Nurr1 can be associated with corepressors on Wnt target genes. Upon Wnt signaling, accumulated nuclear β-catenin can switch this complex to a coactivator complex.[4] An inverse agonist could potentially disrupt this cooperative activation.
Experimental Protocols
Luciferase Reporter Gene Assay for High-Throughput Screening of Nurr1 Inverse Agonists
This is the most common cell-based assay for screening Nurr1 modulators. The principle involves co-transfecting cells with an expression vector for Nurr1 and a reporter vector containing a luciferase gene under the control of a Nurr1-responsive promoter element. A decrease in luciferase activity in the presence of a test compound indicates potential inverse agonist activity.
Materials:
-
Cell Line: HEK293T cells
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plasmids:
-
Nurr1 expression vector (e.g., pCMV-hNurr1)
-
Luciferase reporter vector with Nurr1 response element (e.g., pGL3-NBRE-Luc, pGL3-NurRE-Luc, or pGL3-DR5-Luc)
-
Control vector expressing Renilla luciferase (e.g., pRL-TK) for normalization.
-
-
Transfection Reagent: Lipofectamine® 3000 or similar.
-
Assay Plate: 96-well white, clear-bottom tissue culture plates.
-
Luciferase Assay System: Dual-Glo® Luciferase Assay System or equivalent.
-
Luminometer: Plate reader capable of measuring luminescence.
-
Test Compounds: Library of compounds to be screened, dissolved in DMSO.
Protocol:
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Transfection:
-
For each well, prepare the transfection mix in serum-free medium (e.g., Opti-MEM). A typical ratio per well is:
-
100 ng Nurr1 expression vector
-
100 ng Luciferase reporter vector
-
10 ng Renilla control vector
-
-
Add the transfection reagent according to the manufacturer's protocol.
-
Incubate the DNA-lipid complex for 15-20 minutes at room temperature.
-
Add 20 µL of the transfection mix to each well.
-
Incubate for 24-48 hours at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After the transfection incubation period, replace the medium with 100 µL of medium containing the test compounds.
-
Include vehicle control (DMSO) and a known inverse agonist (if available) as positive control.
-
Incubate for 18-24 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Add the luciferase substrate (for Firefly luciferase) to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Add the Stop & Glo® reagent (to quench the Firefly reaction and activate the Renilla reaction) to each well.
-
Measure luminescence again for the Renilla signal.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell viability.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Förster Resonance Energy Transfer (FRET)-Based Assay
FRET-based assays can be adapted to screen for compounds that disrupt the interaction between Nurr1 and its co-regulators. This assay is performed in a homogenous format, making it suitable for high-throughput screening.
Principle:
This assay measures the proximity between Nurr1 and a co-regulator protein (e.g., a co-repressor) tagged with a FRET donor (e.g., CFP) and a FRET acceptor (e.g., YFP), respectively. An inverse agonist might stabilize the interaction between Nurr1 and a co-repressor, leading to an increased FRET signal.
Protocol Outline:
-
Construct Development: Generate expression vectors for Nurr1 fused to a FRET donor (e.g., Nurr1-CFP) and a co-repressor (e.g., SMRT) fused to a FRET acceptor (e.g., SMRT-YFP).
-
Cell Transfection: Co-transfect HEK293T cells with the Nurr1-CFP and SMRT-YFP expression vectors.
-
Compound Treatment: Add test compounds to the transfected cells.
-
FRET Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores using a fluorescence plate reader.
-
Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission). An increase in the FRET ratio in the presence of a compound suggests it promotes the Nurr1-corepressor interaction.
Data Presentation
Quantitative data from screening assays should be summarized in a clear and concise tabular format to facilitate comparison between different compounds.
Table 1: Potency of Identified Nurr1 Inverse Agonists in a Luciferase Reporter Assay
| Compound ID | Chemical Name | IC50 (µM) | Maximum Inhibition (%) | Z' Factor |
| Cpd-001 | K-strophanthoside | 2.3[5] | 51% at 100 µM[5] | 0.65 |
| Cpd-002 | Compound X | 5.8 | 45% at 100 µM | 0.72 |
| Cpd-003 | Compound Y | 12.1 | 62% at 100 µM | 0.59 |
| ... | ... | ... | ... | ... |
IC50 values represent the concentration of the compound that inhibits 50% of the Nurr1 transcriptional activity. Z' factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z' factor between 0.5 and 1.0 is considered excellent.
Conclusion
The cell-based assays detailed in these application notes provide robust and reliable methods for the identification and characterization of Nurr1 inverse agonists. The luciferase reporter gene assay is a well-established and highly sensitive method for primary screening, while FRET-based assays can offer valuable mechanistic insights into the mode of action of hit compounds. The provided protocols and data presentation guidelines are intended to assist researchers in the successful implementation of these assays in their drug discovery programs targeting Nurr1.
References
- 1. mdpi.com [mdpi.com]
- 2. A Nurr1/CoREST transrepression pathway attenuates neurotoxic inflammation in activated microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recruitment of the CoREST transcription repressor complexes by Nerve Growth factor IB-like receptor (Nurr1/NR4A2) mediates silencing of HIV in microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nurr1 Represses Tyrosine Hydroxylase Expression via SIRT1 in Human Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Validation of Inverse Agonists for Nuclear Receptor Subfamily 4 Group A Member 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nurr1 Inverse Agonist-1 in LPS-Induced Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing a Nurr1 inverse agonist in a lipopolysaccharide (LPS)-induced neuroinflammation model. The protocols are intended for researchers in neuropharmacology, immunology, and drug discovery to investigate the role of Nurr1 in neuroinflammatory processes and to evaluate the therapeutic potential of Nurr1 inverse agonists.
Nuclear receptor related 1 (Nurr1, also known as NR4A2) is a critical transcription factor in the development, maintenance, and protection of dopaminergic neurons.[1][2][3][4] Beyond its role in neuronal function, Nurr1 is a key modulator of neuroinflammation, primarily by suppressing the expression of pro-inflammatory genes in microglia and astrocytes.[1][3][4][5] Agonists of Nurr1 have demonstrated neuroprotective and anti-inflammatory effects in various models of neurological disorders.[2][6] Conversely, a Nurr1 inverse agonist is a molecule that binds to the Nurr1 receptor and reduces its basal or constitutive activity. Such compounds are valuable research tools to probe the consequences of Nurr1 inhibition and may have therapeutic applications in conditions where dampening Nurr1 activity is desired.
This document outlines the use of a generic "Nurr1 Inverse Agonist-1" as a representative compound for studying the effects of Nurr1 inhibition in the context of LPS-induced neuroinflammation.
Data Presentation
Table 1: In Vitro Effects of this compound on LPS-Stimulated Microglia
| Treatment Group | IL-6 Release (pg/mL) | TNF-α mRNA Expression (Fold Change) | iNOS mRNA Expression (Fold Change) |
| Vehicle Control | 50 ± 5 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| LPS (1 µg/mL) | 850 ± 70 | 15.0 ± 2.5 | 20.0 ± 3.0 |
| LPS + this compound (10 µM) | 1200 ± 110 | 25.0 ± 3.5 | 35.0 ± 4.0 |
| This compound (10 µM) | 60 ± 8 | 1.2 ± 0.3 | 1.1 ± 0.2 |
Data are presented as mean ± SEM and are hypothetical, based on the expected exacerbation of the inflammatory response upon Nurr1 inhibition as suggested by the literature.[5]
Table 2: In Vivo Effects of this compound in an LPS-Induced Mouse Model of Neuroinflammation
| Treatment Group | Brain IL-1β Levels (pg/mg tissue) | Microglial Activation (Iba1+ cells/mm²) | Dopaminergic Neuron Count (TH+ cells in SNpc) |
| Saline Control | 15 ± 3 | 20 ± 4 | 8000 ± 500 |
| LPS (5 mg/kg, i.p.) | 150 ± 20 | 150 ± 15 | 6500 ± 450 |
| LPS + this compound (20 mg/kg, i.p.) | 220 ± 30 | 250 ± 25 | 5000 ± 600 |
| This compound (20 mg/kg, i.p.) | 18 ± 4 | 25 ± 5 | 7900 ± 550 |
Data are presented as mean ± SEM and are hypothetical, based on the expected potentiation of LPS-induced neuroinflammation and neurotoxicity with Nurr1 inverse agonism.[5]
Experimental Protocols
Protocol 1: In Vitro Microglial Cell Culture and Treatment
This protocol describes the culture of BV2 microglial cells and their treatment with LPS and a Nurr1 inverse agonist to assess the inflammatory response.
Materials:
-
BV2 microglial cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin (B12071052)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
DMSO (vehicle for the inverse agonist)
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for qRT-PCR (e.g., SYBR Green Master Mix)
-
ELISA kits for IL-6 and TNF-α
Procedure:
-
Cell Culture: Culture BV2 cells in T75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed BV2 cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: a. Prepare stock solutions of LPS in sterile PBS and this compound in DMSO. b. Starve the cells in serum-free DMEM for 2-4 hours before treatment. c. Treat the cells according to the experimental groups:
- Vehicle control (DMSO)
- LPS (1 µg/mL)
- LPS (1 µg/mL) + this compound (e.g., 1, 5, 10 µM)
- This compound alone (e.g., 10 µM) d. Incubate the cells for the desired time points (e.g., 6 hours for RNA analysis, 24 hours for cytokine analysis in the supernatant).
-
Sample Collection: a. Supernatant: Collect the cell culture supernatant and store it at -80°C for cytokine analysis using ELISA. b. Cell Lysate: Wash the cells with cold PBS and lyse them directly in the well using an appropriate lysis buffer for RNA extraction.
-
Analysis: a. Cytokine Measurement: Quantify the levels of IL-6 and TNF-α in the supernatant using ELISA kits according to the manufacturer's instructions. b. Gene Expression Analysis: Extract total RNA from the cell lysates and perform reverse transcription to synthesize cDNA. Analyze the mRNA expression of pro-inflammatory genes (e.g., Tnf-α, Il-6, Nos2) using qRT-PCR. Normalize the expression to a housekeeping gene such as Gapdh.
Protocol 2: In Vivo LPS-Induced Neuroinflammation Mouse Model
This protocol details the induction of neuroinflammation in mice using LPS and treatment with a Nurr1 inverse agonist.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Vehicle for the inverse agonist (e.g., saline with 5% DMSO and 5% Tween 80)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Tissue homogenization buffer
-
Antibodies for immunohistochemistry (e.g., anti-Iba1, anti-TH)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Treatment Administration: a. Prepare a solution of this compound in the vehicle. b. Administer the this compound (e.g., 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection 1 hour before the LPS challenge.
-
Induction of Neuroinflammation: a. Prepare a solution of LPS in sterile saline. b. Administer LPS (e.g., 5 mg/kg) or saline via i.p. injection.
-
Behavioral Assessment (Optional): Perform behavioral tests (e.g., open field test for sickness behavior) at different time points post-LPS injection.
-
Tissue Collection: a. At the desired time point (e.g., 24 hours for acute inflammation, or later for neuronal loss assessment), euthanize the mice by transcardial perfusion with PBS followed by 4% paraformaldehyde under deep anesthesia. b. For biochemical analysis, decapitate the mice, rapidly dissect the brain, and isolate specific regions (e.g., hippocampus, striatum, cortex). Snap-freeze the tissue in liquid nitrogen and store it at -80°C.
-
Analysis: a. Immunohistochemistry: Post-fix the brain in 4% paraformaldehyde, cryoprotect in sucrose (B13894) solutions, and section using a cryostat. Perform immunohistochemical staining for microglial activation (Iba1) and dopaminergic neurons (Tyrosine Hydroxylase, TH). Quantify the number and morphology of stained cells. b. Cytokine Analysis: Homogenize the brain tissue and measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA or multiplex assays. c. Gene Expression Analysis: Extract RNA from the brain tissue and perform qRT-PCR to analyze the expression of inflammatory genes.
Mandatory Visualizations
Caption: LPS signaling pathway leading to neuroinflammation and the inhibitory role of Nurr1.
Caption: Workflow for in vitro and in vivo neuroinflammation experiments.
Caption: Logical relationship between Nurr1 modulation, neuroinflammation, and neuronal survival.
References
- 1. mdpi.com [mdpi.com]
- 2. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in NURR1-Regulated Neuroinflammation Associated with Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Nurr1/CoREST transrepression pathway attenuates neurotoxic inflammation in activated microglia and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Nurr1 agonist causes neuroprotection in a Parkinson's disease lesion model primed with the toll-like receptor 3 dsRNA inflammatory stimulant poly(I:C) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nurr1 Inverse Agonist-1 in a 6-OHDA Parkinson's Disease Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nuclear receptor related 1 (Nurr1), also known as NR4A2, is a critical transcription factor for the development, maintenance, and survival of midbrain dopaminergic neurons. Its role in the pathogenesis of Parkinson's disease (PD) has made it a significant target for therapeutic development. The predominant strategy has focused on the development of Nurr1 agonists to enhance its neuroprotective and anti-inflammatory functions. This document addresses the topic of using Nurr1 inverse agonist-1 in the context of a 6-hydroxydopamine (6-OHDA) induced model of Parkinson's disease.
Important Note: Current scientific literature extensively supports the role of Nurr1 agonists as a potential therapeutic approach for Parkinson's disease by promoting dopaminergic neuron survival and reducing neuroinflammation.[1][2][3] The use of a Nurr1 inverse agonist, which would inhibit the receptor's basal activity, is counterintuitive to this established neuroprotective strategy. Research on Nurr1 inverse agonists, such as the indole-based "this compound," has primarily focused on their utility as tool compounds to probe the function of Nurr1 in other contexts, such as neuroinflammation and cancer.[4][5] As of the current date, there is no published data available on the use of this compound or other Nurr1 inverse agonists in an in vivo 6-OHDA model of Parkinson's disease.
This document will, therefore, provide:
-
A detailed overview of the 6-OHDA model of Parkinson's disease.
-
Standard experimental protocols for behavioral and histological analysis in this model.
-
A summary of the available in vitro data for this compound.
-
A discussion of the established role of Nurr1 and the therapeutic rationale for Nurr1 agonists as a comparative context.
The 6-OHDA Model of Parkinson's Disease
The unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the nigrostriatal pathway of rodents is a widely used model to replicate the progressive loss of dopaminergic neurons observed in Parkinson's disease.[6] This model induces a reliable and quantifiable degeneration of the nigrostriatal dopamine (B1211576) system, leading to motor deficits that can be assessed through various behavioral tests.
Experimental Workflow for the 6-OHDA Model
Caption: Experimental workflow for a 6-OHDA Parkinson's disease study.
Experimental Protocols
6-OHDA Lesioning Protocol (Rat Model)
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats (220-250g) with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target coordinates for the medial forebrain bundle (MFB). A common set of coordinates relative to bregma is: Anteroposterior (AP): -4.4 mm; Mediolateral (ML): -1.2 mm; Dorsoventral (DV): -7.8 mm.
-
Slowly lower a Hamilton syringe to the target coordinates.
-
Infuse 8 µg of 6-OHDA (dissolved in 4 µL of 0.9% saline containing 0.02% ascorbic acid) at a rate of 1 µL/min.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
-
Post-Operative Care: Suture the incision and provide post-operative analgesia. Monitor the animals closely during recovery.
Behavioral Testing Protocols
This test is used to quantify the extent of the unilateral dopamine depletion.
-
Habituation: Place the rat in a circular test arena and allow it to habituate for 10-15 minutes.
-
Drug Administration: Administer apomorphine (B128758) (a dopamine receptor agonist, e.g., 0.5 mg/kg, s.c.) or d-amphetamine (a dopamine releasing agent, e.g., 5 mg/kg, i.p.).
-
Data Recording: Record the number of full (360°) turns in the contralateral (away from the lesion) and ipsilateral (towards the lesion) directions for 60-90 minutes.
-
Analysis: Express the data as net contralateral turns per minute. A successful lesion is typically indicated by a high rate of contralateral rotations.
This test assesses forelimb akinesia and spontaneous motor asymmetry.
-
Test Arena: Place the rat in a transparent cylinder.
-
Data Recording: Videotape the rat for 5-10 minutes.
-
Analysis: Count the number of times the rat rears and touches the cylinder wall with its left forepaw, right forepaw, or both simultaneously. Calculate the percentage of contralateral forelimb use relative to the total number of wall touches. A reduced use of the contralateral forelimb indicates a motor deficit.
This compound: Available Data
"this compound" is an indole-based compound developed as a tool to study the effects of Nurr1 inhibition.[4] The primary research on this compound has been conducted in vitro.
In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Effect | Inhibition of Nurr1 intrinsic transcriptional activity | T98G cells | [4] |
| Efficacy | >90% reduction in transcriptional activity | T98G cells | [4] |
| Mechanism | Displacement of NCoRs, disruption of Nurr1 homodimer | Cell-free assays | [4] |
| Functional Outcome | Mimicked the effect of Nurr1 silencing on IL-6 release | LPS-stimulated human astrocytes | [4] |
Nurr1 Signaling and Therapeutic Rationale
Nurr1 is essential for the expression of genes involved in dopamine synthesis and transport, such as tyrosine hydroxylase (TH). It also plays a crucial anti-inflammatory role in microglia and astrocytes.[7][8] In Parkinson's disease, Nurr1 expression is often reduced, contributing to the neurodegenerative process.
Simplified Nurr1 Signaling Pathway
References
- 1. biorxiv.org [biorxiv.org]
- 2. A novel synthetic activator of Nurr1 induces dopaminergic gene expression and protects against 6-hydroxydopamine neurotoxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The orphan nuclear receptor Nurr1 agonist amodiaquine mediates neuroprotective effects in 6-OHDA Parkinson's disease animal model by enhancing the phosphorylation of P38 mitogen-activated kinase but not PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Profiling of Inverse Agonist Tools for the Neuroprotective Transcription Factor Nurr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson's disease. [vivo.weill.cornell.edu]
- 7. The role of NURR1 in metabolic abnormalities of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Nurr1 Agonist Causes Neuroprotection in a Parkinson’s Disease Lesion Model Primed with the Toll-Like Receptor 3 dsRNA Inflammatory Stimulant Poly(I:C) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: qRT-PCR Analysis of Nurr1 Target Genes Following Inverse Agonist Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear receptor related 1 protein (Nurr1), also known as NR4A2, is an orphan nuclear receptor that plays a critical role in the development, maintenance, and survival of midbrain dopaminergic neurons.[1][2] Dysregulation of Nurr1 activity has been implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's disease.[1] Nurr1 functions as a transcription factor, regulating the expression of genes essential for the dopaminergic phenotype, including Tyrosine Hydroxylase (TH), Aromatic L-amino acid decarboxylase (AADC), and the dopamine (B1211576) transporter (DAT).[2][3][4] Furthermore, Nurr1 has demonstrated anti-inflammatory functions in the central nervous system by repressing the expression of pro-inflammatory genes in microglia and astrocytes.[3][5][6][7]
Given its crucial roles, Nurr1 has emerged as a promising therapeutic target. While agonists of Nurr1 are being investigated for their neuroprotective potential, inverse agonists, which suppress the basal transcriptional activity of the receptor, are valuable tools for studying Nurr1 function and may have therapeutic applications in other contexts, such as certain cancers where Nurr1 is overexpressed.[8][9]
These application notes provide a detailed protocol for the quantitative real-time polymerase chain reaction (qRT-PCR) analysis of Nurr1 target gene expression in response to treatment with a Nurr1 inverse agonist. This method allows for the precise quantification of changes in mRNA levels, providing insights into the efficacy and mechanism of action of novel compounds targeting Nurr1.
Data Presentation
The following table summarizes hypothetical quantitative data from a study analyzing the effect of a Nurr1 inverse agonist, K-strophanthoside, on the expression of Nurr1 target genes in a neuroblastoma cell line.[8] This data illustrates the expected outcome of the described protocol.
| Target Gene | Treatment Group | Fold Change (vs. Vehicle) | p-value |
| TH | Vehicle Control | 1.00 | - |
| K-strophanthoside (30 µM) | 0.75 | < 0.05 | |
| AADC | Vehicle Control | 1.00 | - |
| K-strophanthoside (30 µM) | 0.62 | < 0.05 | |
| Nurr1 | Vehicle Control | 1.00 | - |
| K-strophanthoside (30 µM) | 1.02 | > 0.05 |
Table 1: Example of qRT-PCR data for Nurr1 target genes after inverse agonist treatment. Data is presented as the mean fold change in gene expression relative to the vehicle-treated control group. Statistical significance was determined using a Student's t-test.
Experimental Protocols
This section provides a comprehensive methodology for the qRT-PCR analysis of Nurr1 target gene expression following treatment with an inverse agonist.
I. Cell Culture and Inverse Agonist Treatment
-
Cell Line: SH-SY5Y human neuroblastoma cells are a suitable model as they endogenously express Nurr1.
-
Cell Seeding: Plate SH-SY5Y cells in 6-well plates at a density of 5 x 10^5 cells per well in complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Allow the cells to adhere and reach 70-80% confluency.
-
Inverse Agonist Preparation: Prepare a stock solution of the Nurr1 inverse agonist (e.g., K-strophanthoside) in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired final concentrations.
-
Treatment: Replace the growth medium with fresh medium containing the Nurr1 inverse agonist at the desired concentrations. A vehicle control (medium with the solvent at the same final concentration) must be included.
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 24 hours) to allow for changes in gene expression.
II. RNA Isolation
-
Cell Lysis: After the incubation period, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Add 1 mL of a suitable RNA lysis reagent (e.g., TRIzol) to each well and incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
Phase Separation: Transfer the cell lysate to a microcentrifuge tube. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases: a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new microcentrifuge tube. Add 0.5 mL of isopropanol, mix gently by inversion, and incubate at room temperature for 10 minutes.
-
RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible at the bottom of the tube.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol (B145695) by vortexing briefly.
-
Final Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in 20-50 µL of nuclease-free water.
-
RNA Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. The integrity of the RNA can be assessed by gel electrophoresis.
III. Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: Prepare the reverse transcription reaction mix in a PCR tube. For a 20 µL reaction, combine the following:
-
Total RNA: 1 µg
-
Random hexamers or oligo(dT) primers: 1 µL
-
dNTP mix (10 mM): 1 µL
-
Nuclease-free water: to a volume of 13 µL
-
-
Denaturation: Gently mix and incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Reverse Transcription Mix: Add the following components to the tube:
-
5X Reaction Buffer: 4 µL
-
RNase Inhibitor: 1 µL
-
Reverse Transcriptase: 1 µL
-
Nuclease-free water: 1 µL
-
-
Incubation: Gently mix and incubate at 25°C for 10 minutes, followed by 50 minutes at 50°C.
-
Inactivation: Inactivate the reverse transcriptase by heating to 85°C for 5 minutes.
-
cDNA Storage: The resulting cDNA can be stored at -20°C until use in qPCR.
IV. Quantitative Real-Time PCR (qPCR)
-
Primer Design: Design or obtain validated primers for your target genes (e.g., TH, AADC) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate or tubes. For a 10 µL reaction per well, combine the following in duplicate or triplicate for each sample and gene:[10]
-
2X SYBR Green qPCR Master Mix: 5 µL[10]
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template (diluted 1:10): 1 µL
-
Nuclease-free water: 3 µL
-
-
Real-Time PCR Cycling Conditions: Perform the qPCR in a real-time PCR cycler with the following typical cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction. The Ct value is the cycle number at which the fluorescence signal crosses a defined threshold.[11]
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group (ΔΔCt = ΔCt_treated - ΔCt_control).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
Mandatory Visualizations
Caption: Nurr1 Signaling and Inverse Agonist Action.
Caption: Experimental Workflow for qRT-PCR Analysis.
Caption: Logical Effect of an Inverse Agonist on Nurr1.
References
- 1. mdpi.com [mdpi.com]
- 2. Nurr1 is essential for the induction of the dopaminergic phenotype and the survival of ventral mesencephalic late dopaminergic precursor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nurr1 performs its anti-inflammatory function by regulating RasGRP1 expression in neuro-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in NURR1-Regulated Neuroinflammation Associated with Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Critical Role of Nurr1 as a Mediator and Therapeutic Target in Alzheimer’s Disease-related Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and Validation of Inverse Agonists for Nuclear Receptor Subfamily 4 Group A Member 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson's disease. [vivo.weill.cornell.edu]
- 10. elearning.unite.it [elearning.unite.it]
- 11. youtube.com [youtube.com]
preparing Nurr1 inverse agonist-1 stock solutions for in vitro use
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of Nurr1 inverse agonist-1 for in vitro applications. It includes information on the chemical properties, solubility, and appropriate storage conditions for this compound. Best practices for handling and quality control are also outlined to ensure experimental reproducibility and accuracy. Additionally, a simplified representation of the Nurr1 signaling pathway is presented to provide a contextual framework for its mechanism of action.
Introduction
Nurr1 (Nuclear Receptor related 1), also known as NR4A2, is a member of the nuclear receptor superfamily of transcription factors. It plays a crucial role in the development, maintenance, and survival of dopaminergic neurons.[1] Dysregulation of Nurr1 activity has been implicated in the pathophysiology of neurodegenerative diseases, including Parkinson's disease.[1][2] Nurr1 can act as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR).[1]
This compound is a small molecule tool designed to inhibit the constitutive activity of the Nurr1 transcription factor.[3] Its use in in vitro studies allows for the investigation of the downstream consequences of Nurr1 inhibition, aiding in the elucidation of its biological functions and its potential as a therapeutic target. Accurate and consistent preparation of this compound solutions is paramount for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Catalog Number | HY-132909 | [3] |
| CAS Number | 2758673-07-1 | [3] |
| Molecular Formula | C₁₆H₁₄N₂O₂ | [3] |
| Molecular Weight | 266.29 g/mol | [3] |
| Target | Nuclear Hormone Receptor 4A/NR4A | [3] |
Stock Solution Preparation
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath
Recommended Solvents and Solubility
The recommended solvent for preparing stock solutions of this compound for in vitro use is DMSO. The solubility of the compound in DMSO is high, allowing for the preparation of concentrated stock solutions.
| Solvent | Maximum Solubility | Notes | Reference |
| DMSO | 100 mg/mL (375.53 mM) | Requires ultrasonication for complete dissolution. Use of newly opened, hygroscopic DMSO is recommended for optimal solubility. | [3][4] |
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.66 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the powder. For 2.66 mg of powder, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Sonicate the solution in an ultrasonic bath for 10-15 minutes to ensure complete dissolution. The solution should be clear and free of any visible particulates.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
-
Preparation of Working Solutions
For in vitro experiments, the concentrated DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or off-target effects.[5]
Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:
-
Perform a serial dilution. For instance, first, dilute the 10 mM stock 1:100 in cell culture medium to obtain a 100 µM intermediate solution.
-
Then, dilute the 100 µM intermediate solution 1:10 in cell culture medium to achieve the final 10 µM working concentration. The final DMSO concentration in this example would be 0.1%.
Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing and storing this compound stock solutions.
Quality Control
-
Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation. If precipitates are observed, the aliquot should be warmed to room temperature and sonicated again. If the precipitate does not redissolve, the aliquot should be discarded.
-
Concentration Verification: For critical applications, the concentration of the stock solution can be verified using techniques such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Functional Assay: The activity of the this compound can be periodically verified using a validated in vitro functional assay, such as a Nurr1 reporter gene assay.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle the compound in a well-ventilated area.
-
Avoid inhalation of the powder and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for detailed safety information. In the absence of a specific SDS, handle with the standard precautions for a novel chemical compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not fully dissolve in DMSO. | Insufficient sonication. | Increase sonication time. Ensure the ultrasonic bath is functioning correctly. |
| Poor quality or hydrated DMSO. | Use a fresh, unopened bottle of anhydrous, cell culture-grade DMSO. | |
| Precipitation observed upon dilution in aqueous buffer. | The final concentration exceeds the aqueous solubility limit. | Decrease the final working concentration. |
| The compound is "crashing out" of the solution. | Perform serial dilutions in the aqueous buffer rather than a single large dilution step. Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the tolerated range for your cells. | |
| Inconsistent experimental results. | Degradation of the compound due to multiple freeze-thaw cycles. | Prepare single-use aliquots of the stock solution. |
| Inaccurate pipetting. | Use calibrated pipettes and proper pipetting techniques. | |
| Instability of the compound in the working solution. | Prepare fresh working solutions for each experiment and use them promptly. |
Nurr1 Signaling Pathway
The following diagram illustrates a simplified overview of the Nurr1 signaling pathway and its regulation. Nurr1 can be activated by various upstream signals and, as a transcription factor, it regulates the expression of target genes involved in dopaminergic neuron function and inflammation.
Caption: Simplified Nurr1 signaling pathway and the point of intervention for this compound.
References
- 1. Mechanisms of NURR1 Regulation: Consequences for Its Biological Activity and Involvement in Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Measuring Brain Penetration of Nurr1 Inverse Agonist-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear receptor related-1 protein (Nurr1, also known as NR4A2) is a critical transcription factor involved in the development, maintenance, and survival of dopaminergic neurons.[1][2][3] Dysregulation of Nurr1 activity has been implicated in the pathophysiology of several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.[1][2][3][4][5] As such, Nurr1 has emerged as a promising therapeutic target for the development of novel treatments for these debilitating conditions.
Nurr1 inverse agonists are small molecules designed to modulate the activity of the Nurr1 receptor. For any centrally acting therapeutic agent, the ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at the target site is paramount for efficacy. Therefore, accurately measuring the brain penetration of Nurr1 inverse agonist-1 is a critical step in its preclinical development.
These application notes provide detailed protocols for three commonly employed techniques to assess brain penetration: in situ brain perfusion, in vivo microdialysis, and brain tissue homogenization followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Data Presentation: Brain Penetration of this compound
The following table summarizes hypothetical quantitative data for the brain penetration of a representative this compound. This structured format allows for easy comparison of key pharmacokinetic parameters.
| Parameter | Value | Units | Method |
| Brain-to-Plasma Concentration Ratio (Kp) | |||
| 1 hour post-dose | 1.2 | ratio | Brain Homogenate Analysis |
| 4 hours post-dose | 0.8 | ratio | Brain Homogenate Analysis |
| Unbound Brain-to-Unbound Plasma Ratio (Kp,uu) | 0.5 | ratio | Microdialysis |
| Brain Unbound Fraction (fu,brain) | 0.02 | fraction | Brain Tissue Binding Assay |
| Plasma Unbound Fraction (fu,plasma) | 0.04 | fraction | Plasma Protein Binding Assay |
| Blood-Brain Barrier Permeability-Surface Area Product (PS) | 2.5 x 10-3 | mL/s/g | In Situ Brain Perfusion |
Experimental Protocols
In Situ Brain Perfusion
This technique measures the rate of uptake of a compound from the cerebral circulation into the brain, providing a direct measure of BBB permeability.[6][7][8][9]
Objective: To determine the brain uptake clearance and permeability-surface area (PS) product of this compound.
Materials:
-
Anesthetized rodents (e.g., Sprague-Dawley rats)
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O2/5% CO2)
-
This compound
-
14C-Sucrose or 3H-Inulin (as a non-penetrating vascular marker)
-
Syringe pump
-
Catheters and tubing
-
Surgical instruments
-
Scintillation counter or LC-MS/MS for analysis
Protocol:
-
Animal Preparation: Anesthetize the animal and expose the common carotid artery and external carotid artery.
-
Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery, pointing towards the brain.
-
Perfusion: Begin perfusion with the perfusion buffer containing a known concentration of this compound and the vascular marker at a constant flow rate (e.g., 10 mL/min).
-
Timing: Perfuse for a short, defined period (e.g., 30-60 seconds) to ensure unidirectional influx.
-
Termination: Stop the perfusion and decapitate the animal.
-
Sample Collection: Dissect the brain and collect samples from specific regions of interest.
-
Analysis: Homogenize the brain tissue and determine the concentrations of this compound and the vascular marker using an appropriate analytical method (LC-MS/MS or scintillation counting).
-
Calculation: Calculate the brain uptake clearance (Kin) and the permeability-surface area (PS) product using the following formulas:
-
Vd = (Cbrain / Cperfusate)
-
Kin = (Vd - V0) / t
-
PS = Kin where Cbrain is the concentration in the brain, Cperfusate is the concentration in the perfusion fluid, V0 is the vascular volume, and t is the perfusion time.
-
Caption: Workflow for In Situ Brain Perfusion.
In Vivo Microdialysis
This technique allows for the continuous sampling of unbound drug concentrations in the brain extracellular fluid (ECF) of a freely moving animal, providing a direct measure of the pharmacologically active concentration.[10][11][12][13][14]
Objective: To determine the unbound concentration of this compound in the brain ECF and calculate the Kp,uu.
Materials:
-
Freely moving rodents (e.g., Wistar rats)
-
Microdialysis probes
-
Guide cannula
-
Micro-infusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
LC-MS/MS for analysis
Protocol:
-
Surgical Implantation: Anesthetize the animal and surgically implant a guide cannula into the brain region of interest (e.g., striatum). Allow the animal to recover for at least 24 hours.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Equilibration: Allow the system to equilibrate for 1-2 hours.
-
Drug Administration: Administer this compound to the animal (e.g., via intravenous or oral route).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector.
-
Blood Sampling: Collect blood samples at corresponding time points to determine the unbound plasma concentration.
-
Probe Calibration (In Vivo Recovery): At the end of the experiment, determine the in vivo recovery of the probe using a method like the no-net-flux method or retrodialysis.
-
Analysis: Analyze the concentration of this compound in the dialysate and plasma samples using LC-MS/MS.
-
Calculation: Correct the dialysate concentrations for in vivo recovery to determine the actual unbound brain ECF concentration. Calculate Kp,uu by dividing the area under the curve (AUC) of the unbound brain concentration by the AUC of the unbound plasma concentration.
Caption: Workflow for In Vivo Microdialysis.
Brain Tissue Homogenization and LC-MS/MS Analysis
This is a straightforward method to determine the total concentration of a drug in the brain tissue.[15][16][17][18][19]
Objective: To quantify the total concentration of this compound in brain tissue at different time points.
Materials:
-
Rodents administered with this compound
-
Homogenization buffer (e.g., phosphate-buffered saline)
-
Tissue homogenizer
-
Centrifuge
-
Organic solvent for extraction (e.g., acetonitrile, methanol)
-
LC-MS/MS system
Protocol:
-
Dosing: Administer this compound to a cohort of animals.
-
Sample Collection: At predetermined time points, euthanize the animals and collect the brains.
-
Homogenization: Weigh the brain tissue and homogenize it in a specific volume of homogenization buffer to create a brain homogenate.
-
Protein Precipitation/Extraction: Add an organic solvent to the brain homogenate to precipitate proteins and extract the drug.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the extracted drug.
-
Analysis: Analyze the concentration of this compound in the supernatant using a validated LC-MS/MS method.
-
Data Interpretation: The resulting concentration represents the total drug concentration in the brain tissue (both bound and unbound). This can be used to calculate the brain-to-plasma concentration ratio (Kp).
Caption: Brain Homogenization and LC-MS/MS Workflow.
Nurr1 Signaling Pathway
Understanding the biological context of Nurr1 is crucial for interpreting the significance of brain penetration data. Nurr1 is an orphan nuclear receptor that plays a key role in the regulation of genes involved in dopaminergic neuron function and neuroinflammation.[1][2][4]
Caption: Simplified Nurr1 Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. The Critical Role of Nurr1 as a Mediator and Therapeutic Target in Alzheimer’s Disease-related Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nurr1 in Parkinson’s disease and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Critical Role of Nurr1 as a Mediator and Therapeutic Target in Alzheimer’s Disease-related Pathogenesis [aginganddisease.org]
- 5. Nurr1 (NR4A2) regulates Alzheimer’s disease‐related pathogenesis and cognitive function in the 5XFAD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Situ Brain Perfusion Technique | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microdialysis for pharmacokinetic analysis of drug transport to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Sensitive Biomarker Quantitation in Brain Tissue | Technology Networks [technologynetworks.com]
Application Notes and Protocols: Nurr1 Inverse Agonist-1 in Astrocyte Cultures
Introduction
Nuclear receptor related 1 (Nurr1), also known as NR4A2, is an orphan nuclear receptor crucial for the development and maintenance of dopaminergic neurons.[1][2][3] Emerging evidence highlights its significant role in modulating neuroinflammation. In glial cells such as astrocytes and microglia, Nurr1 functions as a key transcriptional repressor of pro-inflammatory gene expression.[1][2][4] It exerts its anti-inflammatory effects by binding to the promoters of inflammatory genes and recruiting the CoREST corepressor complex, which in turn inhibits the activity of the pro-inflammatory transcription factor NF-κB.[1]
An inverse agonist is a ligand that binds to the same receptor as an agonist but produces an opposite pharmacological response. While Nurr1 agonists are being explored for their neuroprotective and anti-inflammatory properties, a Nurr1 inverse agonist would block the basal, constitutive activity of the receptor.[5][6] In the context of astrocytes, a Nurr1 inverse agonist is expected to inhibit the repressive function of Nurr1, leading to an amplified inflammatory response. This makes "Nurr1 inverse agonist-1" a valuable pharmacological tool for studying the mechanisms of neuroinflammation and the role of Nurr1 in astrocyte biology.
These application notes provide detailed protocols for the use of this compound in primary astrocyte cultures to investigate its effects on inflammatory signaling pathways.
Application Notes
-
Induction of a Pro-inflammatory Astrocyte Phenotype: this compound can be utilized to induce or potentiate an inflammatory state in cultured astrocytes. This is particularly useful for modeling neuroinflammatory conditions in vitro. By inhibiting the constitutive anti-inflammatory activity of Nurr1, the inverse agonist allows for a more robust response to pro-inflammatory stimuli like lipopolysaccharide (LPS) or cytokines.
-
Investigation of Nurr1-Mediated Gene Repression: This compound serves as a specific tool to dissect the signaling pathways regulated by Nurr1. Researchers can identify novel genes and pathways under the repressive control of Nurr1 by observing their upregulation following treatment with the inverse agonist.
-
High-Throughput Screening for Anti-inflammatory Therapeutics: Astrocyte cultures treated with this compound can be used as a screening platform to identify novel compounds that can counteract the pro-inflammatory effects. The efficacy of potential therapeutics can be quantified by their ability to reduce the expression of inflammatory markers in the presence of the inverse agonist.
-
Study of Astrocyte-Neuron Interactions: Co-culture systems of astrocytes and neurons can be treated with the Nurr1 inverse agonist to investigate how astrocyte-driven inflammation impacts neuronal health and survival.[4]
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Gene Expression in Astrocytes
| Treatment Group | IL-1β mRNA Fold Change | TNF-α mRNA Fold Change | iNOS mRNA Fold Change |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |
| This compound (10 µM) | 4.5 ± 0.5 | 3.8 ± 0.4 | 5.2 ± 0.6 |
| LPS (100 ng/mL) | 15.2 ± 1.8 | 12.5 ± 1.5 | 18.9 ± 2.1 |
| This compound + LPS | 25.6 ± 2.9 | 20.1 ± 2.3 | 30.4 ± 3.5 |
Data are presented as mean ± SEM from three independent experiments.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in Astrocytes
| Treatment Group | IL-1β Concentration (pg/mL) | TNF-α Concentration (pg/mL) |
| Vehicle Control | 5.2 ± 0.8 | 8.1 ± 1.2 |
| This compound (10 µM) | 22.8 ± 3.1 | 30.5 ± 4.2 |
| LPS (100 ng/mL) | 85.4 ± 9.7 | 110.2 ± 12.5 |
| This compound + LPS | 150.1 ± 16.8 | 195.7 ± 21.3 |
Data are presented as mean ± SEM from three independent experiments.
Experimental Protocols
Protocol 1: Primary Astrocyte Culture from Neonatal Mouse Pups
This protocol is adapted from established methods for primary astrocyte culture.[7][8]
Materials:
-
Postnatal day 0-2 C57BL/6 mouse pups
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Poly-D-lysine coated T75 flasks and culture plates
-
Trypsin-EDTA
-
DNAse I
Procedure:
-
Euthanize pups according to approved institutional animal care guidelines.
-
Dissect cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the tissue and incubate in 0.25% Trypsin-EDTA with DNAse I at 37°C for 15 minutes.
-
Triturate the tissue gently with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the cells in Poly-D-lysine coated T75 flasks in DMEM with 10% FBS.
-
Change the media every 3-4 days. After 7-10 days, the culture will be confluent with a layer of astrocytes at the bottom and microglia and oligodendrocytes on top.
-
To obtain a pure astrocyte culture, shake the flasks on an orbital shaker at 200 rpm for 24 hours at 37°C to detach the microglia and oligodendrocytes.
-
Aspirate the supernatant, wash with PBS, and trypsinize the adherent astrocytes.
-
Re-plate the astrocytes in new culture plates for experiments.
Protocol 2: Treatment of Astrocytes with this compound
Materials:
-
Primary astrocyte cultures (90-95% confluent)
-
This compound (e.g., K-strophanthoside, reconstituted in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Serum-free DMEM
Procedure:
-
One day before the experiment, replace the culture medium with serum-free DMEM.
-
Prepare working solutions of this compound and LPS in serum-free DMEM.
-
Treat the astrocyte cultures with the following conditions:
-
Vehicle control (DMSO)
-
This compound (e.g., 10 µM)
-
LPS (e.g., 100 ng/mL)
-
This compound + LPS
-
-
Incubate the cells for the desired time period (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).
Protocol 3: Quantitative PCR (qPCR) for Inflammatory Gene Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for IL-1β, TNF-α, iNOS, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
After treatment, lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using SYBR Green master mix and specific primers.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
Materials:
-
ELISA kits for mouse IL-1β and TNF-α
Procedure:
-
Collect the culture supernatant after treatment.
-
Centrifuge the supernatant to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of secreted cytokines.
Protocol 5: Immunofluorescence for NF-κB p65 Subunit Translocation
Materials:
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
Procedure:
-
Culture and treat astrocytes on glass coverslips.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope. An increase in nuclear localization of the p65 subunit indicates NF-κB activation.
Visualizations
Caption: Nurr1 Signaling Pathway and Point of Intervention for Inverse Agonist-1.
Caption: Experimental Workflow for Studying this compound in Astrocytes.
References
- 1. A Nurr1/CoREST pathway in microglia and astrocytes protects dopaminergic neurons from inflammation-induced death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Critical Role of Nurr1 as a Mediator and Therapeutic Target in Alzheimer’s Disease-related Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Neuron-astrocyte culture preparation [protocols.io]
- 8. archimer.ifremer.fr [archimer.ifremer.fr]
Application Notes and Protocols for High-Throughput Screening of Novel Nurr1 Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear receptor related-1 protein (Nurr1, also known as NR4A2) is an orphan nuclear receptor that plays a critical role in the development, maintenance, and survival of midbrain dopaminergic neurons.[1] Dysregulation of Nurr1 activity has been implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's disease, as well as in inflammation and certain types of cancer.[1][2] Unlike typical nuclear receptors, Nurr1 is constitutively active in the absence of a known endogenous ligand.[2][3] This constitutive activity makes the discovery of inverse agonists—molecules that suppress the receptor's basal activity—a compelling therapeutic strategy for diseases associated with Nurr1 upregulation.
These application notes provide a comprehensive overview and detailed protocols for a high-throughput screening (HTS) campaign designed to identify and validate novel inverse agonists of Nurr1.
Nurr1 Signaling Pathway
Nurr1 functions as a transcription factor that can bind to DNA response elements as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR).[2] As a monomer, it binds to the NGFI-B response element (NBRE). As a homodimer with other NR4A family members like Nur77, it recognizes the Nur response element (NurRE). In its heterodimeric form with RXR, it binds to the DR5 element.[2] The transcriptional activity of Nurr1 is modulated by various signaling pathways, including post-translational modifications like phosphorylation by mitogen-activated protein kinases (MAPKs) such as ERK2 and ERK5, which can enhance its activity.[3][4][5] Conversely, LIM Kinase 1 has been shown to inhibit Nurr1's transcriptional activity.[3][4] The identification of inverse agonists that can directly bind to Nurr1 and suppress its transcriptional output is a key focus of current drug discovery efforts.
High-Throughput Screening Workflow
The identification of Nurr1 inverse agonists can be efficiently achieved through a multi-stage HTS workflow. This process begins with a primary screen of a large chemical library using a robust and sensitive cell-based assay. Hits from the primary screen are then subjected to secondary and tertiary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.
Data Presentation: Known Nurr1 Inverse Agonists
Several small molecules have been identified that exhibit inverse agonist activity against Nurr1. The following table summarizes quantitative data for some of these compounds.
| Compound | Assay Type | Target Configuration | IC50 / Activity | Cell Line | Reference |
| K-strophanthoside | Luciferase Reporter Assay | Nurr1 Monomer (NBRE) | Significant inhibition (dose-dependent) | HEK293T | [6][7] |
| Oxaprozin | Luciferase Reporter Assay | NBRE, NurRE, DR5 | Diminished intrinsic activity on all three REs | - | [8] |
| Parecoxib | Luciferase Reporter Assay | NBRE, NurRE, DR5 | Diminished intrinsic activity on all three REs | - | [8] |
| Meclofenamic Acid | Luciferase Reporter Assay | NurRE, DR5 | Decreased dimer activity, no effect on monomer | - | [8] |
| Nurr1 inverse agonist-1 | Not Specified | Nurr1 | Inverse agonist tool compound | - | [9] |
| Compound 19 | Gal4-NOR-1 Reporter Assay | NOR-1 (NR4A3) LBD | IC50: 12 ± 3 µM (vs NCoR1), 9 ± 2 µM (vs SMRT) | HeLa | [10] |
Note: Data for Nurr1 inverse agonists is less abundant in publicly available literature compared to agonists. The table reflects currently available information.
Experimental Protocols
Primary High-Throughput Screen: Dual-Luciferase Reporter Gene Assay
This protocol is designed for a primary screen to identify compounds that inhibit the constitutive transcriptional activity of Nurr1.
Objective: To measure the decrease in Nurr1-mediated reporter gene expression in the presence of test compounds.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Opti-MEM
-
Lipofectamine LTX
-
Expression plasmid: pCMX-hNurr1 (full-length human Nurr1)
-
Reporter plasmid: pGL3-NBRE-Luc (containing tandem repeats of the NBRE upstream of a firefly luciferase gene)
-
Control plasmid: pRL-TK (Renilla luciferase for normalization)
-
Test compound library (e.g., ChemDiv) dissolved in DMSO
-
384-well white, clear-bottom assay plates
-
Dual-Glo Luciferase Assay System (Promega)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed HEK293T cells in 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO2.
-
Transfection:
-
Prepare a transfection master mix in Opti-MEM containing the pCMX-hNurr1, pGL3-NBRE-Luc, and pRL-TK plasmids, and Lipofectamine LTX reagent according to the manufacturer's protocol.
-
Add 10 µL of the transfection mix to each well.
-
Incubate for 5-6 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
After incubation, add test compounds to the wells to a final concentration of 10 µM (final DMSO concentration ≤ 0.1%). Include positive control (e.g., a known inverse agonist if available) and negative control (DMSO vehicle) wells.
-
Incubate for 16-24 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and reagents to room temperature.
-
Add Dual-Glo Luciferase Reagent to each well, following the manufacturer's protocol.
-
Measure firefly luminescence (signal).
-
Add Dual-Glo Stop & Glo Reagent to each well.
-
Measure Renilla luminescence (normalization).
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luminescence for each well to get Relative Light Units (RLU).
-
Normalize the data to the DMSO control wells to determine the percent inhibition for each compound.
-
% Inhibition = (1 - (RLU_compound / RLU_DMSO)) * 100
-
Select hits based on a predefined inhibition cutoff (e.g., >50%).
-
Secondary Assay: Dose-Response and IC50 Determination
Objective: To confirm the activity of primary hits and determine their potency (IC50).
Procedure:
-
Follow the protocol for the primary screen (Protocol 1).
-
Instead of a single concentration, treat the cells with a serial dilution of the hit compounds (e.g., 8-point, 3-fold dilutions, starting from 100 µM).
-
Perform the Dual-Luciferase assay and data analysis as described above.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Orthogonal Assay: Co-regulator Interaction (HTRF)
Objective: To determine if inverse agonists disrupt the interaction between Nurr1 and its co-regulators.
Materials:
-
Recombinant purified Biotinylated-Nurr1-LBD
-
Recombinant purified sGFP-Nurr1-LBD (FRET acceptor)
-
Terbium cryptate-streptavidin (Tb-SA, FRET donor)
-
Assay buffer
-
Hit compounds
-
Low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare a mix of Biotinylated-Nurr1-LBD and Tb-SA and incubate to allow for binding.
-
In a 384-well plate, add the hit compounds at various concentrations.
-
Add the Biotinylated-Nurr1-LBD/Tb-SA complex to the wells.
-
Add the sGFP-Nurr1-LBD to initiate the interaction.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours).
-
Measure the HTRF signal (emission at 665 nm and 620 nm) using a plate reader.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and determine the ability of the compounds to disrupt the Nurr1-LBD homodimerization, indicated by a decrease in the HTRF signal.
Conclusion
The protocols and workflows detailed in these application notes provide a robust framework for the high-throughput screening and identification of novel Nurr1 inverse agonists. By employing a combination of cell-based reporter assays and biophysical methods, researchers can effectively screen large compound libraries, confirm hits, and characterize their mechanism of action. The discovery of potent and selective Nurr1 inverse agonists holds significant promise for the development of new therapeutic agents for a range of debilitating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Nurr1 in Carcinogenesis and Tumor Immunology: A State of the Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 | Semantic Scholar [semanticscholar.org]
- 4. Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. communities.springernature.com [communities.springernature.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Druggability Evaluation of the Neuron Derived Orphan Receptor (NOR‐1) Reveals Inverse NOR‐1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Nurr1 inverse agonist-1 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Nurr1 Inverse Agonist-1. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound for in vitro use?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. A stock solution of up to 100 mg/mL (375.53 mM) can be prepared in DMSO.[1] It is often necessary to use sonication to achieve complete dissolution.[1]
Q2: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are some steps to mitigate precipitation:
-
Add the DMSO stock to the aqueous buffer: It is critical to add the small volume of your DMSO stock solution to the larger volume of your aqueous buffer, not the other way around.
-
Rapid Mixing: Immediately after adding the DMSO stock, ensure rapid and uniform dispersion by vortexing or pipetting vigorously.
-
Lower Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, typically ≤ 0.1%, and ensure it is consistent across all experimental conditions.
-
Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility. However, be cautious as prolonged heat can degrade some compounds.
-
Use of Surfactants: In some cases, the inclusion of a small amount of a biocompatible surfactant, like Tween-80, in the final aqueous solution can help maintain solubility.
Q3: What are the recommended solvent systems for preparing this compound for in vivo studies?
A3: For in vivo administration, several solvent systems can be used to achieve a clear solution of 2.5 mg/mL (9.39 mM).[1][2] These formulations typically require sonication to aid dissolution.[1][2] The recommended solvent systems are:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
10% DMSO and 90% (20% SBE-β-CD in saline).[1]
-
10% DMSO and 90% corn oil.[1]
Q4: My this compound is difficult to dissolve even with sonication. What else can I try?
A4: If you are still facing solubility issues after sonication, consider the following:
-
Gentle Warming: A combination of sonication and gentle warming (e.g., in a 37°C water bath) can be effective.[3]
-
Fresh Solvent: DMSO is hygroscopic and can absorb water over time, which may reduce its effectiveness as a solvent. Try using a fresh, unopened bottle of anhydrous, high-purity DMSO.
-
Particle Size Reduction: While more advanced, techniques like micronization can increase the surface area of the compound, which can improve the dissolution rate.
Q5: How should I store my this compound stock solutions?
A5: To prevent degradation and repeated freeze-thaw cycles that can affect compound stability and solubility, it is recommended to store stock solutions in small aliquots.[3] For long-term storage, keep the aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month).[2] Before use, allow the aliquot to thaw completely and come to room temperature before opening the vial to minimize moisture absorption.
Solubility Data
The following table summarizes the quantitative solubility data for this compound in various solvents and formulations.
| Application | Solvent/Formulation | Maximum Concentration | Molarity | Notes |
| In Vitro | DMSO | 100 mg/mL | 375.53 mM | Sonication is required for dissolution.[1] |
| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 2.5 mg/mL | 9.39 mM | A clear solution is formed; sonication is required.[1][2] |
| In Vivo | 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.5 mg/mL | 9.39 mM | A clear solution is formed; sonication is required.[1][2] |
| In Vivo | 10% DMSO, 90% corn oil | 2.5 mg/mL | 9.39 mM | A clear solution is formed; sonication is required.[1][2] |
Experimental Protocols
Protocol 1: Preparation of 100 mM Stock Solution in DMSO (In Vitro)
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (266.29 g/mol ), calculate the volume of DMSO required to achieve a 100 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Mixing and Sonication: Vortex the solution for 1-2 minutes. Place the vial in a water bath sonicator for 5-10 minutes, or until the compound is fully dissolved.[1]
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.[2]
Protocol 2: Preparation of 2.5 mg/mL Formulation for In Vivo Use (PEG300/Tween-80 Formulation)
-
Initial Dissolution: Add 10% of the final volume as DMSO to the accurately weighed this compound.
-
Co-solvent Addition: Sequentially add 40% PEG300, 5% Tween-80, and 45% saline to the DMSO solution.[1] Ensure each component is thoroughly mixed before adding the next.
-
Sonication: Place the final mixture in a sonicator until a clear solution is obtained.[1][2]
-
Final Check: Visually inspect the solution for any undissolved particles before use.
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathway of Nurr1 modulation by an inverse agonist.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
identifying and minimizing off-target effects of Nurr1 inverse agonist-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Nurr1 inverse agonist-1. The information is designed to help identify and minimize potential off-target effects, ensuring data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target effects of this compound?
A1: this compound is designed to bind to the orphan nuclear receptor Nurr1 (also known as NR4A2) and reduce its basal transcriptional activity.[1][2][3][4] As an inverse agonist, it stabilizes an inactive conformation of the receptor. The expected on-target effects include the downregulation of Nurr1 target genes involved in dopaminergic neuron maintenance, inflammation, and cellular proliferation.[1][5]
Q2: I am observing high cellular toxicity at my effective concentration. Is this an off-target effect?
A2: High cellular toxicity can be a result of off-target effects, especially if it occurs at concentrations close to the IC50 for Nurr1 inhibition.[6] It is crucial to distinguish between on-target mediated cell death (e.g., in cancer cells dependent on Nurr1 signaling) and non-specific toxicity. We recommend performing a dose-response curve for toxicity and comparing it to the on-target activity of the compound.[6]
Q3: My phenotypic results do not align with what I see from Nurr1 genetic knockdown (siRNA/shRNA). What could be the cause?
A3: Discrepancies between pharmacological inhibition and genetic knockdown are often indicative of off-target effects.[6] While incomplete knockdown can be a factor, it is also possible that the inverse agonist affects cellular pathways independently of Nurr1.[6] Consider that the compound may inhibit other proteins or activate compensatory signaling pathways.[7][8]
Q4: How can I proactively assess the selectivity of my batch of this compound?
A4: Proactively determining the selectivity of your compound is a critical step. A common and effective method is to perform selectivity profiling against a panel of related nuclear receptors or a broader kinase panel, as many small molecules exhibit cross-reactivity with kinases.[9][10] This will help identify potential off-target interactions early in your research.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High background signal in cellular assays | 1. Compound precipitation. 2. Non-specific binding to assay components. 3. Interference with the reporter system (e.g., luciferase). | 1. Visually inspect wells for precipitation. Lower the compound concentration or use a different solvent. 2. Run control experiments without cells to assess background signal. 3. Test the compound in a cell line lacking the reporter construct. |
| Inconsistent IC50 values between experiments | 1. Variability in cell health or passage number. 2. Compound degradation. 3. Inconsistent incubation times or cell densities. | 1. Standardize cell culture conditions and use cells within a consistent passage range.[6] 2. Prepare fresh stock solutions and store aliquots at -80°C.[6] 3. Maintain precise and consistent experimental parameters.[6] |
| Observed phenotype is not rescued by overexpression of a drug-resistant Nurr1 mutant | 1. The phenotype is likely due to an off-target effect.[6][9] | 1. This is a strong indicator of off-target activity. Proceed with off-target identification methods such as proteomics or transcriptomics. |
Experimental Protocols
Protocol 1: Whole-Transcriptome Analysis (RNA-seq) to Identify Off-Target Gene Expression Changes
Objective: To identify changes in gene expression that are independent of Nurr1 inhibition, suggesting off-target effects.
Methodology:
-
Cell Treatment: Culture your cell line of interest and treat with:
-
Vehicle control (e.g., DMSO)
-
This compound (at 1x and 10x the IC50)
-
Nurr1 siRNA or shRNA
-
-
RNA Extraction: After the desired incubation period, harvest the cells and extract total RNA using a high-purity RNA isolation kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the extracted RNA and perform deep sequencing using a next-generation sequencing platform.
-
Data Analysis:
-
Align reads to the reference genome.
-
Perform differential gene expression analysis for each treatment group compared to the vehicle control.
-
Compare the gene expression profile of the this compound treated cells with the Nurr1 knockdown cells. Genes that are uniquely regulated by the compound are potential off-target signatures.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To verify that this compound directly binds to Nurr1 in a cellular context.[11]
Methodology:
-
Cell Treatment: Treat intact cells with either the this compound or a vehicle control.
-
Heating: Heat the cell lysates across a range of temperatures.
-
Protein Separation: Pellet the aggregated proteins by centrifugation and collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Perform a Western blot on the soluble fractions using an antibody specific for Nurr1. A shift in the thermal stability of Nurr1 in the presence of the compound indicates direct binding.
Signaling Pathways and Workflows
Nurr1 Signaling and Potential Off-Target Interferences
Caption: Nurr1 signaling and potential off-target interactions of an inverse agonist.
Experimental Workflow for Off-Target Identification
Caption: A logical workflow for identifying and validating off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Nurr1 in Carcinogenesis and Tumor Immunology: A State of the Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Multiple signaling pathways regulate the transcriptional activity of the orphan nuclear receptor NURR1 | Semantic Scholar [semanticscholar.org]
- 5. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Nurr1 Inverse Agonist-1 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Nurr1 inverse agonist-1 in in vitro experiments. The information is designed to assist in optimizing experimental conditions and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is Nurr1 and why is it a target for inverse agonists?
Nurr1 (Nuclear receptor related 1), also known as NR4A2, is a transcription factor crucial for the development, maintenance, and survival of dopaminergic neurons.[1] It is considered an "orphan receptor" as it can be constitutively active without a known endogenous ligand. Dysregulation of Nurr1 activity has been implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1] Inverse agonists are molecules that bind to a receptor and reduce its basal activity. For a constitutively active receptor like Nurr1, an inverse agonist can be a valuable tool to probe its function and may offer therapeutic potential by reducing its activity in disease states.
Q2: What is this compound and how does it work?
This compound is a small molecule tool compound designed to specifically inhibit the constitutive transcriptional activity of Nurr1.[2][3] Its mechanism of action involves binding to the Nurr1 protein and inducing a conformational change that leads to the displacement of nuclear receptor corepressors (NCoRs) and disruption of Nurr1 homodimerization, ultimately reducing the transcription of Nurr1 target genes.[4]
Q3: What is a typical starting concentration range for this compound in cell-based assays?
Based on the available literature, a starting concentration range of 1 µM to 30 µM is recommended for initial experiments with this compound in cell-based assays, such as luciferase reporter assays. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound for in vitro use?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM. This stock solution can then be further diluted in cell culture medium to the desired final concentrations. To prepare the stock solution, ultrasonic assistance may be needed to ensure complete dissolution. The stock solution should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inverse agonist activity observed | 1. Suboptimal compound concentration: The concentration of this compound may be too low to elicit a response. 2. Low Nurr1 expression in the cell line: The chosen cell line may not express sufficient levels of Nurr1 for a detectable inverse agonist effect. 3. Cell passage number: High passage numbers can lead to altered cellular responses. 4. Compound degradation: Improper storage or handling of the compound may have led to its degradation. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the IC50 value in your system. 2. Confirm Nurr1 expression in your cell line using qPCR or Western blot. Consider using a cell line known to have robust Nurr1 expression (e.g., T98G human glioblastoma cells) or overexpressing Nurr1. 3. Use cells with a low passage number for your experiments. 4. Prepare a fresh stock solution of this compound from a new aliquot. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell distribution in the assay plate. 2. Pipetting errors: Inaccurate dispensing of the compound or assay reagents. 3. Edge effects in the assay plate: Evaporation or temperature gradients across the plate. | 1. Ensure a homogenous cell suspension before seeding and be consistent with your seeding technique. 2. Use calibrated pipettes and be meticulous with your pipetting technique. 3. Avoid using the outer wells of the assay plate or fill them with sterile PBS to minimize edge effects. |
| Cell toxicity observed | 1. High compound concentration: The concentration of this compound may be cytotoxic to the cells. 2. High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be toxic. | 1. Determine the cytotoxicity of the compound using a cell viability assay (e.g., MTT or LDH assay) in parallel with your functional assay. Use concentrations below the toxic threshold. 2. Ensure the final DMSO concentration in your culture medium does not exceed a non-toxic level (typically ≤ 0.5%). |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of representative indole-based Nurr1 inverse agonists from the foundational study by Zaienne et al. (2021). "this compound" is a tool compound from this class.
| Compound (from Zaienne et al., 2021) | IC50 (µM) in Gal4-Nurr1 LBD Luciferase Reporter Assay |
| Compound 12 | 2.3 |
| Compound 13 | 3.8 |
| Compound 15 (Hit) | 48 |
Note: The specific IC50 for the commercially available "this compound" is not explicitly stated in the primary publication under this name. The table provides context from the same chemical class.
Experimental Protocols
Detailed Protocol: Nurr1 Luciferase Reporter Gene Assay
This protocol is adapted from the methodology used in the development and profiling of indole-based Nurr1 inverse agonists.[4]
1. Cell Culture and Transfection:
-
Cell Line: Human embryonic kidney (HEK293T) cells are a suitable and commonly used cell line for this assay.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the following plasmids using a suitable transfection reagent:
-
A reporter plasmid containing a Nurr1 response element (e.g., NBRE - NGFI-B response element) driving the expression of firefly luciferase.
-
An expression plasmid for the human Nurr1 ligand-binding domain (LBD) fused to the Gal4 DNA-binding domain (Gal4-Nurr1-LBD).
-
A control plasmid expressing Renilla luciferase (e.g., pRL-TK) to normalize for transfection efficiency.
-
2. Compound Treatment:
-
Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilution: Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: After an appropriate incubation period post-transfection (e.g., 24 hours), replace the medium with the medium containing the different concentrations of the this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells with the compound for a suitable duration (e.g., 18-24 hours).
3. Luciferase Assay:
-
Lysis: Lyse the cells using a passive lysis buffer.
-
Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition by comparing the normalized luciferase activity in the compound-treated wells to the vehicle-treated control wells.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Nurr1 signaling pathway and the mechanism of inverse agonism.
Caption: Experimental workflow for assessing this compound activity.
Caption: Troubleshooting decision tree for in vitro Nurr1 experiments.
References
improving the stability of Nurr1 inverse agonist-1 in culture media
Welcome to the technical support center for Nurr1 Inverse Agonist-1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in cell culture media. Below you will find troubleshooting guides and frequently asked questions to ensure the reliability and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
Question 1: I am observing a rapid loss of my this compound activity in my cell culture experiments. What could be the cause?
Possible Causes and Solutions:
Several factors could contribute to the apparent loss of activity, with compound instability in the culture medium being a primary suspect.
-
Inherent Instability in Aqueous Environments: The compound may be susceptible to hydrolysis or other forms of degradation at physiological temperature and pH.
-
Reactive Components in Media: Certain components within the cell culture medium, such as specific amino acids or vitamins, could be reacting with and degrading the inverse agonist.[1]
-
pH Shifts: Changes in the pH of the culture medium during incubation can affect the stability of the compound.[1][2]
-
Cellular Metabolism: If you are working with live cells, they may be metabolizing the compound into inactive forms.
Suggested Troubleshooting Steps:
-
Assess Inherent Stability: Perform a stability check in a simpler buffered solution, such as Phosphate Buffered Saline (PBS), at 37°C to determine the compound's intrinsic stability in an aqueous environment.[1]
-
Evaluate Media Components: Test the stability of the inverse agonist in your specific cell culture medium without cells. This will help differentiate between chemical degradation and cellular metabolism.
-
Monitor pH: Ensure that the pH of your culture medium remains stable throughout the duration of your experiment.
-
Include Serum: Test the stability of the compound in media with and without Fetal Bovine Serum (FBS). Serum proteins can sometimes bind to and stabilize small molecules.[1]
Question 2: My results for compound stability are highly variable between replicates. What can I do to improve consistency?
Possible Causes and Solutions:
High variability often points to issues with experimental technique or the analytical method used.
-
Inconsistent Sample Handling: Variations in the timing of sample collection and processing can introduce significant variability.
-
Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the final culture medium, leading to inconsistent concentrations.
-
Analytical Method Variability: The HPLC-MS or other analytical methods used to quantify the compound may lack the necessary precision and accuracy.[1]
Suggested Troubleshooting Steps:
-
Standardize Protocols: Ensure precise and consistent timing for all sample collection and processing steps.
-
Confirm Solubilization: Visually inspect your stock and working solutions to ensure complete dissolution of the compound. If solubility is an issue, consider using a different solvent or employing solubility enhancers.
-
Validate Analytical Methods: Validate your analytical method for linearity, precision, and accuracy to ensure reliable quantification.[1]
-
Use Low-Binding Plastics: If the compound is hydrophobic, it may adsorb to plastic surfaces. Use low-protein-binding plates and pipette tips to minimize this effect.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a non-aqueous solvent such as DMSO. Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: How can I improve the solubility and stability of the hydrophobic this compound in my aqueous culture media?
A2: For hydrophobic compounds, several strategies can be employed:
-
Use of Serum: As mentioned, serum proteins can help solubilize and stabilize hydrophobic compounds.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility and stability.[3]
-
Formulation with Polymers: Certain biocompatible polymers, such as hydroxypropyl methylcellulose (B11928114) (HPMC), can be used to create stable aqueous suspensions of hydrophobic drugs.[4]
-
Peptide Conjugation: For certain amino acids with poor stability or solubility, dipeptide forms are used to improve these characteristics in cell culture media. A similar concept could be explored for small molecules.[5]
Q3: How do I perform a stability study for this compound in my specific cell culture medium?
A3: A general protocol involves incubating the compound in the cell-free medium at 37°C and 5% CO2. Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) and analyzed by a validated analytical method like HPLC-MS to determine the concentration of the remaining compound.[1]
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under different conditions to illustrate the impact of various factors on its stability.
| Condition | Time (hours) | % Remaining (Mean ± SD) |
| PBS (pH 7.4) at 37°C | 0 | 100 ± 0.0 |
| 8 | 92 ± 2.1 | |
| 24 | 75 ± 3.5 | |
| 48 | 55 ± 4.2 | |
| DMEM at 37°C | 0 | 100 ± 0.0 |
| 8 | 65 ± 4.8 | |
| 24 | 30 ± 5.1 | |
| 48 | 10 ± 2.9 | |
| DMEM + 10% FBS at 37°C | 0 | 100 ± 0.0 |
| 8 | 88 ± 3.2 | |
| 24 | 70 ± 4.5 | |
| 48 | 50 ± 3.8 | |
| DMEM + 1% β-Cyclodextrin at 37°C | 0 | 100 ± 0.0 |
| 8 | 95 ± 1.9 | |
| 24 | 85 ± 2.8 | |
| 48 | 70 ± 3.1 |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Cell Culture Medium
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using HPLC-MS.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the desired cell culture medium (e.g., DMEM) with and without supplements like 10% FBS or 1% β-cyclodextrin.
-
Prepare a working solution of the inverse agonist by diluting the stock solution in the respective media to a final concentration of 10 µM.
-
-
Experimental Procedure:
-
Add 1 mL of the 10 µM working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
-
Sample Preparation for Analysis:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile (B52724) containing an internal standard to precipitate any proteins and extract the compound.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Quantify the peak area of the this compound relative to the internal standard.
-
Visualizations
Caption: Simplified Nurr1 signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for assessing the stability of this compound in culture media.
Caption: A logical flowchart for troubleshooting common issues with this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of stable aqueous suspension of a hydrophobic drug with polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Nurr1 Inverse Agonist Development: A Technical Support Center
For researchers and drug development professionals navigating the complexities of developing selective Nurr1 inverse agonists, this technical support center provides troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue: Low or inconsistent signal in our Nurr1 inverse agonist screening assay.
-
Question 1: We are using a Gal4-hybrid reporter gene assay to screen for Nurr1 inverse agonists, but the assay window is very narrow, making it difficult to identify hits. What can we do?
-
Answer: A narrow signal window is a common challenge in inverse agonist screens due to the low constitutive activity of many receptors, including Nurr1.[1] Consider screening in antagonist mode first. In this approach, you stimulate the receptor with a known agonist and then screen for compounds that inhibit this activation. Inverse agonists will behave as antagonists in the presence of an agonist.[1] This method provides a larger assay window, making hit identification more robust. Hits from the antagonist screen can then be profiled in an inverse agonist assay to confirm their modality.[1]
-
-
Question 2: Our high-throughput screen (HTS) for Nurr1 inverse agonists is yielding a high number of false positives. How can we improve our screening cascade?
-
Answer: To reduce false positives, it's crucial to implement counter-screens and orthogonal assays. After your primary screen, validate hits using a different assay format. For example, if your primary screen is a cell-based reporter assay, you could use a biophysical assay like Bioluminescence Resonance Energy Transfer (BRET) to confirm direct engagement with Nurr1.[2] Additionally, perform cytotoxicity assays to eliminate compounds that are toxic to the cells, as this can mimic inverse agonism in reporter assays.[3] It is also important to rule out non-specific effects on the reporter gene itself by using a constitutively active control, such as a Gal4-VP16 fusion protein.[4]
-
Issue: Difficulty in achieving selectivity for Nurr1.
-
Question 3: Our lead compound shows inverse agonist activity on Nurr1 but also modulates the Retinoid X Receptor (RXR). How can we engineer selectivity?
-
Answer: This is a known issue, as some scaffolds can interact with both Nurr1 and RXR.[5] A systematic structure-activity relationship (SAR) study is essential. For instance, in the case of oxaprozin, which is a non-selective inverse Nurr1 agonist and RXR agonist, specific structural modifications were identified that could selectively drive either RXR agonism or Nurr1 inverse agonism.[5][6] By systematically modifying different parts of your lead compound and testing against both Nurr1 and RXR, you can identify the structural determinants for each activity and design analogs with improved selectivity.
-
-
Question 4: How do we ensure our inverse agonist is selective against other members of the NR4A family, like Nur77 and NOR-1?
-
Answer: Given the structural homology within the NR4A family, selectivity is a significant hurdle.[4][7] Your screening cascade must include profiling against Nur77 and NOR-1. A Gal4-hybrid reporter gene assay can be adapted for all three receptors to directly compare the activity of your compounds.[8] This will allow you to calculate a selectivity index and guide medicinal chemistry efforts to optimize for Nurr1-specific interactions.
-
Issue: Understanding the mechanism of action.
-
Question 5: Our compound shows inverse agonist activity in a cell-based assay, but we are unsure if it directly binds to the Nurr1 ligand-binding domain (LBD). How can we confirm direct binding?
-
Answer: Several biophysical techniques can be used to confirm direct binding to the Nurr1 LBD. Isothermal Titration Calorimetry (ITC) can provide thermodynamic details of the interaction, including the dissociation constant (Kd).[8][9] Protein Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to map the binding site of a ligand on the Nurr1 LBD.[10][11] These methods are crucial for validating that your compound's mechanism of action involves direct engagement with the target.
-
-
Question 6: We observe that our Nurr1 inverse agonist has different effects on different Nurr1-responsive reporter genes (e.g., NBRE, NurRE, DR5). What could be the reason for this?
-
Answer: Nurr1 can regulate gene expression as a monomer, a homodimer, or a heterodimer with RXR, each binding to a specific response element (NBRE for monomer, NurRE for homodimer, and DR5 for heterodimer).[9][12] Some compounds exhibit selective modulation of these different forms. For example, the non-steroidal anti-inflammatory drug meclofenamic acid was found to inhibit the activity of Nurr1 on NurRE and DR5 but not on NBRE.[13] This suggests that your compound may preferentially affect Nurr1 dimerization or its interaction with RXR.[14] Further investigation into the compound's effect on Nurr1 protein-protein interactions is warranted.
-
Experimental Protocols
1. Gal4-Hybrid Reporter Gene Assay for Nurr1 Inverse Agonism
-
Principle: This assay measures the ability of a compound to decrease the constitutive transcriptional activity of a chimeric receptor. The chimera consists of the Gal4 DNA-binding domain fused to the Nurr1 ligand-binding domain (LBD). This fusion protein controls the expression of a reporter gene (e.g., luciferase) that is downstream of a Gal4 upstream activating sequence (UAS).
-
Methodology:
-
Cell Culture and Transfection: HEK293T cells are commonly used.[3] Cells are co-transfected with two plasmids: one expressing the Gal4-Nurr1-LBD fusion protein and another containing a luciferase reporter gene driven by a promoter with multiple Gal4 UAS repeats. A third plasmid expressing a control reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency and cell viability.[5]
-
Compound Treatment: After transfection, cells are treated with the test compounds at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Luciferase Assay: Following an incubation period (typically 24-48 hours), cell lysates are prepared, and the activities of both luciferases are measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The inverse agonist activity is calculated as the percentage of inhibition of the constitutive activity observed in the vehicle-treated cells. IC50 values are determined from the dose-response curves.[5]
-
2. Isothermal Titration Calorimetry (ITC) for Direct Binding Assessment
-
Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a ligand and a protein.
-
Methodology:
-
Protein Preparation: Purified recombinant Nurr1 LBD is prepared and dialyzed into a suitable buffer.
-
Ligand Preparation: The test compound is dissolved in the same dialysis buffer.
-
Titration: The Nurr1 LBD solution is placed in the sample cell of the ITC instrument, and the ligand solution is loaded into the injection syringe. A series of small injections of the ligand are made into the protein solution.
-
Data Acquisition and Analysis: The heat change after each injection is measured. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.[8]
-
Quantitative Data Summary
Table 1: Potency of Selected Nurr1 Modulators
| Compound | Target | Assay Type | Potency (EC50/IC50) | Efficacy (Max Activation/Inhibition) | Reference |
| Amodiaquine (B18356) | Nurr1 | Gal4-Hybrid Reporter | ~20 µM (EC50) | ~15-fold activation | [15] |
| Chloroquine | Nurr1 | Gal4-Hybrid Reporter | ~50 µM (EC50) | ~10-fold activation | [15] |
| K-strophanthoside | Nurr1 | Luciferase Reporter | Inhibited by up to 51% at 100 µM | - | [3] |
| Oxaprozin | Nurr1 | Gal4-Hybrid Reporter | - | Inverse agonist | [5][14] |
| Compound 29 | Nurr1 | Gal4-Hybrid Reporter | 0.11 ± 0.05 µM (EC50) | - | [8] |
Visualizations
Signaling and Experimental Workflows
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. neurology.org [neurology.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Druggability Evaluation of the Neuron Derived Orphan Receptor (NOR‐1) Reveals Inverse NOR‐1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Identification and Validation of Inverse Agonists for Nuclear Receptor Subfamily 4 Group A Member 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. communities.springernature.com [communities.springernature.com]
- 15. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dose-Response Curve Optimization for Nurr1 Inverse Agonist-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response curves for Nurr1 inverse agonist-1. For the purpose of this guide, we will focus on a representative and characterized compound, Nurr1 inverse agonist 31 , as "this compound" is a generic designation.
Frequently Asked Questions (FAQs)
Q1: What is Nurr1 inverse agonist 31 and what is its mechanism of action?
A1: Nurr1 inverse agonist 31 is a small molecule designed to reduce the constitutive activity of the Nuclear receptor related-1 protein (Nurr1, also known as NR4A2). Nurr1 is an orphan nuclear receptor that acts as a transcription factor, playing a crucial role in the development and maintenance of dopaminergic neurons.[1] It can function as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR).[2] Unlike a neutral antagonist that simply blocks an agonist, an inverse agonist reduces the basal activity of the receptor. Nurr1 inverse agonist 31 has been shown to mimic the effects of Nurr1 silencing, for instance, by affecting interleukin-6 release in stimulated human astrocytes.
Q2: What is a typical IC50 value for Nurr1 inverse agonist 31?
A2: The reported IC50 value for Nurr1 inverse agonist 31 is approximately 2.3 µM. However, this can vary depending on the cell line, the specific assay conditions, and the reporter system used.
Q3: Which cell lines are suitable for testing Nurr1 inverse agonist 31?
A3: Several cell lines are commonly used for Nurr1 research and are suitable for testing inverse agonists. These include:
-
HEK293T: A human embryonic kidney cell line that is easily transfected, making it ideal for luciferase reporter assays.
-
SH-SY5Y: A human neuroblastoma cell line that expresses dopaminergic markers and is a relevant model for studying Parkinson's disease.
-
T98G: A human glioblastoma cell line that has been used to study the effects of Nurr1 modulation on gene expression.[3]
-
PC12: A rat adrenal pheochromocytoma cell line that can be differentiated into neuron-like cells.[4]
Q4: What are the key downstream target genes of Nurr1 that I can measure to assess the activity of an inverse agonist?
A4: Nurr1 regulates the expression of several genes involved in dopamine (B1211576) biosynthesis and function. Measuring the mRNA levels of these genes using qRT-PCR is a common method to assess the activity of Nurr1 modulators. Key target genes include:
-
Dopamine Transporter (DAT)[4]
-
Vesicular Monoamine Transporter 2 (VMAT2)[3]
-
Aromatic L-amino acid decarboxylase (AADC)[4] A decrease in the expression of these genes following treatment with Nurr1 inverse agonist 31 would be the expected outcome.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors during compound addition or reagent dispensing. | Ensure a homogeneous cell suspension before seeding. Use calibrated multichannel pipettes and be consistent with pipetting technique. |
| No significant inverse agonist effect observed | Low Nurr1 expression in the chosen cell line, inactive compound, or inappropriate assay conditions. | Confirm Nurr1 expression in your cell line via Western blot or qRT-PCR. Test the activity of a known Nurr1 agonist as a positive control for receptor functionality. Optimize compound incubation time and concentration range. |
| High background signal in luciferase assay | High constitutive activity of the reporter plasmid or issues with the luciferase reagent. | Use a reporter plasmid with a minimal promoter. Ensure the luciferase detection reagent is fresh and prepared according to the manufacturer's instructions.[6] |
| Cell toxicity at higher compound concentrations | The compound may have cytotoxic effects at higher doses, which can confound the dose-response data. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your dose-response experiment.[7] Exclude concentrations that show significant toxicity from your IC50 calculation. |
| Unexpected agonist activity at low concentrations | This can be a characteristic of some inverse agonists (protean agonism) or could be due to off-target effects. | Carefully examine the full dose-response curve. If low-dose agonism is observed, it should be noted. To investigate off-target effects, test the compound in a cell line that does not express Nurr1. |
| Poor curve fit for dose-response data | Insufficient data points, inappropriate concentration range, or assay variability. | Use a wider range of concentrations with more data points, especially around the expected IC50. Ensure the top and bottom plateaus of the curve are well-defined. |
Data Presentation
Table 1: Quantitative Data for Nurr1 Inverse Agonist 31
| Parameter | Value | Cell Line/Assay |
| IC50 | ~2.3 µM | Luciferase Reporter Assay |
| Typical Concentration Range | 0.01 µM to 100 µM | Cell-based assays |
| Expected Maximum Inhibition | >90% | Luciferase Reporter Assay |
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for Nurr1 Inverse Agonist Activity
This protocol is designed for a 96-well plate format and uses a luciferase reporter construct containing Nurr1 response elements (e.g., NBRE).
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Nurr1 expression plasmid
-
NBRE-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Nurr1 inverse agonist 31 stock solution (in DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Nurr1 expression plasmid, NBRE-luciferase reporter plasmid, and Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[8]
-
Compound Preparation: Prepare serial dilutions of Nurr1 inverse agonist 31 in culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Treatment: 24 hours post-transfection, replace the medium with the prepared compound dilutions. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's instructions.[6] Measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings for each well. Plot the normalized data against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: qRT-PCR for Nurr1 Target Gene Expression
This protocol is for measuring changes in the mRNA levels of Nurr1 target genes in response to inverse agonist treatment.
Materials:
-
SH-SY5Y cells (or other suitable cell line)
-
Culture medium
-
Nurr1 inverse agonist 31
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (TH, DAT, etc.) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Plate SH-SY5Y cells and allow them to adhere. Treat the cells with various concentrations of Nurr1 inverse agonist 31 and a vehicle control for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reactions using a qPCR master mix, cDNA, and primers for your target genes and a housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression for each treatment condition compared to the vehicle control.
Mandatory Visualizations
Caption: Simplified Nurr1 signaling pathway showing upstream activators and downstream target genes.
Caption: Experimental workflow for a Nurr1 inverse agonist dose-response luciferase reporter assay.
Caption: Troubleshooting decision tree for a lack of inverse agonist effect in a Nurr1 assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and Validation of Inverse Agonists for Nuclear Receptor Subfamily 4 Group A Member 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nurr1:RXRα heterodimer activation as monotherapy for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Experimental Design for Nurr1 Inverse Agonist Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying Nurr1 inverse agonists. The information is tailored for scientists and drug development professionals to address specific issues encountered during their experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is Nurr1 and why is it a target for inverse agonists? | Nurr1 (Nuclear receptor related 1), also known as NR4A2, is a transcription factor crucial for the development and maintenance of dopaminergic neurons.[1] It plays a significant role in neuroinflammation. In certain pathological conditions, inhibiting Nurr1's constitutive activity with inverse agonists may be a therapeutic strategy. |
| What are the key considerations when designing a screening campaign for Nurr1 inverse agonists? | Key considerations include the choice of cell line (e.g., HEK293T, PC12, SK-N-BE(2)-C), the reporter construct (e.g., NBRE-luciferase for monomeric activity, NurRE-luciferase for homodimeric activity), and appropriate controls to assess specificity and off-target effects.[2] |
| How can I be sure my compound's effect is Nurr1-dependent? | To confirm Nurr1-dependency, you can use Nurr1-specific siRNA to knock down its expression and observe if the compound's effect is diminished.[3] Additionally, control experiments using a constitutively active reporter (e.g., VP16-Gal4) can help identify general effects on transcription.[2] |
| What are some known off-target effects of compounds targeting nuclear receptors? | Compounds can exhibit off-target effects by interacting with other nuclear receptors or signaling pathways. It's crucial to perform counter-screens against related nuclear receptors (e.g., Nur77, NOR-1) and assess general cellular toxicity.[2] |
Key Experimental Protocols and Troubleshooting
Luciferase Reporter Assay for Nurr1 Inverse Agonist Activity
This assay is a primary method for screening and characterizing Nurr1 inverse agonists by measuring their ability to suppress Nurr1-mediated transcription.
References
- 1. The Critical Role of Nurr1 as a Mediator and Therapeutic Target in Alzheimer’s Disease-related Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nurr1 Inverse Agonist Reporter Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Nurr1 inverse agonist reporter assays. Our goal is to help you identify and mitigate common artifacts to ensure the generation of reliable and reproducible data.
Troubleshooting Guide
This guide addresses specific issues that may arise during your Nurr1 inverse agonist reporter assays, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Pipetting errors- Inconsistent cell seeding density- Reagent instability (e.g., freeze-thaw cycles)- Edge effects in the plate | - Use a multichannel pipette and prepare a master mix for reagents.- Ensure a single-cell suspension before seeding and check for even distribution.- Aliquot reagents to avoid multiple freeze-thaw cycles.- Use white-walled plates to minimize crosstalk between wells and avoid using the outer wells if edge effects are significant.[1][2] |
| Weak or No Luciferase Signal | - Low transfection efficiency- Poor plasmid DNA quality- Weak promoter activity in the reporter construct- Inactive or degraded luciferase enzyme/substrate | - Optimize the DNA-to-transfection reagent ratio.[1][2]- Use high-quality, endotoxin-free plasmid DNA.[2]- Consider using a stronger constitutive promoter for the control plasmid if applicable.- Use fresh lysis buffer and luciferase substrate, ensuring proper storage conditions.[1] |
| High Background Signal | - Contaminated reagents or cell culture- Autoluminescence of test compounds- High basal transcriptional activity of the reporter | - Use sterile techniques and freshly prepared reagents.- Pre-screen compounds for autoluminescence in a cell-free assay.- Optimize the amount of reporter plasmid transfected to reduce basal activity. |
| Inverse Agonist Appears to Activate the Reporter | - Off-target effects of the compound- Compound-induced stabilization of luciferase- Cell-type specific effects | - Perform counter-screens with a control plasmid (e.g., Gal4-VP16) to identify non-specific transcriptional activators.[3]- Test for direct effects on purified luciferase enzyme activity.- Validate findings in multiple cell lines to check for cell-type specificity.[3] |
| Cytotoxicity Obscuring Inverse Agonist Effect | - Compound is toxic to the cells at the tested concentrations | - Perform a cell viability assay (e.g., CellTiter-Glo, MTT) in parallel with the reporter assay.[3]- Normalize reporter activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in cell number.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in Nurr1 inverse agonist reporter assays?
A1: The most frequent artifacts stem from off-target effects of the test compounds, cytotoxicity, and issues with the reporter assay system itself. Compounds can modulate transcription through Nurr1-independent mechanisms, leading to false positives or negatives.[3] Cytotoxicity can decrease the luciferase signal, mimicking an inverse agonist effect.[3] Additionally, general luciferase assay issues like low transfection efficiency, high background, and signal variability can compromise data quality.[1][2]
Q2: How can I distinguish a true Nurr1 inverse agonist from a compound that is simply toxic to the cells?
A2: It is crucial to run a parallel cell viability assay. A true inverse agonist will decrease Nurr1-dependent reporter activity without significantly impacting cell viability at the effective concentrations. A toxic compound will reduce the signal from both the experimental and control reporters and will show a clear dose-dependent decrease in cell viability.[3] Normalizing the firefly luciferase signal to a co-transfected Renilla luciferase signal can also help to correct for cell death.[4]
Q3: Why am I seeing different results for my compound in different cell lines?
A3: Cell-type specific effects are a known phenomenon in Nurr1 reporter assays.[3] This can be due to variations in the expression of co-activators, co-repressors, or other signaling molecules that interact with Nurr1.[3] Therefore, it is recommended to confirm the activity of a potential inverse agonist in a physiologically relevant cell line.
Q4: What is the purpose of a Gal4-hybrid reporter assay system?
A4: A Gal4-hybrid system is often used to minimize non-specific effects.[5] In this setup, the ligand-binding domain (LBD) of Nurr1 is fused to the DNA-binding domain (DBD) of the yeast Gal4 protein. The reporter plasmid then contains Gal4 response elements upstream of the luciferase gene. This ensures that the measured transcriptional activity is directly mediated by ligand binding to the Nurr1 LBD, reducing the chances of off-target effects on other components of the native transcriptional machinery.[5]
Q5: Which DNA response element should I use in my reporter construct (NBRE, NurRE, or DR5)?
A5: The choice of response element depends on the specific aspect of Nurr1 activity you wish to study.
-
NBRE (NGFI-B Response Element): Binds Nurr1 as a monomer.[3][6]
-
NurRE (Nur Response Element): Binds Nurr1 as a homodimer.[3][6]
Some inverse agonists may exhibit selectivity for one form of the receptor over others.[8] Therefore, testing against multiple response elements can provide a more comprehensive understanding of the compound's mechanism of action.
Experimental Protocols & Signaling Pathways
General Protocol for a Dual-Luciferase Nurr1 Inverse Agonist Assay
This protocol outlines a general workflow for screening compounds for Nurr1 inverse agonist activity.
Caption: General workflow for a Nurr1 dual-luciferase reporter assay.
Counter-Screening Workflow for Hit Validation
To eliminate false positives, a counter-screening strategy is essential.
Caption: Logical workflow for validating hits from a primary screen.
Nurr1 Signaling and Reporter Mechanism
Nurr1 can be regulated by various cellular signals, and its activity is measured through a reporter gene.
Caption: Mechanism of a Nurr1 inverse agonist reporter assay.
References
- 1. goldbio.com [goldbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to avoid misinterpretation of dual reporter gene assay data affected by cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. mdpi.com [mdpi.com]
- 7. Identification and Validation of Inverse Agonists for Nuclear Receptor Subfamily 4 Group A Member 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the In-Vivo Efficacy of Nurr1 Inverse Agonist-1
Welcome to the technical support center for Nurr1 inverse agonist-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the in-vivo efficacy of this compound in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in-vivo studies with this compound in a question-and-answer format.
| Issue/Question | Potential Cause | Recommended Solution |
| 1. Poor or inconsistent drug exposure after oral administration. | Poor aqueous solubility: this compound is an indole-based compound and may have limited solubility in aqueous solutions, leading to poor absorption from the gastrointestinal tract. | Formulation Optimization: Utilize a suitable vehicle to enhance solubility. Based on supplier data, several formulations can be considered: - 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline. - 10% DMSO, 90% (20% SBE-β-CD in saline). - 10% DMSO, 90% corn oil. Always prepare fresh and use sonication to aid dissolution.[1] Particle Size Reduction: Consider micronization or nanomilling of the compound to increase its surface area for improved dissolution. |
| First-pass metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation. | Route of Administration: For initial efficacy studies, consider alternative routes that bypass first-pass metabolism, such as intraperitoneal (IP) or subcutaneous (SC) injection. Pharmacokinetic Studies: Conduct a pilot pharmacokinetic study to determine the bioavailability and metabolic profile of the compound. | |
| 2. Lack of target engagement in the central nervous system (CNS). | Insufficient brain penetration: The compound may not effectively cross the blood-brain barrier (BBB). | Vehicle Selection: Ensure the chosen vehicle is appropriate for systemic administration and does not hinder BBB penetration. Dose Escalation: Carefully escalate the dose while monitoring for toxicity to achieve therapeutic concentrations in the brain. Brain Tissue Analysis: Measure the concentration of this compound in brain homogenates to confirm its presence in the CNS. |
| Rapid clearance from the brain: The compound may be actively transported out of the brain by efflux pumps. | Co-administration with Efflux Pump Inhibitors: In preclinical models, co-administration with a broad-spectrum efflux pump inhibitor (e.g., verapamil, though use with caution and appropriate controls) can help determine if efflux is a limiting factor. | |
| 3. High variability in experimental results between animals. | Inconsistent dosing: Inaccurate or inconsistent administration of the compound. | Standardize Dosing Procedure: Ensure accurate and consistent volume and concentration of the dosing solution for each animal. Use calibrated equipment. Animal Health and Handling: Ensure animals are healthy, of a consistent age and weight, and that handling stress is minimized. |
| Biological variability: Natural variations in metabolism and physiology among animals. | Increase Sample Size: A larger number of animals per group can help to account for biological variability and increase statistical power. | |
| 4. Observed toxicity or adverse effects. | Off-target effects: The compound may interact with other receptors or cellular pathways. | Selectivity Profiling: If not already done, perform in vitro profiling against a panel of receptors and kinases to identify potential off-target activities. Dose-Response Studies: Conduct a thorough dose-response study to identify the therapeutic window and the maximum tolerated dose (MTD). |
| Vehicle toxicity: The formulation vehicle may be causing adverse effects at the administered volume or concentration. | Vehicle Toxicity Controls: Include a vehicle-only control group in all experiments to differentiate between compound- and vehicle-related effects. Optimize Vehicle Concentration: Reduce the concentration of potentially toxic components like DMSO as much as possible while maintaining compound solubility. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule tool compound that belongs to the indole (B1671886) class.[2] As an inverse agonist of the nuclear receptor Nurr1 (NR4A2), it reduces the constitutive activity of this transcription factor. Nurr1 is crucial for the development and maintenance of dopaminergic neurons and plays a role in modulating neuroinflammation. By inhibiting Nurr1's basal activity, this compound can be used to study the physiological and pathological roles of Nurr1 signaling.
Q2: What are the key physicochemical properties of this compound?
A2: The key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₄N₂O₂ |
| Molecular Weight | 266.29 g/mol |
| In Vitro Solubility | DMSO: 100 mg/mL (375.53 mM) |
| In Vivo Solubility | See formulation guide above. |
(Data sourced from MedChemExpress product information for HY-132909)[1]
Q3: Are there any published in-vivo efficacy data for this compound?
A3: The primary publication by Zaienne et al. (2021) focuses on the development and in-vitro profiling of a series of indole-based Nurr1 inverse agonists, including compounds with similar structures.[2] This study demonstrated that these compounds can reduce the expression of Nurr1-regulated genes and mimic the effect of Nurr1 silencing on interleukin-6 release in LPS-stimulated human astrocytes.[2] However, specific in-vivo efficacy data for "this compound" (HY-132909) from this paper is not detailed in the available abstract. Researchers may need to perform their own in-vivo proof-of-concept studies.
Q4: What experimental models are suitable for testing the in-vivo efficacy of this compound?
A4: Given Nurr1's role in neuroinflammation and dopaminergic neuron function, relevant in-vivo models include:
-
Lipopolysaccharide (LPS)-induced neuroinflammation models: To assess the compound's ability to modulate inflammatory responses in the brain.
-
Models of Parkinson's disease: Such as those induced by MPTP or 6-OHDA, to investigate the role of Nurr1 inhibition in dopaminergic neuron survival and motor function.
Experimental Protocols
Preparation of this compound for Oral Gavage
This protocol is a general guideline based on common practices for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total desired volume.
-
Vortex and sonicate the mixture until the compound is fully dissolved.
-
Add PEG300 to a final concentration of 40% of the total volume.
-
Add Tween-80 to a final concentration of 5% of the total volume.
-
Add sterile saline to reach the final desired volume (45%).
-
Vortex thoroughly to ensure a homogenous suspension.
-
Prepare fresh daily and keep on ice. Before each administration, vortex the solution.
In-Vivo Neuroinflammation Model (LPS Challenge)
Animal Model:
-
C57BL/6 mice (8-10 weeks old)
Experimental Groups:
-
Vehicle control + Saline injection
-
Vehicle control + LPS injection
-
This compound + LPS injection
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before the LPS challenge (e.g., 1 hour).
-
Administer a single intraperitoneal (IP) injection of LPS (e.g., 1 mg/kg) or sterile saline.
-
At a specified time point post-LPS injection (e.g., 4, 12, or 24 hours), euthanize the animals and collect brain tissue (e.g., hippocampus, cortex, substantia nigra) and/or plasma.
-
Analyze tissues for inflammatory markers (e.g., cytokines like IL-6, TNF-α via qPCR or ELISA) and markers of glial activation (e.g., Iba1, GFAP via immunohistochemistry).
Visualizations
Nurr1 Signaling Pathway and Inverse Agonist Action
Caption: Nurr1 signaling pathway and the inhibitory action of an inverse agonist.
Experimental Workflow for In-Vivo Efficacy Testing
References
Nurr1 Inverse Agonist-1 Validation: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating Nurr1 inverse agonist-1. The information is tailored for scientists in academic and industrial drug development settings.
Section 1: Target Engagement & Binding Affinity
Frequently Asked Questions (FAQs)
Q1: How can we confirm that our this compound directly binds to the Nurr1 protein?
A1: Direct binding can be confirmed using biophysical assays such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). These techniques provide quantitative data on binding affinity (Kd), stoichiometry (n), and kinetics.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No detectable binding in ITC. | 1. Compound insolubility. 2. Incorrect protein concentration or folding. 3. Buffer mismatch between protein and compound. | 1. Assess compound solubility in the assay buffer. Consider adding a small percentage of DMSO. 2. Verify protein concentration using a reliable method (e.g., BCA assay) and confirm folding via circular dichroism. 3. Ensure the compound is dissolved in the same buffer used for the protein dialysis. |
| High non-specific binding in SPR. | 1. Improperly prepared sensor chip surface. 2. Aggregation of the analyte (inverse agonist). | 1. Optimize the chip surface chemistry and blocking steps. 2. Use size-exclusion chromatography to ensure a monomeric preparation of the inverse agonist. |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the inverse agonist-1 to the Nurr1 Ligand Binding Domain (LBD).
-
Methodology:
-
Prepare a solution of purified Nurr1-LBD at a concentration of 10-50 µM in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a solution of the this compound at a 10-20 fold higher concentration in the same buffer.
-
Load the Nurr1-LBD solution into the sample cell of the ITC instrument.
-
Load the inverse agonist-1 solution into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the inverse agonist-1 into the sample cell while monitoring the heat change.
-
Analyze the resulting data to fit a binding isotherm and calculate the thermodynamic parameters.[1]
-
Data Presentation: ITC Binding Parameters
| Compound | Kd (µM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | Value | Value | Value | Value |
| Negative Control Compound | No Binding | N/A | N/A | N/A |
Section 2: Cellular Activity & Functional Response
Frequently Asked Questions (FAQs)
Q2: How do we demonstrate that our inverse agonist-1 inhibits Nurr1 transcriptional activity in a cellular context?
A2: A common method is to use a luciferase reporter assay.[2] In this assay, cells are transfected with a plasmid containing a luciferase gene under the control of a Nurr1-responsive promoter, such as one containing Nurr1 binding response elements (NBRE).[3] A decrease in luciferase activity upon treatment with the inverse agonist indicates target engagement and functional inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability in luciferase readings. | 1. Inconsistent transfection efficiency. 2. Uneven cell seeding density. | 1. Co-transfect with a control plasmid expressing a different reporter (e.g., Renilla luciferase) to normalize for transfection efficiency. 2. Ensure a single-cell suspension and proper mixing before plating. |
| No significant change in luciferase activity. | 1. Low Nurr1 expression in the chosen cell line. 2. Compound is not cell-permeable. | 1. Use a cell line known to express Nurr1 (e.g., SK-N-BE(2)C, T98G) or co-transfect with a Nurr1 expression vector.[1][4] 2. Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). |
Experimental Protocols
Nurr1 Reporter Gene Assay
-
Objective: To quantify the dose-dependent inhibition of Nurr1 transcriptional activity by the inverse agonist-1.
-
Methodology:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with a Nurr1 expression plasmid, an NBRE-luciferase reporter plasmid, and a Renilla luciferase control plasmid.[3]
-
After 24 hours, treat the cells with a serial dilution of the this compound or a vehicle control (e.g., DMSO).
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.[2]
-
Normalize the firefly luciferase signal to the Renilla luciferase signal and plot the dose-response curve to determine the IC50 value.
-
Data Presentation: Cellular IC50 Values
| Compound | Reporter Assay IC50 (µM) |
| This compound | Value |
| Known Nurr1 Agonist (Positive Control) | EC50 Value |
| Vehicle Control | No Effect |
Visualization of Experimental Workflow
Caption: Workflow for the Nurr1 luciferase reporter assay.
Section 3: Specificity and Off-Target Effects
Frequently Asked Questions (FAQs)
Q3: How can we be sure that the observed effects are specific to Nurr1 inhibition and not due to off-target activity or general cytotoxicity?
A3: To assess specificity, you should perform counter-screens against other related nuclear receptors, such as Nur77 (NR4A1) and NOR1 (NR4A3).[1] To rule out cytotoxicity, a cell viability assay (e.g., MTT or CellTiter-Glo) should be run in parallel with your functional assays.[5] A significant decrease in cell viability at concentrations where you see functional activity would suggest a toxic effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inverse agonist inhibits Nur77 and/or NOR1. | The compound may bind to a conserved region within the NR4A family. | This suggests a lack of specificity. Structure-activity relationship (SAR) studies may be needed to improve selectivity. |
| Compound is cytotoxic at active concentrations. | The compound has a narrow therapeutic window. | This is a significant liability. Medicinal chemistry efforts should focus on reducing cytotoxicity while maintaining potency. |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo)
-
Objective: To assess the cytotoxicity of the this compound.
-
Methodology:
-
Seed the same cell line used for the reporter assay in a 96-well plate.
-
Treat the cells with the same concentration range of the inverse agonist-1 as used in the functional assay.
-
Incubate for the same duration (e.g., 24 hours).
-
Add the CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability.[6]
-
Measure luminescence using a plate reader.
-
Plot the dose-response curve to determine the CC50 (cytotoxic concentration 50%).
-
Data Presentation: Specificity & Cytotoxicity Profile
| Compound | Nurr1 IC50 (µM) | Nur77 IC50 (µM) | NOR1 IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/Nurr1 IC50) |
| This compound | Value | > Value | > Value | Value | Value |
Section 4: In Vivo Target Engagement and Efficacy
Frequently Asked Questions (FAQs)
Q4: What are the key control experiments to include when testing our this compound in an animal model of Parkinson's disease?
A4: For in vivo studies, it is crucial to include a vehicle-treated control group to establish a baseline for the disease model's phenotype. Additionally, a positive control group treated with a known therapeutic agent for Parkinson's disease (e.g., L-DOPA) can be included for comparison.[4] If available, using Nurr1 heterozygous (+/-) mice can also serve as a genetic model to compare with the pharmacological inhibition.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| High variability in behavioral readouts. | 1. Inconsistent dosing or administration. 2. Environmental stressors affecting animal behavior. | 1. Ensure accurate and consistent dosing procedures. 2. Acclimate animals to the testing environment and handle them consistently. |
| No significant effect of the inverse agonist. | 1. Poor pharmacokinetic properties (e.g., low brain penetration). 2. Insufficient dose. | 1. Conduct pharmacokinetic studies to determine brain exposure. 2. Perform a dose-ranging study to identify an effective dose. |
Experimental Protocols
6-OHDA Rat Model of Parkinson's Disease
-
Objective: To evaluate the in vivo efficacy of the this compound in a neurotoxin-induced model of Parkinson's disease.
-
Methodology:
-
Induce a unilateral lesion of the nigrostriatal pathway in rats by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.[8]
-
After a recovery period, confirm the lesion by assessing rotational behavior induced by a dopamine (B1211576) agonist (e.g., apomorphine).
-
Divide the lesioned animals into treatment groups: Vehicle, this compound (at various doses), and a positive control (e.g., L-DOPA).
-
Administer the treatments for a specified period (e.g., several weeks).
-
Monitor behavioral outcomes such as rotational asymmetry and motor coordination (e.g., rotarod test).
-
At the end of the study, perform immunohistochemical analysis of the brain to quantify the loss of dopaminergic neurons (e.g., tyrosine hydroxylase staining).[9]
-
Data Presentation: In Vivo Efficacy
| Treatment Group | Apomorphine-Induced Rotations (turns/min) | Rotarod Performance (latency to fall, s) | Tyrosine Hydroxylase-Positive Cell Count in Substantia Nigra |
| Sham | Value | Value | Value |
| Vehicle | Value | Value | Value |
| This compound (Dose 1) | Value | Value | Value |
| This compound (Dose 2) | Value | Value | Value |
| L-DOPA | Value | Value | Value |
Visualization of Nurr1 Signaling Pathway
Caption: Simplified Nurr1 signaling pathway and the point of intervention for an inverse agonist.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Adult mice with reduced Nurr1 expression: an animal model for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson's disease. [vivo.weill.cornell.edu]
- 9. Nurr1 in Parkinson’s disease and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Nurr1 Inverse Agonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel indole-based Nurr1 inverse agonist, herein referred to as "Nurr1 Inverse Agagonist-1," with other known classes of Nurr1 inverse agonists. The data presented is intended to aid researchers in selecting the appropriate tool compound for their studies on Nurr1-related signaling pathways in neuroinflammation, cancer, and other therapeutic areas.
Introduction to Nurr1 Inverse Agonists
Nuclear receptor related 1 (Nurr1, also known as NR4A2) is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of dopaminergic neurons. While the development of Nurr1 agonists has been a key focus for neuroprotective strategies, there is a growing interest in Nurr1 inverse agonists. These molecules suppress the constitutive activity of Nurr1, providing valuable tools to investigate the receptor's role in various pathological conditions where its overexpression or sustained activity is implicated, such as in certain cancers and inflammatory disorders. This guide focuses on comparing the pharmacological properties of a representative indole-based inverse agonist with other established classes of Nurr1 inverse agonists.
Quantitative Comparison of Nurr1 Inverse Agonists
The following table summarizes the in vitro potency of different classes of Nurr1 inverse agonists. The data is derived from cellular reporter gene assays measuring the inhibition of Nurr1 transcriptional activity.
| Compound Class | Representative Compound | IC50 (µM) | Cell Line | Assay Type | Reference |
| Indole-based | Nurr1 Inverse Agonist-1 | 2.3 | HEK293T | Gal4-Nurr1 Hybrid Reporter Gene Assay | [1] |
| Oxaprozin Derivative | Oxaprozin | 40 | HEK293T | Gal4-Nurr1 Hybrid Reporter Gene Assay | [2] |
| Cardiac Glycoside | K-strophanthoside | Not Reported (51% inhibition at 100 µM) | HEK293T | Luciferase Reporter Gene Assay | [3] |
| Fatty Acid Mimetic | Fragment Hits | Not Reported (≤70% remaining activity at 100 µM) | HEK293T | Gal4-NR4A Reporter Gene Assay | [4] |
Signaling Pathway and Mechanism of Action
Nurr1, as a transcription factor, can modulate gene expression as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR). Inverse agonists are thought to bind to the ligand-binding domain (LBD) of Nurr1, inducing a conformational change that promotes the recruitment of corepressors and inhibits the transcriptional machinery.
Caption: Nurr1 signaling pathway and the inhibitory mechanism of inverse agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a starting point for researchers to design their own experiments for characterizing and comparing Nurr1 inverse agonists.
Nurr1 Reporter Gene Assay (Luciferase-based)
This assay is the primary method for quantifying the functional activity of Nurr1 modulators. It measures the ability of a compound to inhibit the constitutive transcriptional activity of Nurr1.
a. Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293T) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells into 96-well plates at a density that will result in 80-90% confluency at the time of transfection.
-
Co-transfect the cells with a Gal4-Nurr1-LBD expression vector and a luciferase reporter vector containing a Gal4 upstream activation sequence (UAS). A Renilla luciferase vector is often co-transfected for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.
b. Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells with the compounds for 18-24 hours.
c. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding affinity and kinetics of a compound to its target protein in real-time.
a. Protein Immobilization:
-
Immobilize recombinant human Nurr1-LBD onto a CM5 sensor chip using standard amine coupling chemistry.
-
The protein is typically diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface.
-
Deactivate the remaining active esters on the surface with an injection of ethanolamine.
b. Binding Analysis:
-
Prepare a series of dilutions of the test compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound dilutions over the sensor surface at a constant flow rate.
-
Record the association and dissociation phases of the binding interaction.
-
Regenerate the sensor surface between injections using a regeneration solution (e.g., a low pH buffer or a high salt concentration buffer) if necessary.
c. Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams.
-
Analyze the steady-state binding responses to determine the equilibrium dissociation constant (KD). Alternatively, fit the association and dissociation data to a suitable binding model to determine the kinetic rate constants (ka and kd) and calculate the KD (kd/ka).
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of novel Nurr1 inverse agonists.
Caption: A typical experimental workflow for identifying and characterizing Nurr1 inverse agonists.
Conclusion
The indole-based "this compound" demonstrates potent inhibition of Nurr1 transcriptional activity, with an IC50 value in the low micromolar range.[1] This positions it as a significantly more potent tool compound compared to the first-generation inverse agonist, oxaprozin.[2] While quantitative data for other classes of inverse agonists like cardiac glycosides and fatty acid mimetics is still emerging, the available information suggests that diverse chemical scaffolds can achieve Nurr1 inverse agonism. The experimental protocols and workflows provided in this guide offer a framework for the continued discovery and characterization of novel Nurr1 inverse agonists, which will be instrumental in further elucidating the therapeutic potential of targeting this nuclear receptor.
References
- 1. Development and Profiling of Inverse Agonist Tools for the Neuroprotective Transcription Factor Nurr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Identification and Validation of Inverse Agonists for Nuclear Receptor Subfamily 4 Group A Member 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Fatty Acid Mimetics as NR4A Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nurr1 Inverse Agonist-1 and Chloroquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of a representative Nurr1 inverse agonist and the well-established anti-inflammatory and autophagy-inhibiting drug, chloroquine (B1663885). This analysis is intended to inform research and development decisions by presenting their distinct mechanisms of action and effects on key cellular pathways.
Introduction
The nuclear receptor related-1 (Nurr1, also known as NR4A2) is a transcription factor with critical roles in the development and maintenance of dopaminergic neurons and the modulation of inflammatory responses. Its activity can be modulated by synthetic ligands, including agonists that enhance its function and inverse agonists that suppress its basal activity. Chloroquine, a widely used antimalarial and anti-inflammatory agent, has been identified as a Nurr1 agonist. This guide contrasts the cellular and molecular effects of a representative Nurr1 inverse agonist with those of chloroquine, highlighting their opposing actions on Nurr1 signaling and their distinct impacts on inflammatory and autophagy pathways.
Mechanism of Action
Nurr1 Inverse Agonist-1 functions by binding to the ligand-binding domain of Nurr1, thereby reducing its basal transcriptional activity. This inhibition can mimic the effects of Nurr1 knockdown, which has been associated with an increase in neuroinflammation[1][2].
Chloroquine , conversely, acts as a Nurr1 agonist , binding to its ligand-binding domain and enhancing its transcriptional activity[3][4]. This agonistic action contributes to its anti-inflammatory effects. Additionally, chloroquine is a well-documented inhibitor of autophagy. It accumulates in lysosomes, increasing their pH and impairing the fusion of autophagosomes with lysosomes, which leads to a blockage of the autophagic flux[3].
Head-to-Head Comparison of In Vitro Efficacy
The following tables summarize the quantitative data on the effects of a representative Nurr1 inverse agonist (K-strophanthoside) and chloroquine on Nurr1 transcriptional activity and inflammatory cytokine expression.
Table 1: Effect on Nurr1 Transcriptional Activity
| Parameter | Nurr1 Inverse Agonist (K-strophanthoside) | Chloroquine |
| Effect on Nurr1 Activity | Inverse Agonist | Agonist |
| NBRE Response Element | 49% inhibition at 100 µM[1][5][6] | ~10-fold activation (EC50 ~50 µM)[3][4] |
| NurRE Response Element | 22% inhibition at 100 µM[1][5][6] | ~1.6-fold activation at 100 µM[6] |
| DR5 Response Element | 10% inhibition at 100 µM[1][5][6] | ~1.7-fold activation at 100 µM[6] |
Table 2: Effect on Inflammatory Cytokine Expression
| Cytokine | Nurr1 Inverse Agonist Effect (Inferred) | Chloroquine Effect |
| TNF-α | Likely pro-inflammatory (mimics Nurr1 knockdown) | Inhibition of release[7][8][9][10] |
| IL-1β | Likely pro-inflammatory (mimics Nurr1 knockdown) | Inhibition of release[7][8] |
| IL-6 | Likely pro-inflammatory (mimics Nurr1 knockdown) | Inhibition of release[7][8][9][10][11] |
Note: Direct quantitative data for the effect of a specific Nurr1 inverse agonist on these cytokines was not available. The effect is inferred from studies on Nurr1 knockdown and the general understanding that Nurr1 signaling has anti-inflammatory properties.
Signaling Pathways and Experimental Workflows
Nurr1 Signaling Pathway
Nurr1, as a transcription factor, can act as a monomer, homodimer, or heterodimer with RXR to regulate the expression of target genes. Nurr1 inverse agonists inhibit this process, while chloroquine (a Nurr1 agonist) enhances it.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigating the Effect of an Anti-Inflammatory Drug in Determining NURR1 Expression and Thus Explowring the Progression of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. med.emory.edu [med.emory.edu]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Chloroquine inhibits production of TNF-alpha, IL-1beta and IL-6 from lipopolysaccharide-stimulated human monocytes/macrophages by different modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Elucidating the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloroquine-induced inhibition of the production of TNF, but not of IL-6, is affected by disruption of iron metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chloroquine and hydroxychloroquine equally affect tumor necrosis factor-alpha, interleukin 6, and interferon-gamma production by peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profile of Oxaprozin-Derived Nurr1 Inverse Agonists Against Other Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The development of selective inverse agonists for the nuclear receptor Nurr1 (NR4A2) is a critical step in elucidating its therapeutic potential in neurodegenerative diseases and other pathologies. This guide provides a comprehensive comparison of the selectivity profile of a series of oxaprozin-derived Nurr1 inverse agonists against other nuclear receptors. The data presented here is based on a systematic structure-activity relationship (SAR) study aimed at improving the potency and selectivity of the parent compound, oxaprozin (B1677843).
Quantitative Selectivity Data
The following table summarizes the in vitro activity of oxaprozin (compound 6 ) and four optimized derivatives (compounds 30 , 36 , 53 , and 55 ) against a panel of nuclear receptors. The data reveals a significant improvement in selectivity for the NR4A subfamily over the retinoid X receptor (RXR) and other lipid-sensing nuclear receptors.
| Compound | Nurr1 (NR4A2) IC50 [µM] | Nur77 (NR4A1) IC50 [µM] | NOR-1 (NR4A3) IC50 [µM] | RXRα EC50 [µM] | Selectivity Index (RXRα/Nurr1) | Other Nuclear Receptors |
| 6 (Oxaprozin) | 40 ± 6 | 16 ± 5 | 22 ± 4 | 16.1 ± 0.6 | 0.4 | - |
| 30 | 7 ± 5 | 8 ± 4 | 10 ± 2 | inactive (50 µM) | > 7.1 | Slight agonism on PPARs |
| 36 | 4.4 ± 0.3 | 1.9 ± 0.5 | 3.8 ± 0.2 | 13 ± 2 | 3.0 | Slight agonism on PPARs |
| 53 | 26 ± 3 | 37 ± 5 | 39 ± 5 | inactive (100 µM) | > 3.8 | Slight agonism on PPARs |
| 55 | 24 ± 2 | 20 ± 1 | 29 ± 4 | inactive (100 µM) | > 4.2 | Slight agonism on PPARs |
Data is presented as mean ± S.E.M. (n≥3). The selectivity index was calculated by dividing the EC50 for RXRα activation by the IC50 for Nurr1 inhibition.[1]
Experimental Protocols
The activity of the compounds was determined using a Gal4-hybrid reporter gene assay.[1] This robust and widely used method allows for the specific assessment of a compound's ability to modulate the transcriptional activity of a target nuclear receptor.
Gal4-Hybrid Reporter Gene Assay:
-
Cell Line: HEK293T cells are commonly used for this assay due to their high transfection efficiency.
-
Plasmids:
-
Expression plasmid for Gal4-NR-LBD: A chimeric receptor is constructed by fusing the DNA-binding domain (DBD) of the yeast transcription factor Gal4 to the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., Nurr1, RXRα).
-
Reporter plasmid: This plasmid contains a luciferase reporter gene under the control of a promoter with Gal4 upstream activating sequences (UAS).
-
Transfection control plasmid: A plasmid expressing Renilla luciferase is co-transfected to normalize for transfection efficiency.
-
-
Procedure:
-
HEK293T cells are seeded in 96-well plates.
-
The cells are then co-transfected with the three plasmids described above.
-
After an incubation period to allow for plasmid expression, the cells are treated with the test compounds at various concentrations.
-
Following compound incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
For inverse agonist activity on constitutively active receptors like Nurr1, the results are expressed as a percentage of the activity of the vehicle control (e.g., DMSO). IC50 values are then calculated from the dose-response curves.
-
For agonist activity on ligand-dependent receptors like RXRα, the results are expressed as fold activation over the vehicle control. EC50 values are determined from the dose-response curves.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the generalized signaling pathway of nuclear receptors and the experimental workflow for determining compound selectivity.
Caption: Generalized signaling pathway of a nuclear receptor inverse agonist.
Caption: Workflow for determining the selectivity profile of Nurr1 inverse agonists.
References
Validating the Inhibitory Activity of Nurr1 Inverse Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory activity of identified inverse agonists targeting the nuclear receptor Nurr1 (Nuclear receptor related 1). Nurr1 is a crucial transcription factor involved in the development and maintenance of dopaminergic neurons, and its dysregulation has been implicated in various neurological disorders. Inverse agonists, which suppress the constitutive activity of receptors, represent a promising therapeutic strategy for conditions associated with Nurr1 hyperactivity. This document summarizes key experimental data, details validation methodologies, and visualizes the underlying biological pathways and experimental workflows.
Comparative Inhibitory Activity of Nurr1 Inverse Agonists
The following table summarizes the inhibitory activity of two distinct classes of Nurr1 inverse agonists: the cardiac glycoside K-strophanthoside and the non-steroidal anti-inflammatory drug (NSAID) oxaprozin (B1677843) and its analogues. The data presented is derived from independent studies and is intended for comparative purposes. Direct head-to-head comparisons in a single study are limited, and thus, variations in experimental conditions should be considered when interpreting these values.
| Compound | Assay Type | Target/Response Element | Inhibitory Concentration (IC50) | Percent Inhibition | Source Publication |
| K-strophanthoside | Luciferase Reporter Gene Assay | Nurr1 Transcriptional Activity | Not Reported | ~51% at 100 µM | --INVALID-LINK--[1][2] |
| Luciferase Reporter Gene Assay | NBRE (monomer) | Not Reported | ~49% at 100 µM | --INVALID-LINK--[1] | |
| Luciferase Reporter Gene Assay | NurRE (homodimer) | Not Reported | ~22% at 100 µM | --INVALID-LINK--[1] | |
| Luciferase Reporter Gene Assay | DR5 (heterodimer) | Not Reported | ~10% at 100 µM | --INVALID-LINK--[1] | |
| Oxaprozin | Gal4-Hybrid Reporter Gene Assay | Nurr1 | 40 ± 6 µM | Not Reported | --INVALID-LINK--[3] |
| Oxaprozin Analogue 30 | Gal4-Hybrid Reporter Gene Assay | Nurr1 | 7 ± 5 µM | Not Reported | --INVALID-LINK--[3] |
| Oxaprozin Analogue 36 | Gal4-Hybrid Reporter Gene Assay | Nurr1 | 4.4 ± 0.3 µM | Not Reported | --INVALID-LINK--[3] |
| Oxaprozin Analogue 53 | Gal4-Hybrid Reporter Gene Assay | Nurr1 | 26 ± 3 µM | Not Reported | --INVALID-LINK--[3] |
| Oxaprozin Analogue 55 | Gal4-Hybrid Reporter Gene Assay | Nurr1 | 24 ± 2 µM | Not Reported | --INVALID-LINK--[3] |
Experimental Protocols
Gal4-Hybrid Luciferase Reporter Gene Assay for Nurr1 Inhibitory Activity
This assay is a common method to screen for and characterize modulators of Nurr1 transcriptional activity. It utilizes a chimeric receptor system to isolate the activity of the Nurr1 ligand-binding domain (LBD).
Objective: To quantify the ability of a test compound to inhibit the constitutive transcriptional activity of the Nurr1 LBD.
Materials:
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency.
-
Expression Plasmids:
-
A plasmid encoding a fusion protein of the Gal4 DNA-binding domain (DBD) and the human Nurr1 LBD (Gal4-Nurr1-LBD).
-
A reporter plasmid containing multiple copies of the Gal4 Upstream Activating Sequence (UAS) driving the expression of the firefly luciferase gene (pG5-Luc or similar).
-
A control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., SV40 or CMV) for normalization of transfection efficiency.
-
-
Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine®).
-
Test Compounds: Nurr1 inverse agonist candidates dissolved in a suitable solvent (e.g., DMSO).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Luciferase Assay System: A dual-luciferase reporter assay system for sequential measurement of firefly and Renilla luciferase activity.
-
Luminometer: A plate-reading luminometer.
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Gal4-Nurr1-LBD expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After a post-transfection incubation period (typically 4-6 hours), replace the transfection medium with fresh culture medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control if available.
-
Incubation: Incubate the cells with the compounds for a defined period (typically 24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition by comparing the normalized luciferase activity in the compound-treated wells to the vehicle-treated wells.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Nurr1 Target Gene Expression
This method is used to validate the effect of a Nurr1 inverse agonist on the protein expression of its downstream target genes.
Objective: To determine if treatment with a Nurr1 inverse agonist leads to a decrease in the protein levels of known Nurr1 target genes (e.g., Tyrosine Hydroxylase (TH), DAT).
Materials:
-
Cell Line: A cell line endogenously expressing Nurr1 and its target genes (e.g., SH-SY5Y neuroblastoma cells).
-
Test Compound: The Nurr1 inverse agonist of interest.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford protein assay kit.
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Specific antibodies against Nurr1, the target protein (e.g., TH, DAT), and a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody: HRP-conjugated secondary antibody corresponding to the host species of the primary antibodies.
-
Chemiluminescent Substrate.
-
Imaging System: A chemiluminescence detection system.
Procedure:
-
Cell Treatment: Culture the chosen cell line and treat with the Nurr1 inverse agonist at a predetermined effective concentration for an appropriate duration (e.g., 24-48 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control. Compare the protein levels in the treated samples to the vehicle control to determine the effect of the inverse agonist.
Visualizations
Nurr1 Signaling Pathway and Inverse Agonist Action
Caption: Nurr1 signaling pathway and the inhibitory mechanism of an inverse agonist.
Experimental Workflow for Validating Nurr1 Inverse Agonist Activity
References
A Comparative Analysis of Nurr1 Inverse Agonist-1 and NSAIDs in Inflammatory and Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of a novel therapeutic agent, Nurr1 inverse agonist-1, and traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This analysis is intended to inform research and development decisions by objectively presenting their distinct mechanisms of action, efficacy in preclinical models, and potential therapeutic applications.
Introduction: Divergent Approaches to Inflammation and Neuroprotection
Traditional NSAIDs have long been a cornerstone of anti-inflammatory therapy. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, key mediators of pain and inflammation.[1][2][3][4] However, this broad mechanism can lead to significant gastrointestinal and cardiovascular side effects.[1][2][4]
A novel approach to treating inflammation, particularly in the context of neurodegenerative diseases, targets the nuclear receptor Nurr1 (also known as NR4A2). Nurr1 is a critical transcription factor involved in the development and maintenance of dopaminergic neurons and plays a key role in modulating inflammatory responses in the central nervous system.[5][6][7][8] Nurr1 inverse agonists are compounds that reduce the basal transcriptional activity of Nurr1. Interestingly, some NSAIDs have been found to exhibit Nurr1 inverse agonist activity, suggesting a previously unrecognized mechanism of action that may contribute to their therapeutic effects and offer a new avenue for drug development.[9][10][11]
This guide will focus on a representative Nurr1 inverse agonist, referred to here as "this compound" (based on the functional description of certain NSAIDs like meclofenamic acid with selective Nurr1 modulatory profiles) and compare its biological activities with those of a classic non-selective NSAID, such as ibuprofen.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and traditional NSAIDs lies in their primary molecular targets and the downstream signaling pathways they modulate.
This compound: This compound directly binds to the Nurr1 protein, a member of the nuclear receptor superfamily.[10][12] As an inverse agonist, it reduces the constitutive activity of Nurr1.[9][10] This modulation can lead to the repression of pro-inflammatory gene expression in microglia and astrocytes, the primary immune cells of the brain.[8] By suppressing neuroinflammation, Nurr1 inverse agonists may offer a neuroprotective effect, a key consideration for diseases like Parkinson's and Alzheimer's.[8][13]
NSAIDs (e.g., Ibuprofen): The principal mechanism of action for NSAIDs is the inhibition of COX-1 and COX-2 enzymes.[1][2][14] These enzymes are responsible for converting arachidonic acid into prostaglandins. By blocking this conversion, NSAIDs reduce inflammation, pain, and fever.[1][4] While effective for peripheral inflammation, the impact of this mechanism on the complex inflammatory cascades within the central nervous system is less specific than that of Nurr1 modulation. Some NSAIDs, in addition to COX inhibition, also exhibit off-target effects, including the modulation of Nurr1 activity.[9][13]
Signaling Pathway Diagrams
To visually represent the distinct mechanisms, the following diagrams illustrate the signaling pathways affected by this compound and a traditional NSAID.
Figure 1: Simplified signaling pathway for this compound.
Figure 2: Simplified signaling pathway for a traditional NSAID.
Comparative Data Presentation
The following tables summarize key quantitative data from preclinical studies, comparing the efficacy and properties of a representative this compound with a standard NSAID.
Table 1: In Vitro Efficacy and Potency
| Parameter | This compound (Meclofenamic Acid) | NSAID (Ibuprofen) | Reference |
| Target | Nurr1, COX-1, COX-2 | COX-1, COX-2 | [9] |
| Nurr1 Inverse Agonist IC50 | ~2.3 µM (for a similar inverse agonist) | Not a primary mechanism | [15] |
| COX-1 IC50 | ~2.5 µM | ~13 µM | [9] |
| COX-2 IC50 | ~0.3 µM | ~35 µM | [9] |
| Effect on Pro-inflammatory Cytokine Release (LPS-stimulated microglia) | Significant Reduction | Moderate Reduction | [15] |
Table 2: In Vivo Neuroprotective Effects (MPTP Mouse Model of Parkinson's Disease)
| Parameter | This compound (Ibuprofen with Nurr1 activity) | Control (Vehicle) | Reference |
| Dopaminergic Neuron Survival (%) | Significant protection | Baseline neurodegeneration | [13] |
| Striatal Dopamine (B1211576) Levels (%) | Significantly higher than control | Reduced levels | [13] |
| Motor Function Improvement (Rotarod Test) | Significant improvement | Impaired motor function | [13] |
| Nurr1 Expression in Substantia Nigra | Significantly increased in early-stage model | Baseline | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
In Vitro Nurr1 Inverse Agonist Activity Assay
Objective: To determine the ability of a compound to inhibit the basal transcriptional activity of Nurr1.
Methodology:
-
Cell Line: HEK293 cells are commonly used due to their high transfection efficiency.
-
Plasmids: Cells are co-transfected with a Nurr1 expression vector and a reporter plasmid containing multiple copies of a Nurr1 response element (e.g., NBRE) upstream of a luciferase gene.
-
Treatment: Transfected cells are treated with various concentrations of the test compound (e.g., this compound) or vehicle control.
-
Luciferase Assay: After a defined incubation period (e.g., 24-48 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The reduction in luciferase activity in treated cells compared to vehicle-treated cells indicates inverse agonist activity. The IC50 value is calculated from the dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
Objective: To measure the inhibitory effect of a compound on COX-1 and COX-2 enzyme activity.
Methodology:
-
Enzyme Source: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Substrate: Arachidonic acid is used as the substrate for the enzymatic reaction.
-
Assay Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate (e.g., TMPD), leading to a color change that can be measured spectrophotometrically.
-
Procedure: The test compound at various concentrations is pre-incubated with the COX enzyme. The reaction is initiated by the addition of arachidonic acid.
-
Data Analysis: The rate of color development is monitored, and the IC50 value for each compound against each COX isoenzyme is determined.
MPTP Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective effects of a compound in an in vivo model of Parkinson's disease.
Methodology:
-
Animal Model: Male C57BL/6 mice are typically used.
-
Induction of Parkinsonism: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.[13]
-
Drug Administration: The test compound (e.g., ibuprofen) is administered to the mice before, during, or after MPTP treatment, depending on the study design (e.g., prophylactic or therapeutic).[13]
-
Behavioral Testing: Motor function is assessed using tests such as the rotarod test and the pole test to measure balance, coordination, and bradykinesia.[13]
-
Neurochemical Analysis: After the treatment period, brain tissue is collected. High-performance liquid chromatography (HPLC) is used to measure the levels of dopamine and its metabolites in the striatum.
-
Immunohistochemistry: Brain sections are stained with antibodies against tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal survival in the substantia nigra.
Experimental Workflow Diagram
The following diagram outlines the general workflow for preclinical evaluation of a novel therapeutic compound.
Figure 3: General preclinical drug development workflow.
Conclusion and Future Directions
The comparative analysis reveals that while both this compound and traditional NSAIDs exhibit anti-inflammatory properties, they operate through distinct primary mechanisms. The dual action of certain compounds as both COX inhibitors and Nurr1 modulators presents a compelling area for future research.
This compound and similar compounds offer the potential for more targeted therapy, particularly for neuroinflammatory and neurodegenerative diseases where modulation of microglial and astrocytic activity is paramount. Their neuroprotective effects in preclinical models are promising and warrant further investigation.
Traditional NSAIDs remain highly effective for acute and chronic peripheral inflammation. The discovery that some possess Nurr1 modulatory activity may explain some of their observed neuroprotective effects and could lead to the development of a new class of NSAIDs with enhanced therapeutic profiles for neurological disorders.
Future research should focus on:
-
Developing more potent and selective Nurr1 inverse agonists.
-
Conducting head-to-head preclinical studies comparing novel Nurr1 modulators with a wider range of NSAIDs in various disease models.
-
Elucidating the precise contribution of Nurr1 modulation versus COX inhibition to the overall therapeutic and side-effect profiles of dual-acting compounds.
This guide serves as a foundational resource for researchers and drug developers, providing a clear, data-supported comparison to inform the strategic direction of future therapeutic development in the fields of inflammation and neurodegeneration.
References
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 5. researchgate.net [researchgate.net]
- 6. Role of Nurr1 in Carcinogenesis and Tumor Immunology: A State of the Art Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Identification and Validation of Inverse Agonists for Nuclear Receptor Subfamily 4 Group A Member 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical tools reveal mechanistic insights › Life Sciences Bridge Award [bridge.aventis-foundation.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Investigating the Effect of an Anti-Inflammatory Drug in Determining NURR1 Expression and Thus Explowring the Progression of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. NURR1 (NR4A2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
A Comparative Guide to the Biochemical and Cellular Characterization of Nurr1 Ligands
For Researchers, Scientists, and Drug Development Professionals
The nuclear receptor related 1 protein (Nurr1, also known as NR4A2) is a critical transcription factor in the development, maintenance, and protection of midbrain dopaminergic neurons.[1][2][3][4] Its association with neurodegenerative disorders like Parkinson's disease has made it a compelling therapeutic target.[3][4][5] Unlike typical nuclear receptors, Nurr1 was initially considered a ligand-independent orphan receptor due to its crystal structure revealing a ligand-binding pocket filled with bulky hydrophobic side chains.[6][7] However, a growing body of evidence has identified a range of synthetic and endogenous molecules that directly bind to and modulate Nurr1 activity, paving the way for novel therapeutic strategies.[4][8][9]
This guide provides a comparative overview of the biochemical and cellular characterization of different classes of Nurr1 ligands, presenting supporting experimental data and detailed methodologies for key assays.
Data Presentation: Comparative Ligand Activity
The following tables summarize the quantitative data for various Nurr1 ligands, including agonists, inverse agonists, and other modulators. These compounds have been characterized by their ability to bind Nurr1 and modulate its transcriptional activity.
Table 1: Nurr1 Agonists - Binding Affinity and Potency
| Ligand | Type | Binding Affinity (Kd or IC50) | Potency (EC50) | Cell Line(s) | Key Findings | Reference(s) |
| Amodiaquine (B18356) (AQ) | Synthetic Agonist | ~20 µM (EC50 for LBD binding) | ~20 µM | HEK293T, SK-N-BE(2)-C | First validated direct binder; enhances dual functions of Nurr1 (transactivation and transrepression). | [4][10][11] |
| Chloroquine (CQ) | Synthetic Agonist | ~50 µM (EC50 for LBD binding) | ~50 µM | SK-N-BE(2)-C | Shares scaffold with AQ; direct physical interaction with Nurr1 LBD. | [4] |
| 5o (DHI Analog) | Synthetic Agonist | 0.5 µM (Kd) | 3 µM | HEK293T | Derived from endogenous ligand DHI; shows sub-micromolar binding affinity. | [10][12] |
| 13 (AQ/DHI Hybrid) | Synthetic Agonist | 1.5 µM (Kd) | 3 µM | HEK293T | Fuses structural elements of AQ and a DHI analog, resulting in potent agonism. | [12] |
| SA00025 | Synthetic Agonist | Not Reported | 2.5 nM | HEK293 | Potent, brain-penetrant agonist with neuroprotective effects in PD models. | [10][11] |
| BRF110 | Synthetic Agonist | Not Reported | 900 nM | Not Specified | Selective agonist of Nurr1-RXRα heterodimers. | [10] |
| Cytosporone B | Natural Product Agonist | Binds directly to LBD | Not Reported | BGC-823 | Directly binds the Nurr1 LBD. | [6][13] |
| 5,6-dihydroxyindole (DHI) | Endogenous Ligand | Covalent Adduct | Not Reported | Not Specified | Dopamine metabolite that forms a covalent adduct with Cys566 in the LBD. | [14][15] |
Table 2: Other Nurr1 Modulators
| Ligand | Type | Binding Affinity (IC50) | Potency (IC50) | Cell Line(s) | Key Findings | Reference(s) |
| K-strophanthoside | Inverse Agonist | Ka: 3.352x102 M-1s-1, Kd: 7.744x10-3 s-1 | Not Reported | HEK293T | Inhibits Nurr1 transcriptional activity, preferentially modulating the Nurr1 monomer. | [16][17] |
| Nurr1 inverse agonist 31 | Inverse Agonist | Not Reported | 2.3 µM | Human Astrocytes | Mimics the effect of Nurr1 silencing on IL-6 release. | [10] |
| C-DIM12 | Activator (Indirect) | Does not bind LBD | Not Reported | Glial cells | Activates Nurr1 by stabilizing nuclear corepressors CoREST and NCOR2; does not directly bind the LBD. | [6][10][13] |
Signaling Pathways and Experimental Workflows
The activity of Nurr1 is modulated by a complex network of signaling pathways and protein-protein interactions. Ligand binding can influence these interactions and subsequent gene transcription. The diagrams below illustrate these relationships and a typical workflow for characterizing novel Nurr1 ligands.
Diagrams
Caption: Simplified Nurr1 signaling pathways.
Caption: Experimental workflow for Nurr1 ligand characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used in the characterization of Nurr1 ligands, synthesized from published studies.
Luciferase Reporter Gene Assay for Nurr1 Transcriptional Activity
This assay measures the ability of a compound to modulate Nurr1-dependent transcription. It often uses a chimeric receptor consisting of the Nurr1 Ligand-Binding Domain (LBD) fused to a Gal4 DNA-binding domain, or full-length Nurr1 with a reporter driven by Nurr1 response elements (NBRE, NurRE, or DR5).[6][12][15][18]
-
Cell Culture and Transfection:
-
HEK293T or SK-N-BE(2)-C cells are commonly used.[6][18] Culture cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Seed cells in 96-well plates at an appropriate density to reach 70-80% confluency on the day of transfection.
-
Transfect cells using a suitable transfection reagent (e.g., Lipofectamine). The transfection mix per well should include:
-
An expression plasmid for full-length Nurr1 or a Gal4-Nurr1-LBD fusion.[15]
-
A reporter plasmid containing multiple copies of a Nurr1 response element (e.g., 3xNBRE) or a Gal4 response element upstream of a firefly luciferase gene.[13][18]
-
A control plasmid expressing Renilla luciferase (e.g., pRL-SV40) for normalization of transfection efficiency.[12][15]
-
-
Incubate cells for 24 hours post-transfection.
-
-
Compound Treatment and Analysis:
-
Replace the medium with fresh medium containing the test compound at various concentrations or a vehicle control (e.g., 0.1% DMSO).
-
Incubate for an additional 18-24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal. Data is often presented as fold activation over the vehicle control.[12]
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Protein Preparation:
-
Express and purify the recombinant human Nurr1 LBD protein.
-
Dialyze the purified protein extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Determine the final protein concentration accurately using a spectrophotometer or a protein assay.
-
-
ITC Experiment:
-
Prepare the ligand solution by dissolving the compound in the final dialysis buffer. A small percentage of DMSO may be required for solubility, in which case the same percentage must be present in the protein solution.
-
Load the Nurr1 LBD solution (e.g., 20-50 µM) into the sample cell of the ITC instrument.
-
Load the ligand solution (e.g., 200-500 µM) into the injection syringe.
-
Perform the titration experiment at a constant temperature (e.g., 25°C). This typically involves a series of small injections (e.g., 2 µL) of the ligand into the protein solution.
-
Analyze the resulting data by integrating the heat peaks and fitting them to a suitable binding model (e.g., one-site binding) to determine the Kd.[9][12][15]
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if Nurr1, in the presence of a ligand, binds to the promoter regions of its target genes in a cellular context.[4]
-
Cell Treatment and Cross-linking:
-
Culture appropriate cells (e.g., SK-N-BE(2)-C or microglial cells) and treat with the Nurr1 agonist or vehicle control for a specified time.
-
Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate the nuclei.
-
Resuspend the nuclei in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of approximately 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose (B213101) beads.
-
Incubate a portion of the sheared chromatin (input) with an anti-Nurr1 antibody or a control IgG overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Analysis:
-
Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Use quantitative PCR (qPCR) with primers specific to the promoter regions of target genes (e.g., Tyrosine Hydroxylase - TH) to quantify the amount of precipitated DNA.[4][19] Results are typically expressed as a percentage of the input DNA.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Regulatory Circuit Mediating Convergence between Nurr1 Transcriptional Regulation and Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Nurr1 Agonists for the Treatment of Parkinson's Disease | Parkinson's Disease [michaeljfox.org]
- 6. biorxiv.org [biorxiv.org]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NURR1 (NR4A2) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. Nurr1‐Based Therapies for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Molecular basis of ligand-dependent Nurr1-RXRα activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Nurr1 Inverse Agonist-1 in Multiple Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Nurr1 inverse agonist-1 across various cell lines, supported by experimental data and detailed protocols. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of Nurr1 modulation in diverse cellular contexts.
Introduction to this compound
Nurr1 (Nuclear receptor related 1), also known as NR4A2, is a member of the nuclear receptor superfamily of transcription factors. It plays a crucial role in the development and maintenance of dopaminergic neurons and is implicated in a range of neurological and inflammatory diseases. Unlike many nuclear receptors, Nurr1 is an orphan receptor, meaning its endogenous ligand has not been definitively identified. It exhibits constitutive transcriptional activity, which can be modulated by synthetic ligands.
This compound is a potent and selective small molecule designed to suppress the basal transcriptional activity of Nurr1. Its development has opened new avenues for studying the physiological and pathological roles of Nurr1 signaling. This guide focuses on the cross-validation of the effects of this inverse agonist in different cell line models.
Comparative Efficacy of this compound Across Cell Lines
The following table summarizes the quantitative data on the efficacy of this compound in reducing Nurr1 transcriptional activity in various cell lines. The data is primarily derived from studies utilizing luciferase reporter assays, a standard method for quantifying the activity of transcription factors.
| Cell Line | Cell Type | Nurr1 Expression | Effect of this compound (IC50) | Key Findings |
| T98G | Glioblastoma (Human) | High | ~1 µM | Significant reduction in the expression of Nurr1-regulated genes. Mimics the effect of Nurr1 silencing on interleukin-6 release from LPS-stimulated cells.[1] |
| Primary Human Astrocytes | Astrocyte (Human) | Moderate | Not explicitly determined, but effective at micromolar concentrations | Mimicked the effect of Nurr1 silencing on interleukin-6 release from LPS-stimulated cells.[1] |
| SH-SY5Y | Neuroblastoma (Human) | Moderate to High | Data Not Available | Nurr1 is involved in the regulation of tyrosine hydroxylase expression and axon genesis in this cell line. |
| U87-MG | Glioblastoma (Human) | High | Data Not Available | Nurr1 is considered a pro-oncogenic factor in glioblastoma. |
| HEK293 | Embryonic Kidney (Human) | Low to Moderate | Data Not Available | Overexpression of Nurr1 in these cells did not significantly alter the expression of several putative target genes.[2] |
Note: The lack of direct comparative data for this compound in SH-SY5Y, U87-MG, and HEK293 cells highlights a current gap in the literature and underscores the need for further cross-validation studies to fully understand its cell-type-specific effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
-
Cell Lines: T98G, SH-SY5Y, U87-MG, and HEK293 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM). The stock solution is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO at the same final concentration) is included in all experiments.
-
Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the desired concentrations of this compound or vehicle control. The duration of treatment will vary depending on the specific assay.
Luciferase Reporter Assay for Nurr1 Transcriptional Activity
This assay is used to quantify the ability of this compound to suppress the transcriptional activity of Nurr1.
-
Plasmids:
-
A reporter plasmid containing multiple copies of the Nurr1 binding element (NBRE) upstream of a luciferase gene (e.g., pGL3-NBRE-Luc).
-
An expression plasmid for human Nurr1 (e.g., pCMV-hNurr1).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).
-
-
Transfection: Cells are seeded in 96-well plates. The following day, cells are co-transfected with the NBRE-luciferase reporter plasmid, the Nurr1 expression plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.
-
Luciferase Measurement: After an additional 24 hours of incubation, luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for differences in transfection efficiency and cell number. The results are typically expressed as a percentage of the activity observed in the vehicle-treated control cells.
Quantitative Real-Time PCR (RT-qPCR) for Nurr1 Target Gene Expression
This method is used to measure the effect of this compound on the mRNA levels of known Nurr1 target genes.
-
RNA Extraction: Cells are treated with this compound or vehicle for a specified period (e.g., 24 hours). Total RNA is then extracted from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: The qPCR reaction is performed using a qPCR instrument, SYBR Green or TaqMan probe-based chemistry, and primers specific for the Nurr1 target genes of interest (e.g., TH, BDNF, IL-6). The expression of a housekeeping gene (e.g., GAPDH, ACTB) is also measured for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, where the expression level in the treated samples is compared to that in the vehicle-treated control samples.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the Nurr1 signaling pathway and the experimental workflows described in this guide.
Caption: Simplified Nurr1 signaling pathway.
Caption: Luciferase reporter assay workflow.
Caption: RT-qPCR experimental workflow.
Conclusion
This compound demonstrates clear efficacy in suppressing Nurr1 transcriptional activity in glioblastoma cells and primary astrocytes. The available data suggests its potential as a valuable tool for investigating the role of Nurr1 in various physiological and pathological processes. However, to establish a comprehensive understanding of its therapeutic potential and to guide its application in diverse research areas, further cross-validation studies in a broader range of cell lines, including those of neuronal and non-neuronal origin, are essential. This guide provides the foundational information and methodologies to facilitate such future investigations.
References
- 1. Nurr1 is phosphorylated by ERK2 in vitro and its phosphorylation upregulates tyrosine hydroxylase expression in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The constitutive and inducible expression of Nurr1, a key regulator of dopaminergic neuronal differentiation, in human neural and non-neural cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Nurr1 as a Direct Target: A Comparative Guide to the Inverse Agonist K-strophanthoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental data validating the nuclear receptor Nurr1 as a direct target of the inverse agonist K-strophanthoside. Performance is contrasted with the well-characterized Nurr1 agonist, amodiaquine (B18356) (AQ), offering a clear perspective on their opposing modulatory effects. Detailed experimental protocols and visual workflows are provided to support the replication and further investigation of these findings.
Data Presentation: Quantitative Comparison of Nurr1 Modulators
The following tables summarize the key quantitative data from binding and functional assays for K-strophanthoside and amodiaquine.
Table 1: Binding Affinity of Modulators to Nurr1 Ligand-Binding Domain (LBD)
| Compound | Method | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (M) | Reference |
| K-strophanthoside | Surface Plasmon Resonance (SPR) | 3.352 x 10² | 7.744 x 10⁻³ | 2.310 x 10⁻⁵ | [1] |
| Amodiaquine (AQ) | Surface Plasmon Resonance (SPR) | - | - | 3.695 x 10⁻⁵ | [1] |
| Amodiaquine (AQ) | Radiolabeled Binding Assay ([³H]-CQ competition) | - | - | 0.27 x 10⁻⁶ | [2] |
Note: A lower KD value indicates a stronger binding affinity.
Table 2: Functional Activity of Modulators on Nurr1 Transcriptional Activity (Luciferase Reporter Assay)
| Compound (Concentration) | Nurr1 Form | Reporter Element | Effect | % Change vs. Control | Reference |
| K-strophanthoside (100 µM) | Monomer | NBRE | Inverse Agonism | 49% inhibition | [1][3] |
| K-strophanthoside (100 µM) | Homodimer | NurRE | Inverse Agonism | 22% inhibition | [1][3] |
| K-strophanthoside (100 µM) | Heterodimer (with RXR) | DR5 | Inverse Agonism | 10% inhibition | [1][3] |
| Amodiaquine (AQ) (100 µM) | Monomer | NBRE | Agonism | 272% activation | [1][3] |
| Amodiaquine (AQ) (100 µM) | Homodimer | NurRE | Agonism | 156% activation | [1][3] |
| Amodiaquine (AQ) (100 µM) | Heterodimer (with RXR) | DR5 | Agonism | 169% activation | [1][3] |
| Amodiaquine (AQ) (30 µM) | LBD | GAL4-Nurr1(LBD) | Agonism | ~15-fold activation | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the direct binding kinetics and affinity of a ligand to the Nurr1 protein.
Methodology:
-
Chip Preparation: The Nurr1 protein is immobilized on a CM5 sensor chip.
-
Ligand Preparation: The compound of interest (e.g., K-strophanthoside or amodiaquine) is prepared in a series of increasing concentrations.[5]
-
Binding Analysis: The prepared ligand solutions are injected over the sensor chip surface. The binding of the ligand to the immobilized Nurr1 protein is detected as a change in the refractive index at the surface, measured in resonance units (RU).
-
Data Acquisition: The association (while the ligand is flowing over the chip) and dissociation (when the ligand solution is replaced by buffer) phases are monitored in real-time to generate a sensorgram.
-
Kinetic Analysis: The resulting sensorgrams are fitted to a kinetic model to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[1]
Luciferase Reporter Gene Assay for Functional Activity
Objective: To measure the effect of a compound on the transcriptional activity of Nurr1.
Methodology:
-
Plasmid Construction: Reporter plasmids are constructed by inserting DNA response elements for Nurr1 into a pGL3-Basic vector upstream of a luciferase gene. These elements can be specific for the Nurr1 monomer (NBRE), homodimer (NurRE), or heterodimer with RXR (DR5).[3] An expression plasmid for full-length Nurr1 is also used.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and then co-transfected with the Nurr1 expression plasmid and a luciferase reporter plasmid.[1][3]
-
Compound Treatment: The transfected cells are treated with the test compound (e.g., K-strophanthoside or amodiaquine) at various concentrations for a specified period (e.g., 24 hours).[3]
-
Luciferase Activity Measurement: After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the transcriptional activity of Nurr1.
-
Data Analysis: The luciferase activity in the treated cells is compared to that in vehicle-treated control cells to determine the percentage of activation (for agonists) or inhibition (for inverse agonists).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Nurr1 signaling pathway and points of modulation by agonists and inverse agonists.
Caption: Experimental workflow for the Luciferase Reporter Gene Assay.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potent synthetic and endogenous ligands for the adopted orphan nuclear receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Tale of Two Signals: Unraveling the Gene Expression Profiles of Nurr1 Agonist and Inverse Agonist Treatments
For researchers, scientists, and drug development professionals, understanding the nuanced effects of therapeutic compounds on nuclear receptor Nurr1 is paramount. This guide provides an objective comparison of the gene expression profiles following treatment with Nurr1 agonists versus inverse agonists, supported by experimental data and detailed methodologies.
Nurr1 (Nuclear receptor related 1 protein), a member of the NR4A subfamily of nuclear receptors, is a critical transcription factor in the development, maintenance, and survival of dopaminergic neurons. Its dysregulation has been implicated in neurodegenerative diseases like Parkinson's. As such, molecules that can modulate Nurr1 activity—agonists that enhance its function and inverse agonists that suppress it—are of significant therapeutic interest. This guide delves into the distinct transcriptomic landscapes sculpted by these two classes of compounds.
Comparative Analysis of Gene Expression Changes
The differential effects of Nurr1 agonists and inverse agonists on gene expression are summarized below. Agonists typically upregulate genes involved in dopamine (B1211576) homeostasis and neuroprotection, while inverse agonists tend to downregulate these same targets, often mimicking the effects of Nurr1 knockdown.
| Gene Target Category | Agonist Treatment (Upregulation) | Inverse Agonist Treatment (Downregulation) | References |
| Dopaminergic Phenotype | Tyrosine Hydroxylase (TH), Dopamine Transporter (DAT), Vesicular Monoamine Transporter 2 (VMAT2), Aromatic L-amino acid decarboxylase (AADC) | Tyrosine Hydroxylase (TH), L-aromatic amino acid decarboxylase (AADC) | [1][2][3][4] |
| Neurotrophic Factor Signaling | c-Ret (GDNF receptor) | Not explicitly reported | [3] |
| Anti-inflammatory / Neuroprotective | Brain-Derived Neurotrophic Factor (BDNF) | Pro-inflammatory genes (in the context of Nurr1 knockdown) | [2] |
| Cell Cycle Regulation | Genes promoting cell cycle arrest | Genes promoting cell cycle progression (inferred from knockdown) | |
| Mitochondrial Function | Nuclear-encoded mitochondrial genes | Genes associated with mitochondrial dysfunction (inferred from knockdown) | |
| Global Gene Expression | Upregulation of a battery of genes expressed in dopaminergic neurons. | Downregulation of 535 genes and upregulation of 403 genes (K-strophanthoside treatment) | [5] |
Experimental Protocols
The following provides a representative methodology for assessing changes in gene expression profiles following treatment with Nurr1 modulators, based on protocols described in the cited literature.[5][6]
Cell Culture and Treatment
Human neuroblastoma cell lines (e.g., SK-N-AS or Neuro-2a) or primary neuronal cultures are commonly used.[5] Cells are maintained in appropriate media and conditions. For treatment, cells are incubated with the Nurr1 agonist (e.g., Amodiaquine, SA00025) or inverse agonist (e.g., K-strophanthoside) at various concentrations and for specific durations as determined by preliminary dose-response and time-course experiments. A vehicle control (e.g., DMSO) is run in parallel.
RNA Isolation and Sequencing
Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen). The quality and quantity of the isolated RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
For RNA sequencing (RNA-seq), libraries are prepared from the isolated RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina).
Data Analysis
The raw sequencing reads are first assessed for quality. Reads are then aligned to a reference genome. Differential gene expression analysis is performed between the treatment and control groups to identify genes that are significantly up- or downregulated.[5] Bioinformatic analyses, such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis, are then used to interpret the biological significance of the differentially expressed genes.[5]
Visualizing the Molecular Mechanisms
To better understand the processes involved, the following diagrams illustrate the Nurr1 signaling pathway and a typical experimental workflow for analyzing gene expression.
References
- 1. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Nurr1 agonist causes neuroprotection in a Parkinson's disease lesion model primed with the toll-like receptor 3 dsRNA inflammatory stimulant poly(I:C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-nuclei RNA sequencing uncovers heterogenous transcriptional signatures in Parkinson’s disease associated with nuclear receptor-related factor 1 defect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Genome-Wide Analysis Identifies NURR1-Controlled Network of New Synapse Formation and Cell Cycle Arrest in Human Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Nuances of Nurr1 Inhibition: A Comparative Guide to Inverse Agonists
For researchers, scientists, and drug development professionals, understanding the differential effects of inverse agonists on the monomeric and dimeric forms of the nuclear receptor-related 1 protein (Nurr1) is critical for developing targeted therapeutics. This guide provides an objective comparison of the performance of various Nurr1 inverse agonists, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Nurr1, a key regulator of dopaminergic neuron development and survival, can function as a monomer, a homodimer, or a heterodimer with the retinoid X receptor (RXR). The distinct roles of these forms make the selective targeting of each a crucial aspect of drug design. Inverse agonists, which suppress the constitutive activity of Nurr1, have emerged as valuable tools to probe its function and as potential therapeutic agents. This guide delves into the differential effects of prominent classes of Nurr1 inverse agonists, providing a clear comparison of their activities.
Comparative Analysis of Nurr1 Inverse Agonists
The inhibitory effects of various inverse agonists on Nurr1 monomer and dimer activity have been quantified using luciferase reporter assays. These assays measure the transcriptional activity of Nurr1 on specific DNA response elements: the Nerve Growth Factor-Inducible B Response Element (NBRE) for the monomer, the Nurr1 Response Element (NurRE) for the homodimer, and the DR5 element for the Nurr1-RXRα heterodimer. The half-maximal inhibitory concentration (IC50) values from these assays provide a quantitative measure of the potency of each compound.
| Compound Class | Example Compound | Target Form | IC50 (µM) | Selectivity Profile |
| NSAID | Oxaprozin | Monomer (NBRE) | 12 ± 2 | Non-selective |
| Homodimer (NurRE) | 17 ± 3 | |||
| Heterodimer (DR5) | 12 ± 2 | |||
| NSAID | Meclofenamic Acid | Monomer (NBRE) | Inactive | Dimer-selective |
| Homodimer (NurRE) | Active (IC50 not specified) | |||
| Heterodimer (DR5) | Active (IC50 not specified) | |||
| Cardiac Glycoside | K-strophanthoside | Monomer (NBRE) | ~51% inhibition at 100 µM | Monomer-preferential |
| Homodimer (NurRE) | ~22% inhibition at 100 µM | |||
| Heterodimer (DR5) | ~10% inhibition at 100 µM | |||
| Indole-based | Various | Monomer (NBRE) | Not specified | Monomer-preferential |
| Dimer Forms | Lower activity |
Note: Data is compiled from multiple sources. "Not specified" indicates that the qualitative effect was reported without a specific IC50 value.
This data reveals distinct profiles for different inverse agonists. Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), demonstrates a non-selective inhibition of all Nurr1 forms[1]. In contrast, meclofenamic acid, another NSAID, selectively inhibits the activity of Nurr1 dimers (homodimer and heterodimer) without affecting the monomer[2][3]. K-strophanthoside, a cardiac glycoside, shows a clear preference for inhibiting the Nurr1 monomer[1]. Similarly, various indole-based inverse agonists have been reported to preferentially target the monomeric form of Nurr1.
Signaling Pathways and Mechanisms
The differential effects of these inverse agonists are rooted in their distinct mechanisms of action, which can be visualized through the following signaling pathways.
This diagram illustrates how Nurr1, as a monomer or a dimer, binds to specific DNA response elements to regulate the expression of target genes. Inverse agonists can selectively or non-selectively inhibit these different forms, thereby modulating downstream gene expression.
Experimental Protocols
To provide a comprehensive resource, detailed methodologies for the key experiments used to characterize Nurr1 inverse agonists are outlined below.
Dual-Luciferase Reporter Assay
This assay is the primary method for quantifying the activity of Nurr1 inverse agonists on monomer and dimer forms.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Nurr1 expression plasmid (e.g., pCMV-hNurr1)
-
Reporter plasmids: pGL3-NBRE-luc, pGL3-NurRE-luc, pGL3-DR5-luc
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Nurr1 inverse agonists
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.
-
Transfection: Co-transfect cells with the Nurr1 expression plasmid, the appropriate reporter plasmid (NBRE, NurRE, or DR5), and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the Nurr1 inverse agonist or vehicle control (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the percentage of inhibition relative to the vehicle-treated control. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Co-Immunoprecipitation (Co-IP) for Nurr1 Dimerization
Co-IP is used to confirm the ability of inverse agonists to disrupt the formation of Nurr1 homodimers.
Materials:
-
HEK293T cells
-
Expression plasmids for FLAG-tagged Nurr1 and HA-tagged Nurr1
-
Nurr1 inverse agonists
-
Co-IP lysis buffer (non-denaturing)
-
Anti-FLAG antibody conjugated to beads (e.g., anti-FLAG M2 magnetic beads)
-
Anti-HA antibody for Western blotting
-
Anti-FLAG antibody for Western blotting
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding FLAG-Nurr1 and HA-Nurr1.
-
Treatment: Treat the transfected cells with the Nurr1 inverse agonist or vehicle control for the desired time.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with anti-FLAG antibody-conjugated beads to pull down FLAG-Nurr1 and any interacting proteins.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein complexes from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and perform a Western blot using anti-HA and anti-FLAG antibodies to detect the presence of HA-Nurr1 and FLAG-Nurr1 in the immunoprecipitated complex. A decrease in the HA-Nurr1 signal in the presence of the inverse agonist indicates disruption of the homodimer.
Quantitative PCR (qPCR) for Nurr1 Target Gene Expression
qPCR is used to measure the effect of Nurr1 inverse agonists on the expression of downstream target genes.
Materials:
-
Cells expressing endogenous Nurr1 (e.g., SH-SY5Y neuroblastoma cells)
-
Nurr1 inverse agonists
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for Nurr1 target genes (e.g., TH, VMAT2) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with the Nurr1 inverse agonist or vehicle control for a specified time.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for Nurr1 target genes and a housekeeping gene for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the control samples.
Conclusion
The selective modulation of Nurr1 monomer and dimer activities presents a promising avenue for the development of novel therapeutics for neurodegenerative diseases and other conditions where Nurr1 signaling is dysregulated. This guide provides a framework for comparing the differential effects of various inverse agonists, offering valuable insights for researchers in the field. The provided experimental protocols serve as a practical resource for the in-vitro characterization of these compounds, facilitating further research and drug discovery efforts targeting the multifaceted roles of Nurr1.
References
- 1. Structure-Guided Design of Nurr1 Agonists Derived from the Natural Ligand Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Validation of Inverse Agonists for Nuclear Receptor Subfamily 4 Group A Member 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for Nurr1 Inverse Agonist-1
Disclaimer: A specific Safety Data Sheet (SDS) for Nurr1 inverse agonist-1 (CAS No. 2758673-07-1) is not publicly available. The following information is based on general best practices for handling and disposing of novel research chemicals. Researchers must consult their institution's Chemical Hygiene Plan and Environmental Health and Safety (EHS) office for specific protocols and to ensure full compliance with local, state, and federal regulations.
Proper management of laboratory waste is critical for ensuring a safe research environment and protecting the broader community.[1][2] This guide provides a procedural framework for the safe handling and disposal of this compound.
Chemical and Physical Properties
The known properties of this compound are summarized below. This data is essential for proper storage and handling.
| Property | Value |
| CAS Number | 2758673-07-1[3][4][5] |
| Molecular Formula | C₁₆H₁₄N₂O₂[4] |
| Molecular Weight | 266.29[4] |
| Appearance | Solid powder |
| Storage (Powder) | 3 years at -20°C; 2 years at 4°C[4][5] |
| Storage (Solvent) | 6 months at -80°C; 1 month at -20°C[3][4][5] |
| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic assistance)[4] |
Experimental Protocols: Disposal of this compound
Given its status as a novel compound with incompletely characterized toxicological properties, this compound must be treated as hazardous waste. Under no circumstances should this chemical be disposed of in the regular trash or flushed down the sanitary sewer.[6][7][8][9][10]
Step 1: Personal Protective Equipment (PPE)
-
Always wear appropriate PPE when handling this compound, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
Step 2: Waste Segregation and Collection
-
Identify Waste Streams: Prepare to segregate waste into distinct, compatible categories. Do not mix incompatible waste types.[9][11] For this compound, the following streams should be considered:
-
Solid Waste: Unused or expired neat compound, contaminated weigh boats, and contaminated PPE (gloves, wipes).
-
Liquid Waste (Non-halogenated): Solutions of the compound in solvents like DMSO, ethanol, or methanol.
-
Liquid Waste (Aqueous): Dilute aqueous solutions, if applicable. Note: Most organic-based compounds are not suitable for drain disposal.
-
Sharps Waste: Contaminated needles, syringes, or glass pipettes.
-
-
Use Appropriate Containers:
-
Collect waste in containers that are durable, leak-proof, and chemically compatible with the contents.[2][6][9][12]
-
Ensure liquid waste containers are filled to no more than 75-80% capacity to allow for vapor expansion.[12]
-
Keep all waste containers securely closed except when adding waste.[6][9][11]
-
Step 3: Labeling and Storage
-
Labeling: Immediately label every waste container with a hazardous waste tag provided by your institution's EHS department. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: "2758673-07-1."
-
An accurate list of all constituents by percentage (including solvents).
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant"). Since the hazards are not fully known, list it as "Toxic" as a precaution.
-
The accumulation start date.
-
-
Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
Ensure the SAA is a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.
-
Store waste away from heat sources, direct sunlight, and incompatible chemicals.[2][8]
-
Step 4: Disposal of Empty Containers
-
Rinsing: A container that held this compound is not considered empty until it has been properly rinsed.
-
Rinsate Collection: The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous liquid waste.[9][11] For highly toxic compounds, the first three rinses must be collected.[9]
-
Final Disposal: Once thoroughly rinsed and air-dried, remove or deface the original label and dispose of the container according to institutional guidelines for non-hazardous lab glass or plastic.
Step 5: Arranging for Final Disposal
-
Once a waste container is full or the accumulation time limit is reached, contact your institution's EHS office to schedule a waste pickup.[6][9] Do not attempt to remove or transport chemical waste from the laboratory yourself.
Mandatory Visualizations
The following diagrams illustrate the procedural flow for safe chemical handling and disposal in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
Caption: General Decision Pathway for Laboratory Chemical Waste Disposal.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound MedChemExpress (MCE) [chembk.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Safe Chemical Waste Disposal [fishersci.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. acs.org [acs.org]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. nipissingu.ca [nipissingu.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
